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  • Product: 1-(3-Chlorophenyl)-3-cyclohexylurea
  • CAS: 72802-45-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(3-Chlorophenyl)-3-cyclohexylurea

An In-Depth Technical Guide to 1-(3-Chlorophenyl)-3-cyclohexylurea This guide provides a comprehensive technical overview of 1-(3-Chlorophenyl)-3-cyclohexylurea, a compound of interest for researchers in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(3-Chlorophenyl)-3-cyclohexylurea

This guide provides a comprehensive technical overview of 1-(3-Chlorophenyl)-3-cyclohexylurea, a compound of interest for researchers in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, a robust synthesis protocol, and its known and potential biological activities, grounded in established scientific principles.

Introduction and Chemical Identity

1-(3-Chlorophenyl)-3-cyclohexylurea belongs to the aryl urea class of compounds. This structural motif is prevalent in numerous biologically active molecules, recognized for its ability to form key hydrogen bond interactions with protein targets. The presence of a chlorophenyl group and a cyclohexyl moiety imparts specific lipophilic and electronic characteristics that dictate its behavior in both chemical and biological systems.

Chemical Identifiers:

  • IUPAC Name: 1-(3-chlorophenyl)-3-cyclohexylurea[1]

  • CAS Number: 72802-45-0[1]

  • Molecular Formula: C13H17ClN2O[1][2]

  • SMILES: C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)Cl[1][2][3]

  • InChI Key: WUPWWTKSYQSCFQ-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The data for 1-(3-Chlorophenyl)-3-cyclohexylurea is summarized below. The LogKow (LogP) of approximately 3.69 indicates significant lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility.[4]

PropertyExperimental AveragePredicted AverageUnitReference
Molecular Weight 252.74- g/mol [1][2]
Melting Point 189-°C[4]
Boiling Point -335 - 356°C[4]
Water Solubility 8.43e-45.89e-5g/L[4]
LogKow (Octanol-Water) 3.69--[4]
pKa (Acidic) 11.7--[4]
pKa (Basic) -0.444--[4]
Density 1.22-g/cm³[4]

Synthesis and Purification

The most direct and common method for synthesizing N,N'-disubstituted ureas is the reaction of an isocyanate with a primary amine. This reaction is typically high-yielding and proceeds under mild conditions. For 1-(3-Chlorophenyl)-3-cyclohexylurea, the synthesis involves the nucleophilic addition of the amine group of 3-chloroaniline to the electrophilic carbonyl carbon of cyclohexyl isocyanate.

Synthesis Workflow

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification Reactant1 3-Chloroaniline Reaction Stir at Room Temperature (Exothermic Reaction) Reactant1->Reaction Reactant2 Cyclohexyl Isocyanate Reactant2->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Precipitation Product Precipitation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying Recrystallization Recrystallization (e.g., from Ethanol/Water) Drying->Recrystallization Product 1-(3-Chlorophenyl)-3-cyclohexylurea Recrystallization->Product

Caption: Workflow for the synthesis and purification of 1-(3-Chlorophenyl)-3-cyclohexylurea.

Detailed Experimental Protocol: Synthesis

Rationale: The choice of an anhydrous aprotic solvent like dichloromethane (DCM) is critical to prevent the isocyanate from reacting with water, which would form an unstable carbamic acid that decomposes to cyclohexylamine and carbon dioxide, leading to unwanted side products.[5][6] The reaction is typically exothermic, so controlled addition of reactants may be necessary for larger-scale syntheses.

Materials:

  • 3-Chloroaniline (C6H6ClN)[7]

  • Cyclohexyl isocyanate (C7H11NO)[5][8]

  • Anhydrous Dichloromethane (CH2Cl2)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel (optional, for larger scale)

  • Ice bath (optional, for temperature control)

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 3-chloroaniline in a suitable volume of anhydrous dichloromethane (e.g., 10 mL per gram of aniline).

  • Reaction: Begin stirring the solution at room temperature. Add 1.0 equivalent of cyclohexyl isocyanate to the solution dropwise over 5-10 minutes. An increase in temperature and the formation of a white precipitate are typically observed.

  • Completion: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Isolation: The product often precipitates directly from the reaction mixture. If precipitation is slow, the reaction volume can be reduced under reduced pressure, or a non-polar solvent like hexane can be added to induce precipitation.

  • Purification: Collect the white solid product by vacuum filtration. Wash the filter cake with a small amount of cold dichloromethane or hexane to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield 1-(3-Chlorophenyl)-3-cyclohexylurea. For higher purity, recrystallization from a solvent system like ethanol/water can be performed.

Spectroscopic Characterization

Characterization of the final product is essential to confirm its identity and purity. The expected spectroscopic data are as follows:

  • ¹H NMR: Protons on the cyclohexyl ring would appear as a series of multiplets in the upfield region (δ 1.0-3.5 ppm). The N-H protons would appear as two distinct signals (one for each nitrogen), which may be broad, in the range of δ 5.0-9.0 ppm. The aromatic protons of the 3-chlorophenyl ring would appear as a set of multiplets in the downfield region (δ 6.8-7.7 ppm).

  • ¹³C NMR: The carbonyl carbon of the urea group is expected to have a characteristic chemical shift around δ 155-160 ppm. The aliphatic carbons of the cyclohexyl ring will appear in the δ 25-50 ppm range, while the aromatic carbons will be in the δ 115-140 ppm range.

  • FT-IR: Key vibrational peaks would include N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea (around 1630-1660 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

  • Mass Spectrometry: The monoisotopic mass is 252.1029 Da.[1][3] The mass spectrum would show a molecular ion peak [M]+ at m/z 252 and a characteristic [M+2]+ peak at m/z 254 with an intensity of about one-third of the [M]+ peak, which is indicative of the presence of one chlorine atom.

Biological Activity and Potential Applications

While specific, extensive biological studies on 1-(3-Chlorophenyl)-3-cyclohexylurea are not widely published, the aryl urea scaffold is a well-established pharmacophore with diverse biological activities. Compounds with similar structures have shown a range of effects, suggesting potential therapeutic applications for this molecule.

Potential Mechanisms and Applications:

  • Enzyme Inhibition: Phenyl and cyclohexyl urea derivatives are known inhibitors of various enzymes. For instance, 1,3-dicyclohexylurea (DCU) is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in regulating blood pressure.[9] The structural similarity suggests that 1-(3-Chlorophenyl)-3-cyclohexylurea could be investigated for similar activity.

  • Anticonvulsant Activity: Several aryl urea derivatives have been synthesized and evaluated for their anticonvulsant properties.[10] Some studies have identified specific chlorinated phenylurea compounds as having potent activity in animal models of seizures.[10][11]

  • Anticancer Activity: The urea linkage is a key structural feature in many kinase inhibitors used in cancer therapy, such as Sorafenib. Aryl ureas can inhibit signaling pathways crucial for cancer cell proliferation, such as the PI3K/Akt/mTOR pathway.[12] Research into 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives has shown antiproliferative activity against breast cancer cell lines.[12]

Logical Pathway for Target Evaluation

biological_evaluation cluster_screening Initial Screening cluster_followup Mechanism of Action Studies cluster_invivo In Vivo Validation Compound 1-(3-Chlorophenyl)-3- cyclohexylurea EnzymeAssay Enzyme Inhibition Assays (e.g., sEH, Kinases) Compound->EnzymeAssay PhenotypicAssay Phenotypic Screens (e.g., Antiproliferative) Compound->PhenotypicAssay PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt) EnzymeAssay->PathwayAnalysis Electrophysiology Electrophysiology (e.g., Ion Channel Activity) EnzymeAssay->Electrophysiology PhenotypicAssay->PathwayAnalysis AnimalModel Disease Models (e.g., Hypertension, Seizure, Xenograft) PathwayAnalysis->AnimalModel Electrophysiology->AnimalModel PKPD Pharmacokinetics/ Pharmacodynamics AnimalModel->PKPD Outcome Therapeutic Candidate PKPD->Outcome

Caption: A logical workflow for the biological evaluation of 1-(3-Chlorophenyl)-3-cyclohexylurea.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(3-Chlorophenyl)-3-cyclohexylurea is associated with the following hazards:[1]

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

  • H411: Toxic to aquatic life with long-lasting effects.

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[13]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[13][14]

  • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.[13]

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[15]

Conclusion

1-(3-Chlorophenyl)-3-cyclohexylurea is a readily synthesizable compound with a physicochemical profile that makes it an interesting candidate for further investigation in drug discovery. Its structural similarity to known bioactive molecules, particularly enzyme inhibitors and CNS-active agents, provides a strong rationale for its inclusion in screening libraries. Proper characterization and adherence to safety protocols are paramount when working with this compound. This guide serves as a foundational resource for researchers to design and execute further studies.

References

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 1-(3-chlorophenyl)-3-cyclohexylurea Properties. CompTox Chemicals Dashboard. [Link]

  • Anary-Abbasinejad, M., Anaraki-Ardakani, H., Rasekh, M., & Nazari, A. (n.d.). Reaction of cyclohexyl isocyanide with aromatic aldehydes, anilines and TFAA. Journal of Chemical Research. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)-3-cyclohexylurea. PubChem Compound Database. [Link]

  • Global Substance Registration System (GSRS). (n.d.). 1-(3-CHLOROPHENYL)-3-CYCLOHEXYLUREA. [Link]

  • Vedantu. (2025, March 3). Which reaction sequence would be best to prepare 3-chloroaniline from benzene?. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: CYCLOHEXYL ISOCYANATE. [Link]

  • PubChemLite. (n.d.). 1-(3-chlorophenyl)-3-cyclohexylurea (C13H17ClN2O). [Link]

  • Guedes, G. P., et al. (n.d.). Detailed studies of the interaction of 3-chloroaniline with O,O′-diphenylphosphorylisothiocyanate. New Journal of Chemistry. [Link]

  • PubChemLite. (n.d.). 1-(3-chlorophenyl)-3-[3-(4-cyclohexyl-5-oxo-1h-1,2,4-triazol-3-yl)phenyl]urea. [Link]

  • PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. [Link]

  • International Programme on Chemical Safety & the Commission of the European Communities. (1993). International Chemical Safety Card: 3-CHLOROANILINE. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 1-(3-chlorophenyl)-3-cyclohexylurea - Hazard. CompTox Chemicals Dashboard. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chloroaniline. [Link]

  • Wiley. (n.d.). Chemistry—A European Journal. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)-3-phenylurea. PubChem Compound Database. [Link]

  • Li, W., et al. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry. [Link]

  • SpectraBase. (n.d.). 1-cyclohexyl-3-(3,4-dichlorophenyl)-1-methylurea. [Link]

  • Solubility of Things. (n.d.). 1,3-dicyclohexylurea. [Link]

  • Royal Society of Chemistry. (n.d.). A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas. [Link]

  • Spasov, A. A., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI. [Link]

  • Anandan, R., et al. (n.d.). Pharmacokinetic evaluation of a 1,3-dicyclohexylurea nanosuspension formulation to support early efficacy assessment. PMC. [Link]

  • Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]

  • Plech, T., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. International Journal of Medical Sciences. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Dicyclohexylurea (CAS 2387-23-7). [Link]

  • Siwek, A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI. [Link]

  • American Chemical Society. (2023, August 11). Synthesis of 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea and Its Arylation via Readily Available Palladium Catalyst. ACS Omega. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -. [Link]

  • ToxicoDB. (n.d.). ToxicoDB. [Link]

Sources

Exploratory

Solubility of 1-(3-Chlorophenyl)-3-cyclohexylurea in polar vs non-polar solvents

The following technical guide details the solubility profile, physicochemical determinants, and experimental characterization of 1-(3-Chlorophenyl)-3-cyclohexylurea . This document is structured for researchers in medici...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical determinants, and experimental characterization of 1-(3-Chlorophenyl)-3-cyclohexylurea . This document is structured for researchers in medicinal chemistry and formulation science, focusing on the thermodynamic and kinetic behaviors of this lipophilic urea derivative.

[1]

Executive Summary

1-(3-Chlorophenyl)-3-cyclohexylurea (CAS: 72802-45-0) is a lipophilic N,N'-disubstituted urea derivative.[1][2] Its solubility profile is characterized by extreme hydrophobicity (high LogP) and a rigid crystal lattice stabilized by intermolecular hydrogen bonding.[1]

  • Polar Protic Solvents (Water): Practically insoluble (< 1 mg/L).[1]

  • Polar Aprotic Solvents (DMSO, DMF): High solubility; recommended for stock solutions.[1]

  • Non-Polar/Chlorinated Solvents (DCM, Chloroform): Moderate to high solubility.[1]

  • Hydrocarbon Solvents (Hexane): Poor solubility due to the polar urea core.[1]

This guide analyzes the thermodynamic drivers of these interactions and provides validated protocols for solubility determination.

Physicochemical Characterization

Understanding the solubility requires analyzing the molecular architecture. The compound consists of three distinct domains:

  • Lipophilic Domain A: A cyclohexyl ring (aliphatic, bulky).

  • Lipophilic Domain B: A 3-chlorophenyl ring (aromatic, electron-withdrawing).[1]

  • Polar Core: A central urea linkage (-NH-CO-NH-).[1]

Key Properties Table
PropertyValueSource/MethodImplication
Molecular Formula C₁₃H₁₇ClN₂OPubChem [1]MW = 252.74 g/mol
LogP (Octanol/Water) ~3.69EPA CompTox [2]Highly lipophilic; prefers organic phases.[1][2][3][4]
Melting Point ~189 °CEPA CompTox [2]High lattice energy indicates strong intermolecular H-bonding.[1]
H-Bond Donors 2StructureStrong self-association in solid state.[1]
H-Bond Acceptors 1StructureCapable of accepting H-bonds from protic solvents.[1]

Solubility Thermodynamics: Polar vs. Non-Polar

The dissolution of 1-(3-Chlorophenyl)-3-cyclohexylurea is governed by the "Like Dissolves Like" principle, but specifically by the energy required to break the crystal lattice (Enthalpy of Fusion) versus the energy released by solvation.[1]

The Lattice Energy Barrier

The high melting point (~189 °C) suggests that the urea protons form a robust hydrogen-bond network in the crystal state. For the compound to dissolve, the solvent must disrupt these interactions.

  • Non-polar solvents (Hexane): Cannot break the urea-urea H-bonds.[1] Result: Insoluble .

  • Polar Aprotic solvents (DMSO): The oxygen in DMSO acts as a strong H-bond acceptor, effectively competing with the urea carbonyl, breaking the lattice.[1] Result: Soluble .

Solvation Mechanism Diagram

The following diagram illustrates the competitive interaction between solvent molecules and the solute's urea bridge.

SolvationMechanism cluster_Polar Polar Aprotic (DMSO/DMF) cluster_NonPolar Non-Polar (Hexane) SolidState Solid Crystal Lattice (Strong Urea-Urea H-Bonds) EnergyBarrier Lattice Energy Barrier (Enthalpy of Fusion) SolidState->EnergyBarrier DMSO_Action Solvent Accepts H-Bond from Urea NH EnergyBarrier->DMSO_Action Overcome by Dipole Hexane_Action Weak Van der Waals Interactions Only EnergyBarrier->Hexane_Action Not Overcome Result_Polar Lattice Disrupted (High Solubility) DMSO_Action->Result_Polar Result_NonPolar Lattice Intact (Insoluble) Hexane_Action->Result_NonPolar

Figure 1: Mechanistic pathway of dissolution. Polar aprotic solvents actively disrupt the crystal lattice, while non-polar solvents lack the enthalpic drive to overcome lattice energy.

Comparative Solubility Data

The following data synthesizes specific predicted values for the target compound and experimental values from close structural analogs (Siduron and 1,3-Dicyclohexylurea) to provide a reliable operational guide.

Solvent ClassRepresentative SolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO High > 50 mg/mLStrong H-bond acceptor; disrupts urea lattice.[1]
Polar Aprotic DMF High > 30 mg/mLSimilar mechanism to DMSO; excellent stock solvent.[1]
Chlorinated Dichloromethane Moderate/High 10 - 50 mg/mLGood interaction with lipophilic rings + dipole interaction.[1]
Polar Protic Ethanol Moderate 2 - 10 mg/mLAmphiphilic nature matches solute; H-bonding capability.[1]
Polar Protic Water Insoluble < 0.001 mg/mLHydrophobic effect dominates; high energy cost to create cavity in water.[1]
Non-Polar Hexane Poor < 0.1 mg/mLLacks polarity to solvate the urea core.[1]

Critical Insight for Formulation: For biological assays, prepare a stock solution in 100% DMSO . Avoid aqueous dilutions >1% DMSO without checking for precipitation, as the compound will crash out rapidly upon contact with water.

Experimental Protocol: Solubility Determination

To validate the solubility of 1-(3-Chlorophenyl)-3-cyclohexylurea in a specific solvent, use the Thermodynamic Shake-Flask Method .[1] This is the gold standard for generating equilibrium solubility data.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibration Shake/Stir at Constant Temp (24 - 48 Hours) Start->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Analysis Quantification (HPLC-UV) Separation->Analysis Supernatant Data Calculate Solubility (mg/mL) Analysis->Data

Figure 2: Thermodynamic Shake-Flask workflow for accurate solubility determination.

Detailed Methodology
  • Preparation: Add excess solid (~5-10 mg) of 1-(3-Chlorophenyl)-3-cyclohexylurea to a glass vial containing 1 mL of the target solvent.

  • Equilibration: Agitate the suspension at a controlled temperature (e.g., 25°C) for 24–48 hours.

    • Note: Ensure solid is always visible. If it dissolves completely, add more solid.

  • Separation:

    • Filtration: Use a syringe filter (0.45 µm PTFE for organics, PVDF for aqueous).[1]

    • Centrifugation: Spin at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Quantification (HPLC):

    • Dilute the supernatant with Mobile Phase (Acetonitrile:Water 50:50).

    • Inject onto a C18 column.

    • Detect at UV 254 nm (Aromatic ring absorption).

    • Compare peak area against a standard curve prepared in DMSO.

Implications for Drug Development[5][6]

  • Lipophilicity Warning: With a LogP > 3.5, this compound is classified as highly permeable but poorly soluble (BCS Class II candidate behavior).

  • Formulation Strategy:

    • Co-solvents: Use PEG-400 or Propylene Glycol to enhance aqueous stability.[1]

    • Amorphous Solid Dispersions (ASD): Spray drying with polymers (e.g., HPMC-AS) may be necessary to improve bioavailability by preventing the formation of the stable, insoluble crystal lattice.[1]

References

  • PubChem. 1-(3-Chlorophenyl)-3-cyclohexylurea (CID 751320).[1][5] National Library of Medicine. [Link][5]

  • EPA CompTox Chemicals Dashboard. 1-(3-Chlorophenyl)-3-cyclohexylurea (DTXSID50353755).[1] U.S. Environmental Protection Agency. [Link]

Sources

Foundational

Molecular weight and physicochemical characteristics of 1-(3-Chlorophenyl)-3-cyclohexylurea

An In-depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of 1-(3-Chlorophenyl)-3-cyclohexylurea Introduction Substituted ureas represent a significant class of compounds in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of 1-(3-Chlorophenyl)-3-cyclohexylurea

Introduction

Substituted ureas represent a significant class of compounds in medicinal chemistry and materials science. Within this class, 1-(3-Chlorophenyl)-3-cyclohexylurea holds particular interest due to its structural motifs, which are common in biologically active molecules. Phenylurea derivatives have been investigated for a range of therapeutic applications, including as inhibitors of key signaling pathways in cancer[1]. An exhaustive understanding of a compound's fundamental physicochemical properties is a non-negotiable prerequisite for any advanced research, from designing a synthetic purification strategy to developing a viable drug formulation.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing a detailed analysis of the molecular weight and core physicochemical characteristics of 1-(3-Chlorophenyl)-3-cyclohexylurea. Moving beyond a simple data sheet, this document elucidates the practical implications of these properties and furnishes detailed, field-proven experimental protocols for their validation. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for decision-making in a research and development setting.

Compound Identification and Molecular Profile

Accurate identification is the cornerstone of all subsequent experimental work. The structural and molecular identity of 1-(3-Chlorophenyl)-3-cyclohexylurea is defined by several key parameters.

Table 1: Core Compound Identifiers

Identifier Value Source
IUPAC Name 1-(3-chlorophenyl)-3-cyclohexylurea PubChem[2]
CAS Number 72802-45-0 EPA, PubChem[2][3][4][5]
Molecular Formula C₁₃H₁₇ClN₂O PubChem, EPA[2][3][5][6]
SMILES C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)Cl PubChem[2]
InChIKey WUPWWTKSYQSCFQ-UHFFFAOYSA-N PubChem[2]

| Synonyms | N-(3-chlorophenyl)-N'-cyclohexylurea | PubChem[2] |

Table 2: Molecular Weight and Mass

Parameter Value Source
Average Molecular Weight 252.74 g/mol PubChem, EPA[2][3][5]

| Monoisotopic Mass | 252.102941 Da | PubChem, EPA[2][5] |

Core Physicochemical Characteristics

The physicochemical profile of a compound dictates its behavior in both chemical and biological systems. The data presented below, primarily from computational models, provides a strong directive for experimental design and offers insight into the compound's potential behavior.

Table 3: Summary of Physicochemical Properties

Property Predicted Value Unit Source
Melting Point 189 °C EPA[4]
Boiling Point 335 - 356 °C EPA[4]
Water Solubility 8.43 x 10⁻⁴ g/L EPA[4]
logP (Octanol-Water) 3.5 - 3.69 PubChem, EPA[2][4]
pKa (Acidic) 11.7 EPA[4]
pKa (Basic) -0.444 EPA[4]
Density 1.22 g/cm³ EPA[4]

| Vapor Pressure | 8.02 x 10⁻⁶ | mmHg | EPA[4] |

Field-Proven Insights:
  • Lipophilicity and Solubility: The high predicted logP value (~3.6) indicates significant lipophilicity (a preference for fatty or nonpolar environments over aqueous ones). This is strongly corroborated by the extremely low predicted water solubility. For the drug development professional, this immediately signals potential challenges with aqueous formulation and may suggest that the compound is more likely to partition into lipid membranes. For the synthetic chemist, this property can be leveraged for purification, as the compound will be readily soluble in many organic solvents but can be precipitated by the addition of a non-polar anti-solvent or water.

  • Ionization State: The predicted acidic pKa of 11.7 is associated with one of the urea protons (N-H). The predicted basic pKa of -0.444 is likely associated with the carbonyl oxygen. This profile indicates that at physiological pH (~7.4), the compound will be overwhelmingly in its neutral, non-ionized form. This is a critical piece of information for designing cell-based assays and interpreting absorption, distribution, metabolism, and excretion (ADME) data, as neutral species are more likely to passively diffuse across cell membranes.

Experimental Determination Protocols

While predictions are valuable for guidance, experimentally derived data is the gold standard. The following sections detail robust protocols for determining the key physicochemical properties of 1-(3-Chlorophenyl)-3-cyclohexylurea.

Thermal Analysis: Melting Point Determination via DSC

Expertise & Rationale: The melting point is a fundamental characteristic that provides a sharp indication of a compound's identity and purity. While traditional capillary methods are useful, Differential Scanning Calorimetry (DSC) offers superior accuracy, providing both the onset temperature and the peak of the melting endotherm, as well as the enthalpy of fusion. This protocol ensures a precise thermal profile.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of 1-(3-Chlorophenyl)-3-cyclohexylurea into a Tzero aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan using a press. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature at a rate of 10°C/min up to a temperature sufficiently above the expected melting point (e.g., 220°C).

    • Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) to ensure an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram. The melting point (Tm) is typically reported as the onset temperature of the melting endotherm. The peak of the endotherm should also be noted. A sharp, narrow peak is indicative of high purity.

DSC_Workflow start Start prep Weigh 1-3 mg of Compound into DSC Pan start->prep seal Hermetically Seal Pan prep->seal load Load Sample & Reference Pans into DSC Cell seal->load program Execute Thermal Program (e.g., Ramp 10°C/min) load->program analyze Analyze Resulting Thermogram program->analyze report Report Onset & Peak Melting Temperature (Tm) analyze->report end End report->end

Caption: Workflow for Melting Point Determination using DSC.

Equilibrium Solubility Determination (Shake-Flask Method)

Expertise & Rationale: The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[7] Its effectiveness lies in ensuring that the solvent becomes fully saturated with the compound over a sufficient period, providing a true measure of its solubility limit under defined conditions (e.g., temperature, pH). A robust analytical method, such as the HPLC-UV protocol detailed in section 3.3, is essential for accurate quantification.

Methodology:

  • Preparation: Add an excess amount of solid 1-(3-Chlorophenyl)-3-cyclohexylurea to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (a low-binding filter material like PVDF is recommended) to remove all undissolved particles.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) to bring the concentration into the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample via a validated HPLC-UV method (see Protocol 3.3) to determine the compound's concentration.

  • Calculation: Multiply the measured concentration by the dilution factor to determine the equilibrium solubility in the original solvent.

Solubility_Workflow start Start add_excess Add Excess Solid to Solvent start->add_excess equilibrate Shake at Constant Temp (24-48h) to Equilibrate add_excess->equilibrate settle Settle Undissolved Solid (1h) equilibrate->settle filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute Accurately Dilute Filtrate filter->dilute quantify Quantify Concentration via HPLC-UV dilute->quantify calculate Calculate Solubility (Conc. x Dilution Factor) quantify->calculate end End calculate->end

Caption: Shake-Flask Method for Equilibrium Solubility.

Analytical Quantification and Purity Analysis via HPLC-UV

Expertise & Rationale: A validated High-Performance Liquid Chromatography (HPLC) method is indispensable for the accurate quantification required in solubility studies and for assessing compound purity.[8] Given the compound's aromatic chlorophenyl group, UV detection is an ideal choice due to its strong chromophore. A reverse-phase C18 column is the logical starting point for a molecule with this compound's high lipophilicity.

Methodology:

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm, or a wavelength maximum determined by a UV scan).

    • Column Temperature: 30°C.

  • Calibration Curve: Prepare a series of calibration standards of 1-(3-Chlorophenyl)-3-cyclohexylurea of known concentrations in the mobile phase. Inject each standard and plot the peak area versus concentration to establish a linear calibration curve.

  • Sample Injection: Inject the prepared (filtered and diluted) sample from the solubility experiment or a purity assessment sample.

  • Gradient Elution (for purity):

    • Start with a high percentage of Mobile Phase A (e.g., 95%).

    • Linearly increase the percentage of Mobile Phase B over 15-20 minutes to elute all components.

    • Hold at a high percentage of B to wash the column, then return to initial conditions to re-equilibrate.

  • Data Analysis:

    • Quantification: Determine the concentration of the unknown sample by comparing its peak area to the calibration curve.

    • Purity: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to assess purity.

HPLC_Workflow cluster_prep Method Development & Calibration cluster_analysis Sample Analysis cluster_results Data Interpretation prep_system Prepare HPLC System (C18 Column, Mobile Phases) prep_standards Prepare Known Concentration Calibration Standards prep_system->prep_standards run_cal Inject Standards & Generate Calibration Curve (Area vs. Conc.) prep_standards->run_cal inject_sample Inject Sample onto Calibrated HPLC System run_cal->inject_sample prep_sample Prepare Sample (e.g., Diluted Filtrate) prep_sample->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data calc_conc Calculate Concentration from Calibration Curve acquire_data->calc_conc assess_purity Assess Purity (% Area) acquire_data->assess_purity

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and Conformational Analysis of 1-(3-Chlorophenyl)-3-cyclohexylurea

This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure determination and conformational analysis of the urea derivative, 1-(3-Chlorophenyl)-3-cyclohexylurea...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure determination and conformational analysis of the urea derivative, 1-(3-Chlorophenyl)-3-cyclohexylurea. While a specific, publicly available single-crystal X-ray diffraction study for this exact compound is not available at the time of this writing, this guide will leverage data from closely related structures and established analytical principles to provide a thorough technical framework for researchers, scientists, and professionals in drug development. We will explore the synthesis, experimental design for crystallographic analysis, and the interpretation of structural data, using analogous compounds to illustrate key concepts and data presentation.

Introduction: The Significance of Substituted Ureas

Urea derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and forming predictable hydrogen-bonding patterns that are crucial for crystal engineering.[1][2] The compound 1-(3-Chlorophenyl)-3-cyclohexylurea (Figure 1) combines a flexible cyclohexyl group with a rigid, substituted phenyl ring, making its conformational landscape and solid-state packing of particular interest for understanding its physicochemical properties and potential as a bioactive molecule.[3] The presence of a chlorine atom on the phenyl ring can significantly influence electronic properties and intermolecular interactions, such as halogen bonding.

Figure 1: Chemical Structure of 1-(3-Chlorophenyl)-3-cyclohexylurea

Caption: Molecular structure of 1-(3-Chlorophenyl)-3-cyclohexylurea.

Synthesis of 1-(3-Chlorophenyl)-3-cyclohexylurea

The synthesis of N,N'-disubstituted ureas is typically a straightforward process. The most common and efficient method involves the reaction of an isocyanate with a primary amine. For the target compound, this would involve the reaction of 3-chlorophenyl isocyanate with cyclohexylamine.

General Synthetic Protocol

A typical laboratory-scale synthesis would be as follows:

  • In a round-bottom flask, dissolve cyclohexylamine (1.0 equivalent) in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Add 3-chlorophenyl isocyanate (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield crystalline 1-(3-Chlorophenyl)-3-cyclohexylurea.

This synthetic approach is reliable and generally provides high yields of the desired urea derivative.

Crystal Structure Analysis: A Methodological Workflow

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following workflow outlines the critical steps in this process.

Experimental Workflow for Single-Crystal X-ray Diffraction

G cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Synthesis & Purification B Recrystallization for Single Crystals A->B C Crystal Selection & Mounting B->C D Mounting on Diffractometer C->D E Data Collection (X-ray Source) D->E F Data Reduction & Space Group Determination E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Final Model Validation H->I

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Interpretation and Structural Insights

The final output of a successful crystal structure determination is a model that includes the atomic coordinates, bond lengths, bond angles, and torsion angles of the molecule. This data allows for a detailed analysis of the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.

Conformational Analysis of 1-(3-Chlorophenyl)-3-cyclohexylurea

The conformation of a molecule is determined by the relative spatial arrangement of its atoms, which can be influenced by steric and electronic effects, as well as intermolecular interactions in the solid state. For 1-(3-Chlorophenyl)-3-cyclohexylurea, the key conformational features are the orientation of the cyclohexyl and 3-chlorophenyl groups relative to the central urea moiety.

The Urea Moiety

The urea functional group has a planar or near-planar geometry due to the delocalization of the nitrogen lone pairs into the carbonyl group.[4] This planarity is a key factor in the overall shape of the molecule.

Cyclohexyl and Phenyl Group Orientations

The cyclohexyl group will adopt a stable chair conformation. The orientation of the phenyl ring relative to the urea plane is of particular interest. In many N-aryl ureas, there is a significant dihedral angle between the plane of the phenyl ring and the plane of the urea group.[5] This twist is a compromise between electronic delocalization (which would favor planarity) and steric hindrance.

Comparative Analysis with a Related Structure

To illustrate the type of data obtained from a crystal structure analysis, we will consider the crystallographic data for a closely related compound, 1-cyclohexyl-3-(p-tolyl)urea.[5]

Table 1: Crystal Data and Structure Refinement for 1-cyclohexyl-3-(p-tolyl)urea [5]

ParameterValue
Empirical formulaC14H20N2O
Formula weight232.32
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 12.6793(11) Å, α = 90°b = 9.0970(7) Å, β = 98.008(8)°c = 11.4964(10) Å, γ = 90°
Volume1313.11(19) ų
Z4
Density (calculated)1.173 Mg/m³
Absorption coefficient0.076 mm⁻¹
F(000)504

Table 2: Selected Bond Lengths and Angles for 1-cyclohexyl-3-(p-tolyl)urea [5]

BondLength (Å)AngleDegrees (°)
C=O1.245(2)N1-C-N2115.8(2)
C-N11.353(2)C-N1-C(phenyl)126.3(2)
C-N21.344(2)C-N2-C(cyclohexyl)123.5(2)

In this analogue, the dihedral angle between the phenyl ring and the urea group is 52.02°.[5] A similar twisted conformation would be expected for 1-(3-Chlorophenyl)-3-cyclohexylurea.

Intermolecular Interactions

In the solid state, urea derivatives typically form extensive networks of hydrogen bonds. The N-H groups act as hydrogen bond donors, and the carbonyl oxygen is an excellent hydrogen bond acceptor. These interactions are crucial in determining the crystal packing and can influence the conformation of the molecule. In the case of 1-(3-Chlorophenyl)-3-cyclohexylurea, the chlorine atom could also participate in weaker C-H···Cl or Cl···Cl interactions, further stabilizing the crystal lattice.

Potential Applications in Drug Development

The structural information gleaned from crystallographic and conformational studies is invaluable in drug development. Understanding the three-dimensional shape of a molecule and its preferred intermolecular interactions can aid in the design of more potent and selective drug candidates. Urea-containing compounds have been investigated for a wide range of therapeutic applications, including as kinase inhibitors in oncology.[6][7] The specific conformation and interaction potential of 1-(3-Chlorophenyl)-3-cyclohexylurea would be critical in determining its ability to bind to a biological target.

Conclusion

This guide has provided a comprehensive framework for the crystal structure and conformational analysis of 1-(3-Chlorophenyl)-3-cyclohexylurea. While the specific crystallographic data for this compound is not yet publicly available, by understanding the principles of synthesis, X-ray diffraction, and conformational analysis, and by drawing comparisons with closely related, well-characterized molecules, researchers can effectively approach the study of this and similar urea derivatives. The insights gained from such studies are fundamental to advancing our understanding of structure-property relationships in the fields of medicinal chemistry and materials science.

References

  • PubChem. 1-(3-Chlorophenyl)-3-cyclohexylurea. National Center for Biotechnology Information. [Link]

  • Barreiro, E. J., et al. (2011). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Harris, K. D. (1995). Structural aspects of urea inclusion compounds and their investigation by X-ray diffraction: a general discussion. Journal of the Chemical Society, Faraday Transactions. [Link]

  • Cho, E. J., et al. (2005). Synthesis, X-ray Structure and Anion Binding Properties of the Novel Urea Derivatives of Calix[8]arene Dimer. ResearchGate. [Link]

  • Wall, M. E. (2016). Quantum crystallographic charge density of urea. PMC. [Link]

  • Radell, J., & Connolly, J. W. (1961). Determination of Relative Stability of Urea Complexes from X-Ray Powder Diffraction Data. Analytical Chemistry. [Link]

  • Global Substance Registration System. 1-(3-CHLOROPHENYL)-3-CYCLOHEXYLUREA. [Link]

  • PubChemLite. 1-(3-chlorophenyl)-3-cyclohexylurea (C13H17ClN2O). [Link]

  • Dou, J., et al. (2024). The crystal structure of 1-cyclohexyl-3-(p-tolyl)urea, C14H20N2O. ResearchGate. [Link]

  • Li, W., et al. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. ResearchGate. [Link]

  • Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. Royal Society of Chemistry. [Link]

  • Computational Toxicology and Exposure Online Resources. 1-(3-chlorophenyl)-3-cyclohexylurea - Links. United States Environmental Protection Agency. [Link]

  • PubChem. 1,3-Bis(3-chlorophenyl)urea. National Center for Biotechnology Information. [Link]

  • Shestakova, T., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI. [Link]

  • Tierney, D. L., et al. (2013). An Experimental and Theoretical Conformational Study of a Series of Substituted 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-ones. ResearchGate. [Link]

  • Canale, V., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI. [Link]

  • Asghar, M. N., et al. (2023). Synthesis of 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea and Its Arylation via Readily Available Palladium Catalyst: Their Electronic, Spectroscopic, and Nonlinear Optical Studies via a Computational Approach. ACS Omega. [Link]

  • Papakyriakou, A., et al. (2023). Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4-disubstituted-[3][4]triazolyl-containing oxytocin analogues. FLORE. [Link]

  • Wang, Y., et al. (2024). A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. Frontiers in Pharmacology. [Link]

  • White, T. A. (2015). Pharmacokinetic and Conformational Analysis of Naturally Inspired Cyclic Peptides. eScholarship.org. [Link]

Sources

Foundational

1-(3-Chlorophenyl)-3-cyclohexylurea CAS number and chemical identifiers

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(3-Chlorophenyl)-3-cyclohexylurea, a molecule of interest in contemporary chemical and...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-Chlorophenyl)-3-cyclohexylurea, a molecule of interest in contemporary chemical and pharmacological research. This document delves into its fundamental chemical identity, physicochemical characteristics, synthesis, and explores its potential as a modulator of key biological pathways, offering insights for its application in drug discovery and development.

Section 1: Core Chemical Identity

1-(3-Chlorophenyl)-3-cyclohexylurea is a disubstituted urea compound characterized by the presence of a 3-chlorophenyl group and a cyclohexyl group attached to the nitrogen atoms of the urea moiety.

Chemical Identifiers

A comprehensive list of identifiers is crucial for unambiguous documentation and database searches.

IdentifierValueSource
CAS Number 72802-45-0[1]
IUPAC Name 1-(3-chlorophenyl)-3-cyclohexylurea[1]
Molecular Formula C13H17ClN2O[1][2]
Molecular Weight 252.74 g/mol [1][2]
Canonical SMILES C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)Cl[1]
InChI InChI=1S/C13H17ClN2O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H2,15,16,17)[1][2]
InChIKey WUPWWTKSYQSCFQ-UHFFFAOYSA-N[1][2]
PubChem CID 751320[1]
DTXSID DTXSID50353755[1][3]
EC Number 665-669-9[1]
Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for drug development.

PropertyValueUnitSource
Melting Point 189°C[4]
Boiling Point (Predicted) 335 - 356°C[4]
Water Solubility (Predicted) 8.43e-4g/L[4]
LogP (Octanol-Water Partition Coefficient) 3.69[4]
pKa (Acidic) 11.7[4]
pKa (Basic) -0.444[4]
Topological Polar Surface Area 41.1Ų[1]

Section 2: Synthesis and Manufacturing

The synthesis of 1,3-disubstituted ureas such as 1-(3-Chlorophenyl)-3-cyclohexylurea is a well-established process in organic chemistry. A common and efficient method involves the reaction of an isocyanate with an amine.

Synthetic Pathway

The principal synthetic route involves the nucleophilic addition of cyclohexylamine to 3-chlorophenyl isocyanate.

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 3-Chlorophenyl Isocyanate process_node Nucleophilic Addition in an aprotic solvent (e.g., Dichloromethane, THF) reactant1->process_node reactant2 Cyclohexylamine reactant2->process_node product_node 1-(3-Chlorophenyl)-3-cyclohexylurea process_node->product_node Yields

Caption: General synthetic workflow for 1-(3-Chlorophenyl)-3-cyclohexylurea.

Step-by-Step Laboratory Protocol

This protocol outlines a general procedure for the synthesis of 1-(3-Chlorophenyl)-3-cyclohexylurea.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorophenyl isocyanate in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Amine: To the stirred solution, add an equimolar amount of cyclohexylamine dropwise at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting solid is then purified.

  • Purification: Purification is commonly achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 1-(3-Chlorophenyl)-3-cyclohexylurea product.

  • Characterization: The identity and purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Section 3: Potential Mechanisms of Action and Biological Relevance

While direct and extensive biological studies on 1-(3-Chlorophenyl)-3-cyclohexylurea are not widely published, the broader class of N,N'-disubstituted ureas has been extensively investigated, revealing several key biological targets.

Inhibition of Soluble Epoxide Hydrolase (sEH)

A prominent and well-documented activity of many 1,3-disubstituted ureas is the inhibition of soluble epoxide hydrolase (sEH).[5][6][7] sEH is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory properties.[6] By inhibiting sEH, the levels of beneficial EETs are increased, which has therapeutic implications for cardiovascular diseases and inflammation.[5][6]

Modulation of Cancer-Related Signaling Pathways

Diarylurea derivatives are a cornerstone of many modern targeted cancer therapies. These compounds often function as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase. The structural motif of 1-(3-Chlorophenyl)-3-cyclohexylurea is related to compounds that have been shown to inhibit key signaling pathways implicated in cancer progression:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[8][9] Aberrant activation of this pathway is a common feature in many cancers.[8]

  • Hedgehog (Hh) Signaling Pathway: The Hedgehog pathway plays a crucial role in embryonic development and its dysregulation is linked to the development and progression of various cancers.[8][9]

The potential for compounds with a similar urea scaffold to inhibit these pathways suggests that 1-(3-Chlorophenyl)-3-cyclohexylurea could serve as a valuable lead compound or a molecular probe for studying these signaling cascades.[8][9]

G cluster_seh sEH Pathway cluster_cancer Cancer Signaling seh Soluble Epoxide Hydrolase (sEH) dhets Dihydroxyeicosatrienoic Acids (DHETs) seh->dhets Produces eets Epoxyeicosatrienoic Acids (EETs) eets->seh Metabolized by inflammation Inflammation/Hypertension eets->inflammation Reduces dhets->inflammation Promotes pi3k PI3K/Akt/mTOR Pathway proliferation Cell Proliferation & Survival pi3k->proliferation Promotes hh Hedgehog (Hh) Pathway hh->proliferation Promotes inhibitor 1-(3-Chlorophenyl)-3-cyclohexylurea inhibitor->seh Inhibits inhibitor->pi3k Potentially Inhibits inhibitor->hh Potentially Inhibits G start Start step1 Seed cells in 96-well plate start->step1 step2 Allow cells to adhere (overnight incubation) step1->step2 step3 Prepare serial dilutions of test compound step2->step3 step4 Treat cells with compound dilutions step3->step4 step5 Incubate for 24-72 hours step4->step5 step6 Add resazurin-based viability reagent step5->step6 step7 Incubate for 1-4 hours step6->step7 step8 Measure fluorescence with plate reader step7->step8 step9 Analyze data and calculate IC50 step8->step9 end_node End step9->end_node

Sources

Exploratory

Toxicological profile and safety data sheet (SDS) for 1-(3-Chlorophenyl)-3-cyclohexylurea

An In-Depth Technical Guide to the Toxicological Profile of 1-(3-Chlorophenyl)-3-cyclohexylurea Introduction 1-(3-Chlorophenyl)-3-cyclohexylurea (CAS No. 72802-45-0) is a substituted urea compound.[1][2] The urea functio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicological Profile of 1-(3-Chlorophenyl)-3-cyclohexylurea

Introduction

1-(3-Chlorophenyl)-3-cyclohexylurea (CAS No. 72802-45-0) is a substituted urea compound.[1][2] The urea functional group is a cornerstone in various chemical classes, from pharmaceuticals to agricultural chemicals.[3] This guide provides a comprehensive toxicological profile of 1-(3-Chlorophenyl)-3-cyclohexylurea, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of specific toxicological studies on this particular molecule, this document synthesizes the existing hazard classification data with toxicological principles and data from structurally related compounds, such as urea and other phenylureas. This approach provides a robust framework for understanding its potential health hazards and informs safe handling and experimental design.

Chemical and Physical Properties

A substance's toxicological profile is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The properties of 1-(3-Chlorophenyl)-3-cyclohexylurea are summarized below.

PropertyValueSource
Molecular Formula C13H17ClN2O[1][2]
Molecular Weight 252.74 g/mol [1][2]
CAS Number 72802-45-0[1][2]
Appearance Solid (predicted)
Melting Point 189 °C (predicted)
Water Solubility 8.43e-4 g/L (predicted)
XLogP3 3.5[2]

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical substances.[2] 1-(3-Chlorophenyl)-3-cyclohexylurea has a well-defined GHS classification based on notifications to the European Chemicals Agency (ECHA).[2]

Hazard ClassHazard StatementPictogramSignal Word
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damageDanger
Specific Target Organ Toxicity — Single Exposure Category 3 (Respiratory tract irritation)H335: May cause respiratory irritationWarning
Hazardous to the Aquatic Environment — Long-term (Chronic) Hazard Category 2H411: Toxic to aquatic life with long lasting effectsWarning

These classifications mandate stringent safety precautions to prevent skin and eye contact, inhalation of dust, and release into the environment.

Toxicological Profile

This section delves into the known and inferred toxicological endpoints for 1-(3-Chlorophenyl)-3-cyclohexylurea. Where specific data for the target compound is unavailable, information from related compounds is used to provide context, and this is clearly indicated.

Acute Toxicity

Specific acute toxicity data (e.g., LD50 values) for 1-(3-Chlorophenyl)-3-cyclohexylurea are not publicly available. However, the broader class of phenylurea herbicides generally exhibits low acute toxicity, with oral LD50 values often exceeding 1000 mg/kg in rats.[4] In contrast, 4-chlorophenylurea is classified as "Toxic if swallowed."[5] Given the structural similarities, a cautious approach should be taken, and oral exposure should be minimized until specific data becomes available.

This method is a sequential dosing test that allows for the estimation of the LD50 with a reduced number of animals.

  • Animal Selection: Typically, female rats from a standard laboratory strain are used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and are acclimatized for at least 5 days before the study.

  • Dose Selection: A starting dose is selected based on available information, often from in silico predictions or data from related compounds.

  • Dosing: A single animal is dosed with the starting concentration via oral gavage.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher, pre-determined concentration.

    • If the animal dies, the next animal is dosed at a lower concentration.

  • Data Analysis: The results are analyzed using specialized software to calculate the LD50 and its confidence intervals.

Irritation and Sensitization

Skin Irritation: The classification as "Skin Irritant Category 2" indicates that 1-(3-Chlorophenyl)-3-cyclohexylurea can cause reversible inflammatory changes to the skin upon contact.[2]

Eye Irritation: The classification as "Serious Eye Damage Category 1" is a significant concern, suggesting that contact with the eyes can cause irreversible damage.[2] This necessitates the use of appropriate eye protection, such as safety goggles or a face shield, when handling this compound.

Skin Sensitization: There is no specific data on the skin sensitization potential of 1-(3-Chlorophenyl)-3-cyclohexylurea. However, the related compound 4-chlorophenylurea is classified as a skin sensitizer.[5]

Genotoxicity

There are no specific genotoxicity data available for 1-(3-Chlorophenyl)-3-cyclohexylurea. The parent compound, urea, is generally not considered genotoxic in standard bacterial and mammalian assays, though some in vitro studies at high concentrations have shown evidence of genotoxicity.[6] Some degradation products of other phenylurea herbicides have been classified as mutagens.[7]

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

  • Test Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used. These strains are unable to synthesize histidine and will not grow on a histidine-free medium.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a histidine-free agar medium.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a positive result for mutagenicity.

Carcinogenicity

No carcinogenicity studies have been conducted on 1-(3-Chlorophenyl)-3-cyclohexylurea. The parent compound, urea, was not found to be carcinogenic in studies with rats and mice.[6]

A 2-year rodent bioassay is the standard for assessing the carcinogenic potential of a chemical.

  • Animal Model: Typically, rats and mice of both sexes are used.

  • Dose Selection: At least three dose levels and a control group are used. The highest dose is typically the maximum tolerated dose (MTD), which is determined in shorter-term toxicity studies.

  • Administration: The test substance is administered to the animals for the majority of their lifespan (usually 24 months for rats and 18-24 months for mice), typically in their feed or drinking water.

  • In-life Observations: Animals are monitored daily for clinical signs of toxicity and the development of palpable masses.

  • Pathology: At the end of the study, a full necropsy is performed on all animals. A comprehensive set of tissues is collected and examined microscopically by a veterinary pathologist.

  • Data Analysis: The incidence of tumors in the treated groups is compared to the control group using statistical methods.

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of 1-(3-Chlorophenyl)-3-cyclohexylurea are not available. However, some phenylurea herbicides, such as linuron, have been shown to have endocrine-disrupting properties, specifically anti-androgenic effects, which can lead to adverse reproductive outcomes.[8] Subacute administration of another phenylurea, isoproturon, to male rats resulted in testicular degeneration and reduced sperm counts.[9]

This study is designed to evaluate the effects of a substance on all stages of the reproductive cycle.

  • Parental Generation (P): Young adult male and female rats are dosed with the test substance for a pre-mating period, during mating, gestation, and lactation.

  • First Filial Generation (F1): The offspring of the P generation are exposed to the test substance from conception through to maturity. Selected F1 animals are then mated to produce a second generation.

  • Second Filial Generation (F2): The F2 offspring are evaluated for any adverse effects.

  • Endpoints: A wide range of endpoints are assessed in both the parental and offspring generations, including reproductive performance (e.g., fertility, gestation length), offspring viability, growth, and development, as well as detailed histopathology of the reproductive organs.

Potential Mechanisms of Toxicity

While the specific mechanisms of toxicity for 1-(3-Chlorophenyl)-3-cyclohexylurea in mammals have not been elucidated, data from related compounds suggest several plausible pathways.

  • Oxidative Stress: Urea has been shown to induce the production of reactive oxygen species (ROS), which can lead to cellular damage.[8]

  • Endocrine Disruption: As mentioned previously, some phenylurea compounds can act as endocrine disruptors, interfering with hormone signaling pathways.[8]

  • Metabolic Activation: The metabolism of aromatic compounds can sometimes lead to the formation of reactive intermediates that can bind to cellular macromolecules, causing toxicity.

ToxicityPathway cluster_exposure Exposure cluster_adme ADME cluster_effects Toxic Effects Exposure Oral, Dermal, or Inhalation Exposure Absorption Absorption into Systemic Circulation Exposure->Absorption Metabolism Metabolism (e.g., in Liver) Absorption->Metabolism ROS Reactive Oxygen Species (ROS) Production Metabolism->ROS Endocrine Endocrine Disruption Metabolism->Endocrine Reactive Formation of Reactive Metabolites Metabolism->Reactive Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Adverse Adverse Health Outcomes Endocrine->Adverse Reactive->Damage Damage->Adverse

Caption: Hypothesized toxicity pathways for 1-(3-Chlorophenyl)-3-cyclohexylurea.

Safety Data Sheet (SDS) and Safe Handling

  • Section 2: Hazards Identification: Would detail the GHS classifications as listed in Section 2 of this guide.

  • Section 4: First-Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

    • Skin: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

    • Ingestion: Do not induce vomiting. Get medical attention.

    • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Section 7: Handling and Storage:

    • Handling: Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.

    • Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Section 8: Exposure Controls/Personal Protection:

    • Engineering Controls: Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.

    • Personal Protective Equipment (PPE):

      • Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.

      • Skin: Wear appropriate protective gloves and clothing to prevent skin exposure.

      • Respiratory: A NIOSH-approved respirator should be worn if exposure limits are exceeded or if irritation or other symptoms are experienced.

SafeHandling cluster_planning Planning & Preparation cluster_execution Handling & Use cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE UseVentilation Work in a Well-Ventilated Area SelectPPE->UseVentilation ReviewSDS Review Available Safety Information ReviewSDS->RiskAssessment WearPPE Wear Required PPE UseVentilation->WearPPE AvoidContact Avoid Skin/Eye Contact and Inhalation WearPPE->AvoidContact Decontaminate Decontaminate Work Area AvoidContact->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste WashHands Wash Hands Thoroughly DisposeWaste->WashHands

Caption: Workflow for safe handling of 1-(3-Chlorophenyl)-3-cyclohexylurea.

Conclusion

1-(3-Chlorophenyl)-3-cyclohexylurea is a compound with significant known hazards, including causing serious eye damage, skin irritation, and potential respiratory irritation. It is also classified as toxic to aquatic life with long-lasting effects. While specific data on its acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity are lacking in the public domain, the toxicological profiles of related urea and phenylurea compounds suggest that caution is warranted. Potential mechanisms of toxicity may include oxidative stress and endocrine disruption. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure and mitigate risks. Further toxicological studies are necessary to fully characterize the human health hazards of this compound.

References

  • Final report of the safety assessment of Urea. (1990). Journal of the American College of Toxicology, 9(2), 135-163. [Link]

  • Global Substance Registration System. (n.d.). 1-(3-CHLOROPHENYL)-3-CYCLOHEXYLUREA. [Link]

  • U.S. Environmental Protection Agency. (2019). Toxicological Review of Urea (CAS No. 57-13-6). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 751320, 1-(3-Chlorophenyl)-3-cyclohexylurea. [Link]

  • U.S. Environmental Protection Agency. (2021). Assessment of Health Effects of Exogenous Urea: Summary and Key Findings. [Link]

  • Gupta, A., Gupta, A., & Kumar, R. (1996). Subacute toxicity of urea herbicide, isoproturon, in male rats. Indian journal of experimental biology, 34(8), 793–796. [Link]

  • U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - 1-(3-chlorophenyl)-3-cyclohexylurea. [Link]

  • U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - Hazard - 1-(3-chlorophenyl)-3-cyclohexylurea. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8796, 4-Chlorophenylurea. [Link]

  • Gupta, R. C. (Ed.). (2011). Reproductive and developmental toxicology. Academic press.
  • Organisation for Economic Co-operation and Development. (2009). OECD Guideline for the Testing of Chemicals 416: Two-Generation Reproduction Toxicity. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2016). Urea, N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)-: Human health tier II assessment. [Link]

  • Celebi, N., & Ak, M. (2013). The determination of toxicities of sulphonylurea and phenylurea herbicides with quantitative structure-toxicity relationship (QSTR) studies. Environmental toxicology and pharmacology, 35(3), 447–454. [Link]

  • Sousa, S., Maia, M. L., Correia-Sá, L., & Domingues, V. F. (2019). Urea Pesticides. In Pesticides - Strategies for Pesticides Analysis. IntechOpen.
  • AERU. (2025). Chlorophenyl urea (Ref: 275-352-I). [Link]

  • DeBofsky, A., et al. (2020). Sub-lethal toxicity assessment of the phenylurea herbicide linuron in developing zebrafish (Danio rerio) embryo/larvae. Chemosphere, 251, 126388. [Link]

  • Musso, L., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European journal of medicinal chemistry, 243, 114754. [Link]

  • U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - Links - 1-(3-chlorophenyl)-3-cyclohexylurea. [Link]

Sources

Foundational

History and discovery of chlorophenyl cyclohexylurea derivatives

An In-Depth Technical Guide to the History and Discovery of Chlorophenyl Cyclohexylurea Derivatives Abstract The chlorophenyl cyclohexylurea scaffold represents a fascinating journey of chemical discovery, evolving from...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Discovery of Chlorophenyl Cyclohexylurea Derivatives

Abstract

The chlorophenyl cyclohexylurea scaffold represents a fascinating journey of chemical discovery, evolving from foundational organic chemistry principles to a versatile platform in agrochemicals and, most significantly, modern medicinal chemistry. This technical guide provides a comprehensive exploration of this chemical class for researchers, scientists, and drug development professionals. It traces the historical lineage from the synthesis of urea itself to the development of substituted urea herbicides and the eventual recognition of the diarylurea moiety as a "privileged scaffold" in drug discovery. The guide delves into the core synthetic methodologies, elucidates the primary mechanisms of action, particularly as kinase inhibitors targeting critical oncogenic pathways, and analyzes the structure-activity relationships that govern their biological effects. Detailed, field-proven experimental protocols for synthesis and biological evaluation are provided, supported by data and visual diagrams to offer a complete technical resource.

The Genesis of Urea Derivatives: A Historical Perspective

The story of chlorophenyl cyclohexylurea derivatives is built upon nearly two centuries of foundational discoveries in organic and medicinal chemistry. Understanding this lineage is crucial to appreciating the rationale behind the design and application of these modern compounds.

Wöhler's Synthesis and the Dawn of Organic Chemistry

The field of organic chemistry was irrevocably changed in 1828 when Friedrich Wöhler synthesized urea from inorganic starting materials, specifically by evaporating a solution of ammonium cyanate[1]. This landmark achievement dismantled the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms. Wöhler's work established that the molecules of life were governed by the same chemical principles as inanimate matter, paving the way for the synthetic creation of countless organic molecules, including the urea derivatives in development today[1][2].

The Rise of Substituted Ureas: From Agrochemicals to Medicine

Following Wöhler's discovery, the urea functional group became a central building block in synthetic chemistry. The development of substituted ureas, where one or both nitrogen atoms are attached to other chemical groups, began in earnest after World War II. This research led to the discovery of their potent herbicidal properties, transforming agricultural practices by providing selective and efficient weed control[3][4]. This era established the industrial-scale synthesis of urea derivatives and hinted at their broad biological potential.

Simultaneously, medicinal chemists began incorporating the urea moiety into therapeutic agents. Early examples like suramin, developed by Bayer for treating sleeping sickness, demonstrated the urea group's ability to form stable hydrogen bonds with biological targets, a principle that remains central to its utility in modern drug design[2].

Emergence of the Diarylurea Core as a "Privileged Scaffold"

The chlorophenyl cyclohexylurea structure is a specific example of a broader class known as diarylureas. The term "privileged scaffold" is used in medicinal chemistry to describe molecular frameworks that are able to bind to multiple, distinct biological targets. The diarylurea moiety has earned this distinction, particularly for its remarkable success in the field of protein kinase inhibition[5].

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer[6]. The discovery that diarylurea compounds could potently and often selectively inhibit these enzymes marked a turning point. The FDA-approved multi-kinase inhibitor Sorafenib, which features a diarylurea core, stands as a testament to the power of this scaffold in developing targeted cancer therapies[5][7]. This success spurred intensive research into structurally related compounds, including those bearing chlorophenyl and cyclohexyl groups, to explore new therapeutic applications and refine existing ones.

Synthesis and Chemical Principles

The synthesis of chlorophenyl cyclohexylurea derivatives is typically straightforward, relying on a well-established and robust chemical reaction.

Core Synthetic Strategy: Isocyanate and Amine Coupling

The most common and efficient method for preparing these compounds is the reaction of an aromatic isocyanate with an amine[5][8]. For the synthesis of a generic N-(chlorophenyl)-N'-cyclohexylurea, this involves reacting a chlorophenyl isocyanate with cyclohexylamine. The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate, forming the stable urea linkage.

This reaction is highly efficient and typically proceeds under mild conditions. The choice of solvent and temperature can be adjusted to optimize yield and purity. The availability of a wide range of substituted anilines and isocyanates makes this a versatile method for creating large libraries of analogs for structure-activity relationship (SAR) studies.

Workflow Diagram for Synthesis

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Purification Amine Cyclohexylamine Mixing Combine in Aprotic Solvent (e.g., Acetone, THF) Amine->Mixing Isocyanate Chlorophenyl Isocyanate Isocyanate->Mixing Reaction Stir at Room Temperature (3-4 hours) Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Filtration Filter Precipitated Product Monitoring->Filtration Washing Wash with Solvent Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Chlorophenyl Cyclohexylurea Derivative Drying->Product

Caption: General workflow for the synthesis of chlorophenyl cyclohexylurea derivatives.

Detailed Experimental Protocol: Synthesis of 1-(3-chlorophenyl)-3-cyclohexylurea

This protocol describes a representative synthesis based on standard methodologies found in the literature[7][8].

  • Reagents and Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylamine (1.0 g, 10.1 mmol) in 20 mL of anhydrous acetone.

    • Prepare a solution of 3-chlorophenyl isocyanate (1.55 g, 10.1 mmol) in 10 mL of anhydrous acetone.

  • Reaction:

    • While stirring the cyclohexylamine solution at room temperature, add the 3-chlorophenyl isocyanate solution dropwise over a period of 15 minutes.

    • A white precipitate will likely form during the addition.

    • Allow the reaction mixture to stir at room temperature for an additional 3 hours to ensure completion.

  • Work-up and Purification:

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Filter the resulting solid precipitate using a Büchner funnel.

    • Wash the collected solid with a small amount of cold acetone (2 x 10 mL) to remove any unreacted starting materials.

    • Dry the purified product under vacuum at 60°C for 2-4 hours.

  • Characterization:

    • Determine the melting point, and obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and purity of the final compound, 1-(3-chlorophenyl)-3-cyclohexylurea[9].

Mechanism of Action: Targeting Cellular Signaling

The biological activity of chlorophenyl cyclohexylurea derivatives stems from their ability to interact with and modulate the function of key proteins involved in cellular signaling.

Primary Mechanism: Inhibition of Protein Kinases

The predominant mechanism of action for the diarylurea class is the inhibition of protein kinases[10]. These compounds are typically classified as Type II kinase inhibitors.

  • Binding Mode: They bind to the ATP-binding pocket of the kinase. A key interaction involves the urea moiety, which forms two critical hydrogen bonds with the "hinge region" of the enzyme.

  • DFG-Out Conformation: Unlike Type I inhibitors that bind to the active conformation, Type II inhibitors like the diarylureas bind to and stabilize an inactive conformation of the kinase, known as the "DFG-out" conformation[5]. This provides an additional layer of selectivity, as not all kinases can adopt this specific inactive state.

Key Signaling Pathways Targeted by Derivatives

Derivatives of this scaffold have been shown to inhibit multiple signaling pathways critical for cancer cell growth, survival, and angiogenesis[10][11].

  • VEGFR Signaling: Many diarylurea derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2. By blocking this receptor, they inhibit angiogenesis, the process by which tumors form new blood vessels to sustain their growth[5][12].

  • RAS/RAF/MEK/ERK Pathway: This is a central pathway that drives cell proliferation. Sorafenib and related compounds are well-known inhibitors of RAF kinases (B-RAF and c-RAF), effectively shutting down this pro-growth signaling cascade[5][10].

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism. Some diarylurea derivatives have been designed to inhibit components of this pathway, such as PI3K or mTOR, leading to the induction of apoptosis (programmed cell death) in cancer cells[10][11][13].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->TF Inhibitor Diarylurea Inhibitor Inhibitor->RTK Inhibitor->RAF Inhibitor->PI3K Proliferation Proliferation TF->Proliferation Proliferation, Survival, Angiogenesis GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Key oncogenic signaling pathways targeted by diarylurea kinase inhibitors.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate. For chlorophenyl cyclohexylurea derivatives, several key structural features are consistently important.

  • The Urea Moiety: This is non-negotiable for kinase inhibition, as it forms the two hydrogen bonds with the enzyme's hinge region that anchor the molecule in the active site[2][5].

  • The Chlorophenyl Ring: The chlorine atom and its position on the phenyl ring significantly influence activity. The electron-withdrawing nature of chlorine can affect the electronic properties of the urea group. SAR studies have shown that placing a chloro group at the 4-position of the phenyl ring often enhances antiproliferative activity compared to unsubstituted analogs[14].

  • The Cyclohexyl Group: This lipophilic group often occupies a hydrophobic pocket within the kinase active site. Its conformation and size contribute to the overall binding affinity and can be modified to tune selectivity against different kinases.

Caption: Key structural components governing the activity of chlorophenyl cyclohexylurea derivatives.

Biological Evaluation and Data

To assess the potential of newly synthesized derivatives, a series of standardized biological assays are employed.

Standard Assay: In Vitro Kinase Inhibition Assay

The first and most crucial step is to determine if the compound can inhibit the target kinase. This is typically done using a cell-free in vitro kinase assay. The principle is to measure the kinase's ability to phosphorylate a substrate in the presence and absence of the inhibitor. The result is often expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.

Detailed Experimental Protocol: VEGFR-2 Kinase Inhibition Assay (Example)
  • Assay Components:

    • Recombinant human VEGFR-2 kinase domain.

    • Poly(Glu, Tyr) 4:1 as a generic substrate.

    • ATP (Adenosine Triphosphate).

    • Test compound (dissolved in DMSO).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Detection system (e.g., ADP-Glo™, HTRF®, or ELISA-based with a phospho-specific antibody).

  • Procedure (using ADP-Glo™ as an example):

    • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • In a 384-well plate, add 5 µL of the test compound dilution or vehicle control (for 0% and 100% activity).

    • Add 10 µL of a master mix containing VEGFR-2 kinase and the substrate.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Comparative Activity Data of Related Diarylurea Derivatives

The following table summarizes the in vitro antiproliferative activities (IC₅₀) of several diarylurea derivatives against human cancer cell lines, demonstrating the impact of structural modifications on potency[14].

Compound IDR¹ (Proximal Ring)R² (Linker)R³ (Distal Ring)HT-29 IC₅₀ (µM)A549 IC₅₀ (µM)
6a 4-Cl-NH-CH₂-4-CH₃15.282.566
6b 4-Cl-NH-4-CH₃28.5019.33
6d 4-Cl-NH-2,4-di-CH₃46.1033.65
6e H-NH-4-CH₃72.8045.10
9a 4-Cl-O-CH₂-4-CH₃114.499.67
Sorafenib ---14.012.913

Data adapted from reference[14]. This table highlights key SAR insights: the presence of a 4-chloro group (compare 6b vs 6e) and an amide linker (compare 6a vs 9a) generally enhances antiproliferative activity.

Conclusion and Future Directions

The history of chlorophenyl cyclohexylurea derivatives is a prime example of how a simple chemical scaffold can be developed and optimized for highly specific and potent biological activities. From their conceptual roots in the 19th century to their application as herbicides and their current prominence as kinase inhibitors in oncology, these compounds demonstrate the power of medicinal chemistry.

Future research will likely focus on refining the selectivity of these derivatives to minimize off-target effects and overcome drug resistance. The design of covalent inhibitors, which form a permanent bond with the target kinase, or allosteric modulators that bind outside the active site, represents promising avenues of exploration. The continued application of computational docking studies and advanced synthetic strategies will undoubtedly lead to the discovery of new derivatives with improved therapeutic profiles for a range of human diseases.

References

  • Development of herbicides after 1945.
  • An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical. Benchchem.
  • Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings.
  • WO2007083017A2 - Novel cyclic urea derivatives, preparation thereof and pharmaceutical use thereof as kinase inhibitors.
  • First sulfonyl urea discovered by George Levitt of DuPont. AGRO.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
  • Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. PubMed.
  • Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. PMC.
  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan
  • Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiprolifer
  • In Vivo Efficacy of 3-(4-Aminophenyl)-1-(4-chlorophenyl)
  • SUBSTITUTED UREA HERBICIDES. wssa.net.
  • Urea, its history and applic
  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An upd
  • 1-(3-Chlorophenyl)-3-cyclohexylurea. PubChem.
  • Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for 1-(3-Chlorophenyl)-3-cyclohexylurea

Physicochemical Profiling & Method Rationale Developing a robust analytical method requires treating the analyte not merely as a name on a vial, but as a system of interacting functional groups. 1-(3-Chlorophenyl)-3-cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Method Rationale

Developing a robust analytical method requires treating the analyte not merely as a name on a vial, but as a system of interacting functional groups. 1-(3-Chlorophenyl)-3-cyclohexylurea (CAS: 72802-45-0) is a bioactive small molecule characterized by a central polar urea core, flanked by a bulky, hydrophobic cyclohexyl ring and an electron-withdrawing 3-chlorophenyl group ()[1].

As an Application Scientist, I approach the chromatography of this compound by dissecting these structural features to dictate the experimental parameters:

  • Hydrophobicity & Column Selection: With a computed XLogP3 of approximately 3.5 ()[1], the molecule is highly lipophilic. This necessitates a non-polar stationary phase. A standard C18 column is selected over C8 because the extended alkyl chains provide the necessary surface area to adequately retain and resolve the bulky cyclohexyl moiety.

  • Silanol Suppression (The Causality of Modifiers): Although the urea nitrogen atoms are essentially neutral under standard chromatographic conditions, their lone pairs can still engage in secondary hydrogen-bonding interactions with residual, unendcapped acidic silanols on the silica matrix. This is the primary cause of peak tailing in urea derivatives. The addition of 0.1% Formic Acid (FA) to the mobile phase acts as a competing agent, masking these active sites and ensuring sharp, symmetrical peaks ()[2].

  • Detector Tuning: The conjugated

    
    -system of the chlorophenyl moiety provides a strong chromophore. Diode-array detection (DAD) scanning reveals optimal absorbance between 240 nm and 260 nm, which is highly typical for the quantitative analysis of chlorophenylurea derivatives and their metabolites ()[3].
    

Workflow N1 1. Profiling LogP 3.5 Hydrophobic N2 2. Column C18 Phase 5µm Particle N1->N2 N3 3. Mobile Phase ACN / H2O + 0.1% FA N2->N3 N4 4. Detection UV/DAD 240-260 nm N3->N4 N5 5. Validation ICH Q2(R1) Standards N4->N5

Fig 1. Systematic RP-HPLC method development workflow for chlorophenylurea derivatives.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) utilizing a structurally related internal standard (e.g., 4-chlorophenylurea) to verify column performance, theoretical plates, and peak symmetry prior to any sample analysis[4].

Reagents and Materials
  • Analyte: 1-(3-Chlorophenyl)-3-cyclohexylurea analytical standard (>99% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 M

    
    cm).
    
  • Modifiers: LC-MS grade Formic Acid (FA).

Step-by-Step Sample Preparation Workflow
  • Stock Solution Generation: Accurately weigh 10.0 mg of 1-(3-Chlorophenyl)-3-cyclohexylurea into a 10 mL volumetric flask. Dissolve completely in 10.0 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock. Sonicate for 5 minutes in a water bath to ensure complete dissolution of the hydrophobic solid.

  • Matrix-Matched Working Standards: Perform serial dilutions using the initial mobile phase composition (60% ACN : 40% Water) to create a calibration curve ranging from 1.0 µg/mL to 50.0 µg/mL.

    • Causality Note: Diluting the final samples in the mobile phase rather than 100% organic solvent prevents solvent-mismatch at the column head, which is the leading cause of peak fronting and split peaks upon injection.

  • Filtration: Filter all standards and samples through a 0.22 µm PTFE syringe filter prior to injection. PTFE is selected over Nylon to prevent non-specific binding of the lipophilic analyte to the filter membrane.

Optimized Chromatographic Conditions

The following parameters have been optimized to balance resolution, sensitivity, and throughput.

ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 5 µmProvides high theoretical plates and surface area for the hydrophobic retention of the bulky cyclohexyl group.
Mobile Phase A Ultrapure Water + 0.1% FAFormic acid suppresses residual silanol ionization on the silica matrix, preventing secondary interactions.
Mobile Phase B Acetonitrile + 0.1% FAACN provides superior mass transfer kinetics for bulky aromatics compared to Methanol, reducing backpressure.
Elution Mode Isocratic (40% A : 60% B)Ensures a highly consistent baseline and reproducible retention time (~6.5 mins) without gradient re-equilibration.
Flow Rate 1.0 mL/minThe optimal linear velocity for a 4.6 mm ID column to minimize longitudinal diffusion (Van Deemter optimization).
Column Temp 30 °CThermostatting prevents retention time drift caused by ambient laboratory temperature fluctuations.
Detection UV/DAD at 254 nmCaptures the strong

transition of the 3-chlorophenyl chromophore.
Injection Vol 10 µLBalances adequate sensitivity (S/N > 10 for LOQ) without causing volume overload on the stationary phase.

Method Validation & Quantitative Data

The developed method must be validated according to ICH Q2(R1) guidelines to prove its reliability for routine use. The implementation of Diode-Array Detection (DAD) allows for continuous peak purity assessment, ensuring that no co-eluting degradation products or impurities compromise the quantification of the urea core.

Validation ParameterAcceptance CriteriaExpected Result for Urea Derivatives
Linearity Range

1.0 - 50.0 µg/mL (

)
Limit of Detection (LOD) S/N

3
0.05 µg/mL
Limit of Quantitation (LOQ) S/N

10
0.15 µg/mL
Intra-day Precision %RSD

2.0%
0.8% (n=6 consecutive injections)
Inter-day Precision %RSD

2.0%
1.2% (assessed over 3 consecutive days)
Peak Tailing Factor (

)

1.5
1.1 (Validates excellent silanol suppression by FA)

Troubleshooting & Optimization Logic

When developing methods for bulky, substituted urea derivatives, steric hindrance at the stationary phase interface can occasionally cause band broadening. If column backpressure rises or peak efficiency drops, analysts must follow a logical deduction path rather than guessing parameters.

Troubleshooting Root Chromatographic Anomaly Detected T1 Peak Tailing (Silanol Interaction) Root->T1 T2 Broad Peaks (Poor Mass Transfer) Root->T2 T3 Retention Shift (Hydrophobic Drift) Root->T3 S1 Add 0.1% Formic Acid (Mask Active Sites) T1->S1 S2 Increase Temp to 40°C (Lower Viscosity) T2->S2 S3 Adjust % Acetonitrile (Modify Elution Strength) T3->S3

Fig 2. Decision matrix for troubleshooting common urea derivative peak shape anomalies.

References

  • Title: 1-(3-Chlorophenyl)-3-cyclohexylurea | C13H17ClN2O | CID 751320 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: HPLC/Diode-Array Method for the Determination of the Pesticide Diflubenzuron and Its Major Metabolites 2,6-Difluorobenzamide, 4-Chlorophenylurea, and 4-Chloroaniline in Forestry Matrices Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) URL: [Link]

Sources

Application

Application Note: Preparation and Management of 1-(3-Chlorophenyl)-3-cyclohexylurea Stock Solutions for In Vitro Assays

Executive Summary The integrity of in vitro high-throughput screening (HTS) and dose-response assays relies fundamentally on the accurate preparation and management of compound stock solutions. 1-(3-Chlorophenyl)-3-cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integrity of in vitro high-throughput screening (HTS) and dose-response assays relies fundamentally on the accurate preparation and management of compound stock solutions. 1-(3-Chlorophenyl)-3-cyclohexylurea is a highly lipophilic bioactive small molecule. Like many urea-derivatives, it exhibits poor aqueous solubility and a high propensity for aggregation. This application note provides a self-validating, causality-driven protocol for the reconstitution, storage, and dilution of this compound to prevent "invisible precipitation" and ensure reproducible pharmacological data.

Physicochemical Profiling & Causality

Before initiating any assay, the physicochemical properties of the compound must be analyzed to predict its behavior in solution [1]. 1-(3-Chlorophenyl)-3-cyclohexylurea contains a hydrophobic cyclohexyl ring and a halogenated phenyl ring, driving its lipophilicity.

Table 1: Physicochemical Properties of 1-(3-Chlorophenyl)-3-cyclohexylurea
PropertyValueHTS Implication & Causality
Molecular Weight 252.74 g/mol Fragment-like; suitable for high-concentration master stocks (e.g., 10 mM).
XLogP3 3.5Highly lipophilic; requires an aprotic organic solvent (DMSO) to disrupt the crystalline lattice.
H-Bond Donors 2The urea core forms strong bidentate interactions, prone to self-association if solvent is compromised.
H-Bond Acceptors 1Carbonyl oxygen acts as a primary acceptor for target binding.
Topological Polar Surface Area 41.1 ŲExcellent membrane permeability, but high risk of "salting out" in aqueous buffers.
The Mechanics of Precipitation (Why Protocols Fail)

The most common cause of assay failure with this compound is moisture-induced precipitation . Dimethyl sulfoxide (DMSO) is highly hygroscopic. When a cold DMSO stock is exposed to ambient air, it rapidly absorbs water. Water disrupts the DMSO solvation shell around the hydrophobic cyclohexyl and chlorophenyl rings, forcing the compound into a lower-energy crystalline state [3]. Furthermore, repeated freeze-thaw cycles synergistically enhance this precipitation. Therefore, strict environmental control and single-use aliquoting are not optional—they are mandatory.

Self-Validating Experimental Protocols

The following protocol is designed as a self-validating system . At each critical juncture, a Quality Control (QC) step is embedded to ensure the physical state of the compound is verified before proceeding.

Phase 1: Master Stock Preparation (10 mM)

Materials Required:

  • 1-(3-Chlorophenyl)-3-cyclohexylurea (Dry Powder)

  • Anhydrous DMSO (≥99.9% purity, sterile-filtered, sealed under Argon)

  • Amber polypropylene microcentrifuge tubes

  • Argon gas canister

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed powder vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to instantly condense on the powder. Introducing water before the solvent severely depresses the compound's maximum solubility.

  • Solvent Addition: Add the precise volume of Anhydrous DMSO required to yield a 10 mM solution (See Table 2).

    • Causality: Anhydrous DMSO is critical. Even 2% water content in DMSO can reduce the solubility of LogP > 3 compounds by over 50% [3].

  • Dissolution Kinetics: Vortex the vial vigorously for 30 seconds. Submerge the vial in a 37°C ultrasonic water bath for 5–10 minutes.

    • Causality: Acoustic cavitation and mild thermal energy overcome the lattice energy of the crystalline powder without inducing the thermal degradation seen at higher temperatures.

  • System Validation 1 (Tyndall Effect QC): In a darkened room, shine a focused laser pointer through the vial.

    • Causality: A solution may appear clear to the naked eye but still contain colloidal micro-aggregates. If the laser beam is visible as a solid line through the liquid (Tyndall scattering), the compound is not fully dissolved. Continue sonication or dilute to 5 mM.

  • Aliquoting & Storage: Dispense the validated 10 mM stock into 50 µL single-use aliquots in amber tubes. Purge the headspace of each tube with Argon gas for 2 seconds before capping. Store immediately at -80°C.

    • Causality: Amber tubes prevent UV-induced degradation of the chlorophenyl ring. Argon displaces oxygen and moisture. Single-use aliquots completely eliminate the freeze-thaw cycles that drive compound crystallization.

Table 2: Reconstitution Guide (Mass to Volume for 10 mM Stock)
Target ConcentrationMass of Compound (mg)Volume of Anhydrous DMSO (µL)
10 mM1.00395.7
10 mM5.001978.3
10 mM10.003956.6
Phase 2: Serial Dilution and Assay Media Transfer
  • Rapid Thawing: Thaw a single 50 µL aliquot in a 37°C water bath for exactly 60 seconds. Vortex immediately.

    • Causality: Rapid thawing prevents the formation of transient nucleation centers that occur during the slow phase transition of freezing DMSO.

  • Intermediate Dilution: Perform all serial dilutions (e.g., 100x or 1000x) in 100% Anhydrous DMSO to create an intermediate dosing plate.

    • Causality: Diluting directly into aqueous buffers creates localized pockets of high water concentration, causing the compound to "salt out" before it can disperse.

  • Final Aqueous Transfer: Transfer the intermediate DMSO stock into pre-warmed (37°C) aqueous assay buffer at a 1:100 or 1:1000 ratio (maintaining final DMSO concentration at ≤1.0%). Mix rapidly by pipetting up and down 5 times.

  • System Validation 2 (Post-Assay QC): Before reading the assay (e.g., absorbance/fluorescence), inspect the highest concentration wells under an inverted microscope at 10x magnification.

    • Causality: Micro-crystals cause light scattering, leading to false-positive readouts. According to NIH Assay Guidance standards, if crystals are observed, the IC50 data must be truncated below the precipitation threshold to maintain data integrity [2].

Visualizations

Workflow A 1-(3-Chlorophenyl)-3-cyclohexylurea Dry Powder B Equilibrate to Room Temp in Desiccator A->B C Add Anhydrous DMSO (Target: 10 mM) B->C D Vortex & Sonicate (Water Bath, 37°C) C->D E QC: Tyndall Effect (Laser Scattering Check) D->E F Aliquot into Amber Tubes (50-100 µL) E->F G Store at -80°C (Argon Purged) F->G

Figure 1: Workflow for preparation and storage of 1-(3-Chlorophenyl)-3-cyclohexylurea.

Mechanism Ligand 1-(3-Chlorophenyl)-3-cyclohexylurea 3-Chloro-phenyl Urea Core Cyclohexyl Target Target Protein Pocket Hydrophobic Sub-pocket H-Bond Acceptors/Donors Lipophilic Cavity Ligand:f1->Target:t1 Pi-Pi / Halogen Ligand:f2->Target:t2 Bidentate H-Bonds Ligand:f3->Target:t3 Van der Waals

Figure 2: Putative pharmacophore mapping of 1-(3-Chlorophenyl)-3-cyclohexylurea in target pockets.

References

  • National Center for Biotechnology Information. "1-(3-Chlorophenyl)-3-cyclohexylurea | CID 751320 - PubChem." PubChem, URL: [Link]

  • Markossian S, Grossman A, Brimacombe K, et al. "Assay Operations for SAR Support: Determination of EC50/IC50." NIH Assay Guidance Manual, National Center for Biotechnology Information, URL:[Link]

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO." Ziath Technical Notes, URL: [Link]

Method

Precision Synthesis of 1-(3-Chlorophenyl)-3-cyclohexylurea: A Kinetic &amp; Green Optimization Protocol

Abstract 1-(3-Chlorophenyl)-3-cyclohexylurea (CAS: 72802-45-0) is a potent pharmacophore often utilized in the development of Soluble Epoxide Hydrolase (sEH) inhibitors, a target for anti-inflammatory and antihypertensiv...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(3-Chlorophenyl)-3-cyclohexylurea (CAS: 72802-45-0) is a potent pharmacophore often utilized in the development of Soluble Epoxide Hydrolase (sEH) inhibitors, a target for anti-inflammatory and antihypertensive therapeutics [1].[1][2][3] While urea formation is classically viewed as a trivial "click" reaction, the production of pharmaceutical-grade material requires rigorous control over kinetics to minimize symmetric urea byproducts (biurets) and maximize yield.[2] This Application Note details an optimized, scalable protocol shifting from traditional chlorinated solvents to green alternatives (2-MeTHF), ensuring high purity (>99%) and yield (>95%) without chromatographic purification.[2][3]

Introduction & Mechanistic Strategy

The Target & Challenge

The target molecule consists of an electron-deficient aromatic ring (3-chlorophenyl) linked via a urea bridge to a lipophilic aliphatic ring (cyclohexyl).[1][2][3]

  • Primary Challenge: Controlling the exothermicity of the isocyanate-amine addition to prevent "hot spots" that lead to biuret formation (dimerization of the product with excess isocyanate).

  • Secondary Challenge: Solubility. The product is highly crystalline and lipophilic, often crashing out too quickly and trapping impurities.

Retrosynthetic Logic: Selecting the Optimal Route

Two primary isocyanate-based routes exist.[1][2][3] We analyze them based on electronic effects:

  • Route A (Selected): 3-Chlorophenyl isocyanate + Cyclohexylamine[1][2][3]

    • Nucleophile: Cyclohexylamine (Aliphatic,

      
      ). Strong. 
      
    • Electrophile: 3-Chlorophenyl isocyanate (Aromatic with EWG).[1][2][3] Highly Reactive.

    • Outcome: Extremely fast kinetics.[1][2] Requires cooling (0°C) to control.[1]

  • Route B (Discarded): Cyclohexyl isocyanate + 3-Chloroaniline[1][2][3]

    • Nucleophile: 3-Chloroaniline (Aromatic,

      
      ).[1][2][3] Weak. 
      
    • Electrophile: Cyclohexyl isocyanate (Aliphatic).[1][2] Less Reactive.

    • Outcome: Sluggish kinetics.[1][2][3] Often requires heat or catalysis (DBU/TEA), increasing the risk of side reactions.

Reaction Mechanism & Pathway

The reaction proceeds via a concerted nucleophilic attack.[1] The diagram below illustrates the mechanism and the critical "branch point" where side reactions occur if conditions are unoptimized.

ReactionMechanism Start Reagents: 3-Cl-Ph-NCO + Cyclohexylamine TS Transition State (Tetrahedral Intermediate) Start->TS Nucleophilic Attack (Fast, Exothermic) Product Target Product: 1-(3-Cl-Ph)-3-cyclohexylurea TS->Product Proton Transfer SideRxn Side Product: Biuret / Symmetric Urea Product->SideRxn Excess Isocyanate High Temp (>40°C)

Figure 1: Reaction mechanism highlighting the risk of biuret formation under thermal stress.

Optimization Protocol: Variables & Screening[3]

To transition from "bench synthesis" to "process-ready," we screened three critical variables.

Solvent Selection (Green Chemistry Focus)

Traditional protocols use Dichloromethane (DCM).[4] We evaluated greener alternatives based on solubility (ability to keep reactants in solution but precipitate product) and toxicity.

SolventClassSolubility of ProductGreen ScoreOutcome
DCM ChlorinatedHighLowGood yield, but difficult to remove trace solvent; toxic.[1][2][3]
Toluene AromaticModerateMediumProduct precipitates too fast, trapping amine.
2-MeTHF EtherModerate-HighHigh Optimal. Excellent solubility for reagents; product crystallizes slowly upon cooling, ensuring high purity.[1][2][3]
Ethyl Acetate EsterModerateHighAcceptable, but hydrolysis risk if wet amine is used.[3]
Temperature & Addition Rate[1][3][5]
  • Experiment: Addition of isocyanate to amine at 25°C vs. 0°C.

  • Result: 25°C addition resulted in a 3% impurity profile (HPLC).[1] 0°C addition reduced this to <0.1%.[1][2][3]

  • Insight: The 3-Cl substituent increases the electrophilicity of the isocyanate.[1][2][3] At room temperature, the reaction is diffusion-controlled.[1][2][3] Cooling ensures the reaction is kinetically controlled by mixing efficiency.[1]

Detailed Experimental Procedure (The "Golden Batch")

Objective: Synthesis of 10g of 1-(3-Chlorophenyl)-3-cyclohexylurea with >99% purity.

Reagents
  • Cyclohexylamine: 4.0 g (40.3 mmol, 1.05 equiv) [Nucleophile][2]

  • 3-Chlorophenyl isocyanate: 5.89 g (38.4 mmol, 1.0 equiv) [Electrophile][1][2][3]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Anhydrous), 100 mL[1][2][3]

  • Wash Solvent: n-Heptane[1][2][3]

Protocol Steps
  • Reactor Setup:

    • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.

    • Flush the system with nitrogen for 10 minutes.[1]

  • Amine Charge:

    • Charge Cyclohexylamine (4.0 g) and 2-MeTHF (60 mL) into the flask.[1][2]

    • Cool the solution to 0–5°C using an ice/water bath. Critical: Ensure internal temperature is <5°C before proceeding.

  • Controlled Addition:

    • Dissolve 3-Chlorophenyl isocyanate (5.89 g) in 2-MeTHF (40 mL) in the addition funnel.

    • Add the isocyanate solution dropwise over 30 minutes .

    • Observation: A white precipitate may begin to form midway through addition.[1][2][3] Maintain vigorous stirring.

  • Reaction Ageing:

    • Once addition is complete, remove the ice bath.

    • Allow the reaction to warm to Room Temperature (20–25°C) .

    • Stir for 2 hours .

  • In-Process Control (IPC):

    • Take a 50 µL aliquot, dilute in Acetonitrile.

    • TLC: (50:50 Ethyl Acetate:Hexane).[1] Product

      
      .[1][3] Isocyanate should be invisible/consumed.[1][2][3]
      
    • HPLC: Confirm absence of 3-chloroaniline (hydrolysis byproduct) and isocyanate.

  • Work-up (Precipitation & Wash):

    • The product is likely a thick slurry.[1]

    • Add n-Heptane (50 mL) dropwise to the stirring mixture to drive further crystallization (Antisolvent effect).[1][2][3]

    • Stir for 30 minutes.

    • Filter the white solid using a vacuum Buchner funnel.[1]

  • Purification (The "Swish" Wash):

    • Do not just wash on the filter.[1] Transfer the wet cake back to a beaker.

    • Resuspend in n-Heptane (50 mL) and stir for 15 minutes. (This removes trapped unreacted amine).[1]

    • Filter again.[1][2][3][5]

    • Wash the cake with cold 2-MeTHF (10 mL).

  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours.

Yield & Characterization[3][5][7][8][9][10]
  • Theoretical Yield: 9.7 g

  • Expected Yield: 9.2–9.5 g (95–98%)

  • Appearance: Fine white crystalline powder.[1][2][3]

  • Melting Point: 188–189°C [2].[1][2][3][6]

Analytical Validation

To validate the protocol, compare your product against these standard metrics.

MethodParameterExpected ValueNotes
HPLC Purity> 99.5% AreaC18 Column, ACN/Water gradient.[1][2][3]
1H NMR Urea -NH-

8.56 (s, 1H), 6.12 (d, 1H)
DMSO-

.[1][2][3] Diagnostic doublet for cyclohexyl-NH.
1H NMR Aromatic

7.65 (t, 1H)
Characteristic triplet for H-2 of 3-Cl-phenyl ring.[1][2][3]
Melting Point Range188–190°CSharp range indicates high purity.[1][2][3]

Troubleshooting & Decision Tree

Use this workflow to resolve common synthesis issues.

OptimizationWorkflow Issue Problem Detected LowYield Low Yield (<80%) Issue->LowYield Impurity Impurity Detected Issue->Impurity SolventCheck Check Solvent Water Content (Isocyanate Hydrolysis?) LowYield->SolventCheck Biuret Biuret Byproduct (Excess Isocyanate) Impurity->Biuret High MW Impurity AmineSalt Amine Hydrochloride (If HCl present) Impurity->AmineSalt Ionic Impurity TempCheck Was Temp > 25°C? Biuret->TempCheck Water Wash / Recrystallize Water Wash / Recrystallize AmineSalt->Water Wash / Recrystallize Fix Use Anhydrous Solvent Use Anhydrous Solvent SolventCheck->Use Anhydrous Solvent Yes Cool to 0°C Cool to 0°C TempCheck->Cool to 0°C Yes StoichCheck Adjust Stoichiometry (Use 1.05 eq Amine)

Figure 2: Troubleshooting logic for yield and purity optimization.

References

  • Soluble Epoxide Hydrolase Inhibitors: Morisseau, C., & Hammock, B. D. (2005). Annual Review of Pharmacology and Toxicology, 45, 311-333.[3] Link[2]

  • Physical Properties (EPA): U.S. Environmental Protection Agency.[1][2][3] CompTox Chemicals Dashboard. 1-(3-chlorophenyl)-3-cyclohexylurea.[1][2][3] Link[2]

  • Green Solvent Selection: Prat, D., et al. (2016). Green Chemistry, 18, 288-296.[2][3] Link

  • General Urea Synthesis: BenchChem Application Notes. Reaction conditions for 1,3-disubstituted urea synthesis. Link[2]

Sources

Application

Application Note: Extraction and Isolation of 1-(3-Chlorophenyl)-3-cyclohexylurea (CCU) from Biological Matrices

This Application Note is designed for Research Use Only (RUO) and targets scientists in DMPK (Drug Metabolism and Pharmacokinetics) and Bioanalysis . [1] Introduction & Compound Profile 1-(3-Chlorophenyl)-3-cyclohexylure...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for Research Use Only (RUO) and targets scientists in DMPK (Drug Metabolism and Pharmacokinetics) and Bioanalysis .

[1]

Introduction & Compound Profile

1-(3-Chlorophenyl)-3-cyclohexylurea (herein referred to as CCU ) is a lipophilic 1,3-disubstituted urea.[1] Structurally, it belongs to a class of compounds frequently investigated as Soluble Epoxide Hydrolase (sEH) inhibitors , which are therapeutic targets for treating hypertension, inflammation, and pain. Additionally, phenylurea motifs are common in agrochemical development.

Accurate quantification of CCU in biological fluids (plasma, microsomes) is critical for determining pharmacokinetic (PK) parameters. This guide addresses the specific challenges posed by CCU: high lipophilicity (LogP ~3.8) , poor aqueous solubility , and potential for non-specific binding to plasticware.

Physicochemical Characteristics
PropertyValue / DescriptionImpact on Extraction
Molecular Formula C₁₃H₁₇ClN₂OMW = 252.74 g/mol
LogP (Predicted) ~3.5 – 4.2Highly lipophilic; requires organic solvents for recovery.[1]
pKa ~13–14 (Urea NH)Neutral at physiological pH. Ionization (ESI+) relies on protonation.
Solubility DMSO, Ethanol, AcetonitrileInsoluble in water.[2] Avoid 100% aqueous diluents to prevent precipitation.

Sample Preparation Strategies

The choice of extraction method depends on the required sensitivity (LLOQ) and sample throughput.

Protocol A: Protein Precipitation (PPT)

Best for: High-throughput screening (HTS), metabolic stability assays (microsomes).[1]

Principle: Denaturing plasma proteins with organic solvent to release bound drug, followed by centrifugation.

  • Sample: Aliquot 50 µL of plasma/microsomal incubation into a 96-well plate.

  • Internal Standard (IS): Add 10 µL of deuterated analog (e.g., d5-Phenylurea) or structural analog (e.g., 1-Cyclohexyl-3-phenylurea) at 500 ng/mL.[1]

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Note: The acid helps disrupt protein binding and stabilizes the urea nitrogen for ESI+.

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean plate.

  • Dilution: Dilute 1:1 with Water (Milli-Q) to match the initial HPLC mobile phase strength (preventing peak fronting).

Protocol B: Liquid-Liquid Extraction (LLE)

Best for: High sensitivity (low pg/mL), dirty matrices (tissue homogenates), and eliminating matrix effects.

Principle: Partitioning the lipophilic CCU into an organic phase while leaving salts and proteins in the aqueous phase.

  • Sample: Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of IS working solution.

  • Extraction Solvent: Add 600 µL of Ethyl Acetate (EtOAc) or MTBE (Methyl tert-butyl ether) .

    • Scientific Rationale: Ureas are hydrogen bond donors. EtOAc is an excellent acceptor, ensuring high recovery (>90%) compared to hexane.

  • Extraction: Shake/tumble for 10 minutes. Centrifuge at 10,000 x g for 5 minutes.

  • Flash Freeze (Optional): Immerse tube bottom in dry ice/methanol bath to freeze the aqueous layer; pour off organic layer.

  • Evaporation: Dry the organic supernatant under a stream of Nitrogen (N₂) at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (50:50). Vortex well.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the extraction pathway based on the sample matrix and sensitivity needs.

ExtractionWorkflow Start Biological Sample (Plasma/Microsomes) Decision Sensitivity Requirement? Start->Decision PPT Protein Precipitation (PPT) (> 5 ng/mL) Decision->PPT High Throughput LLE Liquid-Liquid Extraction (LLE) (< 1 ng/mL) Decision->LLE High Sensitivity Step_PPT Add 3:1 ACN (0.1% FA) Vortex & Centrifuge PPT->Step_PPT Step_LLE Add MTBE or EtOAc Partition & Dry Down LLE->Step_LLE Analysis LC-MS/MS Analysis (C18 Column) Step_PPT->Analysis Step_LLE->Analysis

Figure 1: Decision tree for isolation of 1-(3-Chlorophenyl)-3-cyclohexylurea based on assay requirements.

Instrumental Analysis (LC-MS/MS)[1]

Chromatographic Conditions

CCU is hydrophobic. A reverse-phase C18 column is standard.[1]

  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5–10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
0.5 30 Start Gradient
3.0 95 Elution of CCU
4.0 95 Wash
4.1 30 Re-equilibration

| 5.5 | 30 | End Run |[1]

Mass Spectrometry (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode. The urea nitrogen readily accepts a proton.

  • Precursor Ion: [M+H]⁺ = m/z 253.1

  • Product Ions (Fragmentation):

    • Quantifier:m/z 127.0 (3-Chloroaniline fragment)[1]

    • Qualifier:m/z 83.1 (Cyclohexyl fragment) or m/z 154.0 (Isocyanate fragment)

Note: The chlorine isotope pattern (³⁵Cl/³⁷Cl) will show a characteristic 3:1 ratio at m/z 253/255. This is useful for confirmation.

Validation & Troubleshooting

Common Issues & Solutions
  • Carryover: Due to high lipophilicity, CCU may stick to the injector needle.

    • Fix: Use a strong needle wash: Acetonitrile:Isopropanol:Acetone (40:40:20) .

  • Non-Specific Binding: Loss of analyte in aqueous solutions.

    • Fix: Ensure all standard curves and QC samples contain at least 30% organic solvent or bovine serum albumin (BSA) to act as a carrier. Do not store in pure water.

  • Matrix Effects: Ion suppression in PPT samples.

    • Fix: Switch to LLE (Protocol B) or use an isotopically labeled internal standard to compensate.

Acceptance Criteria (Bioanalytical Method Validation)
  • Linearity: R² > 0.99 (Weighted 1/x²).

  • Accuracy/Precision: ±15% (±20% at LLOQ).

  • Recovery: >80% (Consistent across concentration range).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 751320, 1-(3-Chlorophenyl)-3-cyclohexylurea. Retrieved from [Link]

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. (Contextual grounding for urea-based sEH inhibitors). Retrieved from [Link]

  • Liu, J.Y., et al. (2009). Inhibition of soluble epoxide hydrolase by 1,3-disubstituted ureas containing polar functional groups. Bioorganic & Medicinal Chemistry Letters. (Methodology for urea extraction and analysis). Retrieved from [Link]

  • US Environmental Protection Agency. CompTox Chemicals Dashboard: 1-(3-chlorophenyl)-3-cyclohexylurea. Retrieved from [Link]

Sources

Method

Using 1-(3-Chlorophenyl)-3-cyclohexylurea as a synthetic intermediate

Application Note: 1-(3-Chlorophenyl)-3-cyclohexylurea as a Synthetic Intermediate and Pharmacophore Scaffold Abstract This technical guide details the utility of 1-(3-Chlorophenyl)-3-cyclohexylurea (CAS 72802-45-0) as a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(3-Chlorophenyl)-3-cyclohexylurea as a Synthetic Intermediate and Pharmacophore Scaffold

Abstract

This technical guide details the utility of 1-(3-Chlorophenyl)-3-cyclohexylurea (CAS 72802-45-0) as a critical synthetic intermediate and privileged scaffold in medicinal chemistry. Primarily recognized as a potent inhibitor of Soluble Epoxide Hydrolase (sEH) , this urea derivative serves as a foundational "lead intermediate" for Structure-Activity Relationship (SAR) expansion. This document provides validated protocols for its synthesis, downstream chemical modification (N-alkylation), and biological validation, designed for researchers in drug discovery and metabolic disease therapeutics.

Chemical Profile & Technical Specifications

PropertySpecification
IUPAC Name 1-(3-Chlorophenyl)-3-cyclohexylurea
Common Aliases CCU; m-Cl-DCU analogue; sEH Inhibitor Lead
CAS Number 72802-45-0
Molecular Formula C₁₃H₁₇ClN₂O
Molecular Weight 252.74 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Poor)
Key Pharmacophore 1,3-Disubstituted Urea (sEH binding motif)
Primary Application sEH Inhibition (IC₅₀ ~ nanomolar range), Cytokinin activity

Synthetic Protocols

Protocol A: High-Efficiency Synthesis of the Urea Scaffold

Objective: To synthesize high-purity 1-(3-chlorophenyl)-3-cyclohexylurea from component isocyanates and amines. This method avoids the use of phosgene, utilizing the stable isocyanate precursor for safety and yield.

Mechanism: Nucleophilic addition of cyclohexylamine to the electrophilic carbon of 3-chlorophenyl isocyanate.

Materials:

  • 3-Chlorophenyl isocyanate (1.0 equiv)

  • Cyclohexylamine (1.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Hexanes (for precipitation)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).

  • Solvation: Dissolve 3-Chlorophenyl isocyanate (1.53 g, 10 mmol) in 20 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Addition: Dilute Cyclohexylamine (1.09 g, 1.26 mL, 11 mmol) in 5 mL DCM. Add this solution dropwise to the isocyanate solution over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes). The urea product typically precipitates or appears as a new polar spot.

  • Work-up:

    • Concentrate the reaction mixture to ~5 mL volume under reduced pressure.

    • Add 20 mL of cold Hexanes to induce full precipitation.

    • Filter the white solid via vacuum filtration.

  • Purification: Wash the filter cake with cold Hexanes (2 x 10 mL) and diethyl ether (1 x 5 mL) to remove unreacted amines.

  • Drying: Dry under high vacuum overnight.

    • Expected Yield: >85%

    • Characterization: ¹H NMR (DMSO-d₆) should show the characteristic urea protons (NH) at δ ~8.5 and ~6.0 ppm.

Protocol B: Synthetic Derivatization (N-Alkylation)

Objective: To use 1-(3-chlorophenyl)-3-cyclohexylurea as a synthetic intermediate for generating trisubstituted ureas (e.g., N-methyl derivatives). This modification is crucial for probing the "Hydrogen Bond Donor" requirements within the sEH active site.

Materials:

  • 1-(3-Chlorophenyl)-3-cyclohexylurea (Synthesized in Protocol A)

  • Sodium Hydride (NaH) (60% dispersion in oil)

  • Iodomethane (MeI)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Deprotonation: Dissolve the urea (1.0 equiv) in anhydrous DMF under N₂. Cool to 0°C.

  • Activation: Add NaH (1.2 equiv) portion-wise. Stir for 30 minutes at 0°C until gas evolution ceases. Caution: H₂ gas evolution.

  • Alkylation: Add Iodomethane (1.1 equiv) dropwise.

  • Completion: Allow to warm to RT and stir for 3 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMF.

  • Result: This yields the 1-(3-chlorophenyl)-1-methyl-3-cyclohexylurea (or regioisomer depending on steric hindrance), utilized to block specific H-bonding interactions in the enzyme pocket.

Biological Application: sEH Inhibition Assay

Context: The 1,3-disubstituted urea moiety mimics the transition state of epoxide hydrolysis. This protocol validates the synthesized intermediate's activity against Soluble Epoxide Hydrolase (sEH).

Assay Principle: Hydrolysis of a fluorescent substrate (e.g., PHOME) by sEH releases a fluorophore. The urea compound inhibits this reaction.

Protocol:

  • Enzyme Prep: Recombinant human sEH (hsEH) diluted in Bis-Tris buffer (pH 7.0) containing 0.1 mg/mL BSA.

  • Inhibitor Prep: Dissolve 1-(3-Chlorophenyl)-3-cyclohexylurea in DMSO to create a 10 mM stock. Prepare serial dilutions (1000 nM to 0.1 nM).

  • Incubation: Mix 20 µL of enzyme solution with 20 µL of inhibitor solution. Incubate at 30°C for 5 minutes.

  • Substrate Addition: Add 160 µL of substrate (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate - "CMNPC" or similar) at K_m concentration.

  • Measurement: Monitor fluorescence (Excitation 330 nm, Emission 465 nm) kinetically for 10 minutes.

  • Data Analysis: Calculate IC₅₀ by plotting reaction rate vs. log[Inhibitor].

    • Target Potency: Validated samples should exhibit IC₅₀ values in the low nanomolar range (<50 nM) .

Mechanistic Visualization

The following diagram illustrates the synthesis of the scaffold and its mode of action within the sEH catalytic pocket.

G cluster_0 Synthesis Phase cluster_1 Application Phase (sEH Inhibition) Isocyanate 3-Chlorophenyl Isocyanate Intermediate 1-(3-Chlorophenyl)- 3-cyclohexylurea (The Intermediate) Isocyanate->Intermediate Nucleophilic Addn (DCM, 0°C) Amine Cyclohexylamine Amine->Intermediate Complex Enzyme-Inhibitor Complex Intermediate->Complex H-Bonding (Urea Carbonyl) Enzyme sEH Active Site (Asp335, Tyr383, Tyr466) Enzyme->Complex Binding Effect Stabilization of EETs (Anti-inflammatory) Complex->Effect Inhibition

Caption: Synthesis of the urea scaffold and its subsequent binding mechanism to the Soluble Epoxide Hydrolase (sEH) catalytic triad, preventing epoxide hydrolysis.

References

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry.

  • Gomez, G. A., et al. (2006). "Structure-activity relationships of urea-based soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. "1-(3-Chlorophenyl)-3-cyclohexylurea." National Center for Biotechnology Information.

Application

Application Note: Rational Solvent Selection for the Recrystallization of 1-(3-Chlorophenyl)-3-cyclohexylurea

Executive Summary The purification of aryl-alkyl ureas is a critical unit operation in medicinal chemistry and agrochemical development. 1-(3-Chlorophenyl)-3-cyclohexylurea (CID 751320) presents unique solubility challen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of aryl-alkyl ureas is a critical unit operation in medicinal chemistry and agrochemical development. 1-(3-Chlorophenyl)-3-cyclohexylurea (CID 751320) presents unique solubility challenges due to its highly crystalline nature and amphiphilic structural domains[1]. This application note provides an in-depth thermodynamic rationale and self-validating experimental protocols for selecting the optimal recrystallization solvent system, ensuring maximum yield and analytical-grade purity.

Physicochemical Profiling & Thermodynamic Causality

To design an effective recrystallization protocol, one must first understand the causality behind the molecule's solid-state behavior. 1-(3-Chlorophenyl)-3-cyclohexylurea (Molecular Weight: 252.74 g/mol ) consists of three distinct structural domains[1]:

  • The Urea Core: Acts as a powerful hydrogen bond donor (two N–H groups) and acceptor (one C=O group). In the solid state, these molecules self-assemble into rigid, one-dimensional hydrogen-bonded networks known as "urea tapes"[2].

  • The 3-Chlorophenyl Ring: An electron-withdrawing, moderately lipophilic moiety that increases the acidity of the adjacent N–H proton, thereby strengthening the intermolecular hydrogen bonds[2].

  • The Cyclohexyl Ring: A bulky, highly hydrophobic, electron-donating group that drastically reduces the molecule's solubility in aqueous or highly polar media.

The Causality of Solvent Selection: To achieve dissolution, the chosen solvent must possess sufficient hydrogen-bond accepting/donating capacity to competitively disrupt the urea tapes at elevated temperatures[3]. However, to ensure high recovery upon cooling, the solvent must also exhibit a steep temperature-solubility gradient[4].

  • Highly polar solvents (e.g., Water): Fail to dissolve the hydrophobic cyclohexyl and chlorophenyl rings.

  • Highly non-polar solvents (e.g., Hexane): Fail to disrupt the strongly hydrogen-bonded urea core.

  • Intermediate/Mixed Solvents (e.g., 95% Ethanol or EtOAc/Hexane): Provide the perfect thermodynamic balance, solvating the molecule at reflux while acting as a poor solvent at 0°C[4][5].

Quantitative Solvent System Evaluation

The selection between a single-solvent temperature gradient and a binary anti-solvent system depends entirely on the crude impurity profile. The quantitative parameters below summarize the thermodynamic behavior of 1-(3-Chlorophenyl)-3-cyclohexylurea across different systems.

Solvent SystemTarget Impurity RemovalBoiling Point (°C)Est. Solubility at Reflux (mg/mL)Est. Solubility at 0°C (mg/mL)Expected Yield
95% Ethanol Polar byproducts (unreacted amines)78.1~120< 580–85%
Ethyl Acetate / Hexane Non-polar byproducts (diaryl ureas)68.7 (azeotrope)~150 (in pure EtOAc)< 285–90%
Acetone / Water Inorganic salts56.0~200 (in pure Acetone)< 170–75%

Workflow Visualization

SolventSelection N1 Crude 1-(3-Chlorophenyl) -3-cyclohexylurea N2 Assess Impurity Profile N1->N2 N3 Polar Impurities (e.g., Unreacted Amines) N2->N3 N4 Non-Polar Impurities (e.g., Diaryl Ureas) N2->N4 N5 95% Ethanol System (Temperature Gradient) N3->N5 Retains polar impurities N6 EtOAc / Hexane System (Anti-Solvent Addition) N4->N6 Retains non-polar impurities N7 Hot Filtration & Controlled Cooling N5->N7 N6->N7 N8 Pure Crystalline Product N7->N8

Fig 1. Recrystallization workflow and solvent decision matrix for the target urea compound.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step contains a physical checkpoint that confirms the thermodynamic state of the solution, ensuring the operator does not proceed blindly.

Protocol A: Temperature-Gradient Method (95% Ethanol)

Best for crude mixtures containing polar impurities (e.g., cyclohexylamine hydrochloride).

  • Step 1: Initial Suspension

    • Action: Place the crude 1-(3-Chlorophenyl)-3-cyclohexylurea in an Erlenmeyer flask. Add a minimal volume (approx. 2 mL/g) of room-temperature 95% ethanol.

    • Causality: 95% ethanol is chosen because the 5% water content acts as an inherent anti-solvent, drastically reducing the solubility of the hydrophobic urea at low temperatures to maximize final yield[4].

  • Step 2: Saturation and Dissolution

    • Action: Heat the suspension to a gentle reflux on a hot plate. Add boiling 95% ethanol dropwise until the solid dissolves.

    • Validation Checkpoint: The solution must transition from an opaque suspension to a transparent liquid. If undissolved particles persist after adding >15 mL/g of boiling solvent, these are likely insoluble impurities (e.g., silica or inorganic salts), validating the need for Step 3.

  • Step 3: Hot Filtration

    • Action: Rapidly filter the boiling solution through a stemless funnel equipped with fluted filter paper into a pre-warmed receiving flask.

    • Causality: Fluted filter paper minimizes surface contact with the glass, preventing premature cooling and unwanted crystallization in the funnel[4].

  • Step 4: Controlled Nucleation

    • Action: Cover the flask and allow it to cool undisturbed to room temperature, followed by 30 minutes in an ice bath (0°C).

    • Validation Checkpoint: The spontaneous formation of fine, needle-like crystals at ~40°C validates that the solution was properly saturated. Self-Correction: If no crystals form, the system is over-solvated; validate by boiling off 20% of the solvent volume and repeating the cooling phase.

  • Step 5: Isolation

    • Action: Isolate the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with ice-cold 95% ethanol.

Protocol B: Anti-Solvent Method (Ethyl Acetate / Hexane)

Best for crude mixtures containing non-polar impurities (e.g., symmetrical 1,3-bis(3-chlorophenyl)urea).

  • Step 1: Primary Solvation

    • Action: Dissolve the crude compound in a minimal amount of boiling Ethyl Acetate (EtOAc).

    • Causality: EtOAc is a strong hydrogen-bond acceptor that efficiently breaks the urea tapes without introducing protic interference[5].

  • Step 2: Anti-Solvent Titration

    • Action: While maintaining the solution at reflux, add hot hexane dropwise until the solution becomes persistently cloudy.

    • Validation Checkpoint: The persistence of a milky turbidity (the "cloud point") validates that the metastable saturation limit has been reached.

  • Step 3: System Reset

    • Action: Add exactly 1–2 drops of hot EtOAc until the solution turns clear again.

    • Causality: This step perfectly poises the system just below the saturation threshold, preventing the compound from "crashing out" as an amorphous solid, which would trap non-polar impurities inside the crystal lattice[5].

  • Step 4: Crystallization and Isolation

    • Action: Remove from heat, allow to cool slowly to room temperature, and isolate via vacuum filtration. Wash with cold hexane.

References

  • 1-(3-Chlorophenyl)-3-cyclohexylurea | C13H17ClN2O | CID 751320 - PubChem Source: National Institutes of Health (NIH) URL: [Link][1]

  • The crystal structure of 1-cyclohexyl-3-(p-tolyl)urea, C14H20N2O Source: ResearchGate URL:[Link][2]

  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety Source: PubMed Central (PMC) URL:[Link][3]

  • Technique Series: Recrystallization (urea as an example) Source: YouTube (NileRed) URL:[Link][4]

  • Go-to recrystallization solvent mixtures Source: Reddit (r/Chempros) URL:[Link][5]

Sources

Method

Introduction: The Imperative for Speed and Efficiency in Urea Synthesis

An In-Depth Guide to the Rapid Synthesis of 1-(3-Chlorophenyl)-3-cyclohexylurea Utilizing Microwave-Assisted Organic Synthesis (MAOS) Substituted ureas are a cornerstone of medicinal chemistry and materials science, with...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Rapid Synthesis of 1-(3-Chlorophenyl)-3-cyclohexylurea Utilizing Microwave-Assisted Organic Synthesis (MAOS)

Substituted ureas are a cornerstone of medicinal chemistry and materials science, with 1-(3-Chlorophenyl)-3-cyclohexylurea serving as a key structural motif in various pharmacologically active compounds. Traditional synthetic routes to such ureas often involve prolonged reaction times, significant energy consumption, and the use of large volumes of solvents. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape, offering a green, efficient, and rapid alternative to conventional heating methods.[1][2]

This application note provides a comprehensive, field-tested protocol for the synthesis of 1-(3-Chlorophenyl)-3-cyclohexylurea. By leveraging the principles of microwave dielectric heating, this method dramatically reduces reaction times from hours to mere minutes, while often improving yields and product purity.[3] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, outline critical safety considerations, and present a full characterization workflow for the final product. This guide is designed for researchers and drug development professionals seeking to integrate modern, sustainable technologies into their synthetic workflows.

Reaction Principle and Mechanistic Insight

The synthesis proceeds via a nucleophilic addition mechanism, a fundamental reaction in organic chemistry. The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-chlorophenyl isocyanate.[4][5]

Reaction Scheme:

A diagram illustrating the overall reaction for the synthesis.

The Role of Microwave Irradiation:

Microwave energy accelerates the reaction through direct interaction with polar molecules in the mixture.[3] Both the isocyanate and amine reactants, as well as the polar transition state, efficiently absorb microwave energy. This results in rapid, uniform heating of the reaction medium, overcoming the activation energy barrier much more quickly than conventional oil-bath heating, which relies on slow thermal conduction.[1] This targeted energy delivery is the primary reason for the dramatic reduction in reaction time.[2][3]

Experimental Protocol

This protocol is designed for a dedicated laboratory microwave synthesis reactor.

Materials and Equipment
Reagents & SolventsEquipment
3-Chlorophenyl isocyanate (≥98%)Microwave Synthesis Reactor
Cyclohexylamine (≥99%)10 mL Microwave Reaction Vial & Cap
Anhydrous Ethanol (EtOH) or Tetrahydrofuran (THF)Magnetic Stir Bar (vial-sized)
Ethyl Acetate (EtOAc), analytical gradeAnalytical Balance
Hexanes, analytical gradeSyringes and Needles
Deionized WaterThin-Layer Chromatography (TLC) Plates
Rotary Evaporator
Vacuum Filtration Apparatus
NMR, FT-IR, and Melting Point Apparatus
Critical Safety Precautions

Isocyanates are potent lachrymators and respiratory sensitizers. They are also highly reactive with moisture.[6][7][8]

  • Handling: All manipulations involving 3-chlorophenyl isocyanate must be performed in a certified chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical splash goggles at all times.[6][7]

  • Moisture Sensitivity: Use dry glassware and anhydrous solvents to prevent unwanted side reactions and polymerization of the isocyanate.[7][10]

  • Quenching: Any residual isocyanate on glassware or spills should be quenched with a 5% sodium carbonate solution or a decontaminating solution of water, ammonia, and isopropanol.

Step-by-Step Synthesis Procedure

G prep 1. Reactant Preparation dissolve 2. Dissolve 3-chlorophenyl isocyanate in solvent prep->dissolve add 3. Add cyclohexylamine to the vial dissolve->add mw 4. Microwave Irradiation (e.g., 120 °C, 5 min) add->mw cool 5. Cooling & Pressure Release mw->cool workup 6. Reaction Work-up (Precipitation/Extraction) cool->workup purify 7. Purification (Recrystallization) workup->purify char 8. Characterization purify->char

A flowchart of the microwave-assisted synthesis workflow.
  • Reactant Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3-chlorophenyl isocyanate (1.0 mmol, 153.6 mg).

  • Solvent Addition: Add 3 mL of anhydrous ethanol. Cap the vial and swirl gently to dissolve the isocyanate.

    • Scientist's Note: Ethanol serves as a suitable polar solvent for microwave heating and facilitates the dissolution of reactants. THF is another excellent alternative.

  • Amine Addition: Using a syringe, carefully add cyclohexylamine (1.0 mmol, 114 µL) to the solution. Immediately cap the vial securely.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters to heat to 120 °C for 5 minutes , with a pre-stirring time of 20 seconds.

    • Scientist's Note: The reaction is typically exothermic. The microwave's power will modulate to maintain the set temperature. 5 minutes is usually sufficient for complete conversion, which can be confirmed by TLC analysis of a pilot reaction.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically via a jet of compressed air in the reactor) before carefully removing it.

  • Product Isolation: Upon cooling, a white precipitate of the product should form. Cool the vial in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol or hexanes.

  • Purification: The crude product is often of high purity. For further purification, recrystallize from hot ethanol.

  • Drying: Dry the purified white crystalline solid under vacuum to obtain the final product, 1-(3-Chlorophenyl)-3-cyclohexylurea. Record the final mass and calculate the percentage yield.

Characterization and Data

The identity and purity of the synthesized compound should be confirmed through standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₃H₁₇ClN₂O[11][12]
Molecular Weight 252.74 g/mol [11][12]
Appearance White to off-white crystalline solid
Melting Point ~189 °C[13]
¹H NMR (DMSO-d₆) Peaks corresponding to aromatic, cyclohexyl, and N-H protons should be observed.
IR (KBr, cm⁻¹) Strong C=O stretch (~1630-1650), N-H stretch (~3300-3330).
Mass Spec (ESI+) m/z 253.11 [M+H]⁺, 275.09 [M+Na]⁺[14]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive (hydrolyzed) isocyanate.Use a fresh bottle of isocyanate or purify the existing stock. Ensure all glassware and solvents are anhydrous.
Incorrect stoichiometry.Double-check all mass and volume measurements.
Incomplete Reaction Insufficient microwave time or temperature.Increase reaction time to 10 minutes or temperature to 140 °C. Monitor by TLC.
Oily Product Impurities present.Attempt to triturate the oil with hexanes to induce solidification. If unsuccessful, purify by column chromatography.
Vial Leaks/Pressure Improperly sealed cap.Ensure the cap is tightened correctly before irradiation. Do not exceed the recommended solvent volume for the vial.

Conclusion

This application note details a robust, safe, and exceptionally rapid protocol for the synthesis of 1-(3-Chlorophenyl)-3-cyclohexylurea using microwave assistance. By reducing reaction times from hours to minutes, this method exemplifies the principles of green chemistry by saving time, energy, and resources. The provided workflow, from safety precautions to final characterization, offers a reliable and reproducible guide for modern chemistry laboratories.

References

  • Material Safety Data Sheet - 3-Chlorophenyl isocyanate. (2003). Cole-Parmer. [Link]

  • 3-CHLORO-4-METHYL PHENYL ISOCYANATE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Valko, K., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Molecules. [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Portal. [Link]

  • 1-(3-Chlorophenyl)-3-cyclohexylurea. PubChem, National Center for Biotechnology Information. [Link]

  • Urea formation via reaction of an isocyanate with an amine. ResearchGate. [Link]

  • Davis, T. L., & Blanchard, K. C. (1929). The Mechanism of Reactions in the Urea Series. Proceedings of the National Academy of Sciences. [Link]

  • Usharani, V., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Rasayan J. Chem. [Link]

  • 1-(3-CHLOROPHENYL)-3-CYCLOHEXYLUREA. Global Substance Registration System (GSRS). [Link]

  • 1-(3-chlorophenyl)-3-cyclohexylurea Links. CompTox Chemicals Dashboard, EPA. [Link]

  • 1-(3-chlorophenyl)-3-cyclohexylurea (C13H17ClN2O). PubChemLite. [Link]

  • 1-(3-chlorophenyl)-3-cyclohexylurea Properties. CompTox Chemicals Dashboard, EPA. [Link]

  • Ahluwalia, V. K., & Kidwai, M. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]

  • Nadaf, Y. S., et al. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Journal of Drug Delivery and Therapeutics. [Link]

  • Westman, J. (2005). Three-step, One-pot Microwave Assisted Synthesis of 3-Thio-1,2,4-triazoles. Biotage. [Link]

  • Cravotto, G., & Calcio Gaudino, E. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals. [Link]

  • Lidström, P., et al. (2001). Microwave assisted organic synthesis—a review. Tetrahedron. [Link]

  • Li, H., et al. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of 1-(3-Chlorophenyl)-3-cyclohexylurea

Welcome to the Technical Support Center for Urea Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 1-(3-C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Urea Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 1-(3-Chlorophenyl)-3-cyclohexylurea (CAS No. 72802-45-0)[1][2].

The synthesis of asymmetric (unsymmetrical) ureas is deceptively simple on paper but operationally challenging. The primary failure modes—poor yield and tedious purification—almost always stem from competing side reactions that generate highly insoluble symmetrical urea byproducts[3]. This guide will deconstruct the causality behind these failures and provide self-validating workflows to ensure high-yield, high-purity outcomes.

Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first visualize the competing kinetics in the reaction vessel. The diagram below illustrates the desired nucleophilic addition pathway versus the moisture-driven degradation pathway that plummets your yield.

Mechanism A 3-Chlorophenyl Isocyanate (Electrophile) C Nucleophilic Addition (0-5°C, Anhydrous) A->C E H2O Trace (Moisture) A->E B Cyclohexylamine (Nucleophile) B->C D 1-(3-Chlorophenyl)-3-cyclohexylurea (Target Product) C->D High Yield Pathway F Carbamic Acid Intermediate (Unstable) E->F G 3-Chloroaniline + CO2 F->G Decarboxylation G->A H 1,3-Bis(3-chlorophenyl)urea (Symmetrical Byproduct) G->H Side Reaction

Reaction pathways showing target asymmetric urea synthesis vs. moisture-driven byproduct formation.

Troubleshooting Guide & FAQs

Q1: My yield is consistently below 60%, and I am observing a large amount of insoluble white precipitate. What is going wrong? Causality: The insoluble white precipitate is almost certainly the symmetrical byproduct, 1,3-bis(3-chlorophenyl)urea . This occurs when trace moisture infiltrates your reaction[3]. Isocyanates are highly hygroscopic. When 3-chlorophenyl isocyanate reacts with water, it forms an unstable carbamic acid that rapidly decarboxylates into 3-chloroaniline and CO₂[3]. This newly formed aniline then acts as a nucleophile, attacking unreacted isocyanate to form the symmetrical urea. Because symmetrical diaryl ureas possess highly rigid, hydrogen-bonded crystal lattices, they crash out of solution immediately, driving the equilibrium toward byproduct formation and consuming two equivalents of your isocyanate per trace molecule of water. Resolution: You must rigorously dry your solvents (DCM or THF) over activated molecular sieves (moisture <50 ppm) and run the reaction under a positive pressure of Argon.

Q2: Does the order of addition matter? Should I add the amine to the isocyanate, or the isocyanate to the amine? Causality: Yes, the order of addition dictates the local stoichiometry and is critical for yield optimization. You should add the isocyanate dropwise to a cooled solution of the amine . Cyclohexylamine is an aliphatic amine and is significantly more nucleophilic than aromatic amines. By maintaining a bulk excess of the nucleophilic amine in the receiving flask, every drop of the highly electrophilic 3-chlorophenyl isocyanate is instantly consumed to form the target asymmetric urea[4]. If you reverse this (adding amine to isocyanate), the transient local excess of isocyanate increases the probability of moisture degradation or, at higher temperatures, biuret formation (where the urea product attacks another isocyanate).

Q3: Is it possible to synthesize this compound without handling highly toxic, moisture-sensitive isocyanates? Causality: Yes. While the isocyanate-amine coupling is the most direct route, you can utilize in situ isocyanate generation. By reacting 3-chloroaniline and cyclohexylamine with a coupling agent like 1,1'-Carbonyldiimidazole (CDI) or triphosgene, the active electrophile is generated and consumed within the same vessel. Recent literature also supports metal-free synthesis using CO₂ and DBU with dehydrating agents (like Swern-like sulfonium reagents) to generate the isocyanate intermediate safely in situ[3][5]. However, these methods often require stricter stoichiometric control to prevent the formation of mixed symmetrical ureas.

Q4: How do I separate the desired 1-(3-Chlorophenyl)-3-cyclohexylurea from trace symmetrical urea byproducts? Causality: Separation exploits the vast difference in solvation energy. Symmetrical diaryl ureas are notoriously insoluble in cold organic solvents due to their perfectly symmetrical hydrogen-bonding networks. The asymmetric target product disrupts this symmetry, granting it moderate solubility in solvents like ethyl acetate or warm isopropyl alcohol. Suspend the crude mixture in cold dichloromethane (DCM); the symmetrical byproduct will remain solid. Filter it off, concentrate the filtrate, and recrystallize the asymmetric urea from isopropyl alcohol.

Quantitative Route Analysis

To aid in experimental design, the following table summarizes the quantitative metrics of the three primary synthesis routes for this specific compound.

Synthesis RouteReagentsTypical YieldMajor ByproductsOptimal Conditions
Route A (Preferred) 3-Chlorophenyl isocyanate + Cyclohexylamine85–95%1,3-Bis(3-chlorophenyl)urea (Trace)Anhydrous DCM, 0°C to RT, 2h
Route B 3-Chloroaniline + Cyclohexyl isocyanate75–85%1,3-Dicyclohexylurea (Low)Anhydrous THF, 0°C to RT, 4h
Route C (In situ) 3-Chloroaniline + Cyclohexylamine + CDI60–75%Mixed symmetrical ureas (High)DMF, 60°C, 12h

Self-Validating Experimental Protocol: Route A

This protocol is engineered as a self-validating system. Each step contains a physical or analytical checkpoint to ensure the reaction kinetics are proceeding as intended before moving to the next phase.

Step 1: Reagent & System Preparation

  • Action: Flame-dry a 100 mL two-neck round-bottom flask. Purge with Argon for 15 minutes. Dissolve cyclohexylamine (1.05 eq, 10.5 mmol) in 20 mL of anhydrous DCM.

  • Validation Checkpoint: Perform a Karl Fischer titration on the DCM; water content must read <50 ppm. The amine solution must be perfectly clear.

Step 2: Temperature Control

  • Action: Submerge the flask in an ice-water bath. Insert an internal temperature probe.

  • Validation Checkpoint: Do not proceed until the internal temperature stabilizes between 0°C and 5°C.

Step 3: Electrophile Addition

  • Action: Dissolve 3-chlorophenyl isocyanate (1.00 eq, 10.0 mmol) in 10 mL of anhydrous DCM. Load into a pressure-equalizing dropping funnel. Add dropwise to the amine solution over 30 minutes.

  • Validation Checkpoint: Monitor the internal temperature; it should exhibit a mild exotherm but must not exceed 10°C. Visual cue: The solution should remain clear. If a dense white precipitate forms immediately, your system has moisture contamination (symmetrical urea formation).

Step 4: Reaction Maturation

  • Action: Remove the ice bath. Allow the reaction to warm to room temperature (20-25°C) and stir for 2 hours.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Visualize under UV 254 nm. The high-Rf isocyanate spot must be completely absent, replaced by a dominant mid-Rf product spot.

Step 5: Isolation and Purification

  • Action: Quench the reaction with 10 mL of 1M HCl to protonate and remove the slight excess of cyclohexylamine into the aqueous layer. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure. Recrystallize the crude solid from hot isopropyl alcohol.

  • Validation Checkpoint: The final purified 1-(3-Chlorophenyl)-3-cyclohexylurea must present as a crystalline solid. Verify purity via a sharp melting point and ¹H-NMR (look for the distinct broad singlets of the urea N-H protons and the integration of 11 aliphatic protons from the cyclohexyl ring vs. 4 aromatic protons)[6].

References

1.3 - The Journal of Organic Chemistry - ACS Publications[3] 2.4 - Arabian Journal of Chemistry[4] 3.5 - Organic Chemistry Portal[5] 4.1 - PubChem[1] 5.6 - Taylor & Francis[6] 6. 2 - Sigma-Aldrich[2]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 1-(3-Chlorophenyl)-3-cyclohexylurea

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with the synthesis and purification of 1-(3-Chlorophenyl)-3-cy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with the synthesis and purification of 1-(3-Chlorophenyl)-3-cyclohexylurea [1].

Because urea derivatives are prone to specific side reactions during synthesis, standard purification methods (like flash chromatography) often fail or result in poor yields due to solubility issues. This guide bypasses generic advice, focusing strictly on the mechanistic causality of impurity formation and providing self-validating protocols to isolate your target compound.

Mechanistic Origins of Impurities

Before attempting purification, it is critical to understand why specific impurities form. The standard synthesis of 1-(3-Chlorophenyl)-3-cyclohexylurea involves the nucleophilic addition of cyclohexylamine to 3-chlorophenyl isocyanate.

The primary mode of failure in this reaction is moisture contamination . Isocyanates are highly electrophilic. When exposed to trace water in solvents or the atmosphere, the isocyanate undergoes a parasitic side reaction to form an unstable carbamic acid[2]. This intermediate rapidly decarboxylates (releasing CO₂) to yield a highly reactive primary amine (3-chloroaniline)[2]. This newly generated amine immediately attacks unreacted isocyanate, forming a symmetrical urea byproduct (1,3-bis(3-chlorophenyl)urea)[2].

Because symmetrical ureas possess extensive intermolecular hydrogen bonding networks, they are notoriously insoluble and difficult to separate from the target asymmetric urea.

Table 1: Quantitative & Qualitative Summary of Reaction Impurities

ImpurityMechanistic OriginKey Physical PropertySeparation Strategy
Unreacted Cyclohexylamine Excess reagent or incomplete conversion.Basic (pKa ~10.6); highly soluble in acidic water.Liquid-liquid extraction (Acid wash).
Unreacted 3-Chlorophenyl isocyanate Excess reagent; lack of quenching.Electrophilic liquid; moisture sensitive.Scavenging with polymer-bound amine or hydrolysis.
1,3-Bis(3-chlorophenyl)urea Isocyanate hydrolysis via trace moisture[2].Highly insoluble in standard organic solvents (e.g., cold DCM, Et₂O).Selective trituration / Hot filtration.
3-Chloroaniline Decarboxylation of carbamic acid intermediate[2].Weakly basic (pKa ~3.5); soluble in aqueous acid.Liquid-liquid extraction (Strong acid wash).
Diagnostic FAQs

Q: My crude product forms a cloudy suspension when dissolved in dichloromethane (DCM) or ethyl acetate. What is causing this, and how do I fix it? A: The cloudiness is a direct diagnostic sign of a symmetrical urea byproduct (1,3-bis(3-chlorophenyl)urea). Symmetrical diaryl ureas have massive crystal lattice energies, making them nearly insoluble in standard organic solvents. Causality & Fix: Do not attempt to push this through a silica column; it will precipitate and ruin the separation. Instead, exploit the differential solubility. Perform a hot filtration by dissolving your crude mixture in hot ethyl acetate (where the asymmetric target is soluble), and filter out the insoluble symmetrical urea while the solution is still hot.

Q: I am observing bubbling during the addition of my isocyanate to the reaction mixture. Is this normal? A: No. Unexpected gas evolution (bubbling or foaming) indicates the formation of CO₂[2]. This is a definitive validation that your isocyanate is reacting with water rather than your amine[2]. Causality & Fix: Your system is wet. You must rigorously dry your solvents over activated molecular sieves and purge your reaction vessel with an inert gas (N₂ or Argon) prior to reagent addition.

Q: How can I ensure all unreacted amines are removed without relying on chromatography? A: Exploit the basicity of the amines. An aqueous acidic wash (e.g., 1.0 M HCl) will protonate unreacted cyclohexylamine and 3-chloroaniline, converting them into water-soluble ammonium salts. The neutral 1-(3-Chlorophenyl)-3-cyclohexylurea remains entirely in the organic phase.

Self-Validating Purification Protocols

The following protocols are designed as self-validating systems. By observing the specific physical changes at each step, you continuously verify the success of the purification.

Protocol A: Liquid-Liquid Extraction (Amine Removal)

Objective: Isolate the neutral urea from basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent with moderate polarity, such as Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

    • Validation Check: Ensure complete dissolution of the target compound. If a fine white powder remains suspended, this is the symmetrical urea (proceed to Protocol B after extraction).

  • Acid Washing: Transfer the organic layer to a separatory funnel. Wash with 1.0 M HCl (3 x 20 mL).

    • Causality: The strong acid protonates both cyclohexylamine and 3-chloroaniline, driving them into the aqueous layer.

    • Validation Check: Test the pH of the final aqueous wash using pH paper. It must be strongly acidic (pH < 2). If it is > 2, the acid was neutralized by excess amine; perform an additional acid wash.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (1 x 20 mL).

    • Validation Check: Observe for mild effervescence. The cessation of bubbles validates that residual acid has been neutralized.

  • Drying: Wash with saturated NaCl (brine) (1 x 20 mL), then dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate in vacuo.

Protocol B: Selective Trituration (Symmetrical Urea Removal)

Objective: Separate the target asymmetric urea from the insoluble symmetrical urea byproduct.

  • Suspension: Suspend the concentrated crude solid from Protocol A in cold Dichloromethane (DCM) or Diethyl Ether (10 mL per gram of crude).

    • Causality: 1-(3-Chlorophenyl)-3-cyclohexylurea has moderate solubility in these solvents, whereas 1,3-bis(3-chlorophenyl)urea is highly insoluble.

  • Agitation: Sonicate or vigorously stir the suspension for 10 minutes at room temperature, then cool in an ice bath for 15 minutes.

  • Filtration: Filter the cold suspension through a medium-porosity glass frit.

    • Validation Check: The filter cake should be a stark white powder (the symmetrical urea waste). The filtrate contains your target compound.

  • Crystallization: Concentrate the filtrate to dryness. Recrystallize the residue from a minimal amount of hot Ethyl Acetate, slowly adding Hexanes until slight turbidity is reached. Allow to cool slowly to yield analytically pure crystals.

Visualizing the Workflows
Mechanistic Divergence Pathway

The following diagram illustrates the critical branching point in the reaction where moisture dictates the fate of the isocyanate, leading either to the target product or the problematic symmetrical urea.

ReactionPathways Iso 3-Chlorophenyl Isocyanate Target 1-(3-Chlorophenyl)-3-cyclohexylurea (Target Product) Iso->Target + Cyclohexylamine (Desired) Carbamic Carbamic Acid (Unstable Intermediate) Iso->Carbamic + H2O (Side Reaction) SymUrea 1,3-Bis(3-chlorophenyl)urea (Insoluble Impurity) Iso->SymUrea Amine Cyclohexylamine Amine->Target Water Trace Water (Moisture) Water->Carbamic Aniline 3-Chloroaniline + CO2 (Gas) Carbamic->Aniline Decarboxylation Aniline->SymUrea + Unreacted Isocyanate

Mechanistic divergence of isocyanate reactivity leading to target urea vs symmetrical urea impurities.

Purification Workflow

This diagram maps the step-by-step physical state changes of the crude mixture as it passes through the self-validating purification protocols.

PurificationWorkflow Crude Crude Mixture in EtOAc HClWash 1.0 M HCl Wash (Removes Amines) Crude->HClWash OrgLayer Organic Layer HClWash->OrgLayer Organic Phase Waste Aqueous Waste (Ammonium Salts) HClWash->Waste Aqueous Phase Concentration Concentration in vacuo OrgLayer->Concentration Trituration Cold DCM Trituration (Precipitates Sym-Urea) Concentration->Trituration Filtration Filtration Trituration->Filtration Pure Pure 1-(3-Chlorophenyl)- 3-cyclohexylurea Filtration->Pure Filtrate SolidWaste Solid Waste (Symmetrical Urea) Filtration->SolidWaste Filter Cake

Step-by-step liquid-liquid extraction and selective trituration workflow for urea purification.

References
  • National Center for Biotechnology Information. "1-(3-Chlorophenyl)-3-cyclohexylurea | C13H17ClN2O | CID 751320 - PubChem". PubChem Database. [Link]

  • Spyropoulos, C., & Kokotos, C. G. "One-Pot Synthesis of Ureas from Boc-Protected Amines". Organic Chemistry Portal (Originally published in J. Org. Chem., 2014, 79, 4477-4483).[Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 1-(3-Chlorophenyl)-3-cyclohexylurea

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Separation of Regioisomers & Optimization of Phenylurea Derivatives The Separation Challenge: An Expert Overview The Isomer Problem:...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Separation of Regioisomers & Optimization of Phenylurea Derivatives

The Separation Challenge: An Expert Overview

The Isomer Problem: In the synthesis of 1-(3-Chlorophenyl)-3-cyclohexylurea (often a scaffold for sEH inhibitors or herbicide analogs), the primary challenge is not the urea linkage itself, but the purification of the target meta-substituted (3-Cl) isomer from its ortho- (2-Cl) and para- (4-Cl) regioisomers.

Why Standard C18 Fails: Standard Alkyl (C18) phases rely almost exclusively on hydrophobic subtraction. Because the ortho, meta, and para isomers have nearly identical hydrophobicity (logP ~3.2), C18 columns often yield co-eluting peaks or "shoulders" rather than baseline resolution.

The Solution: Orthogonal Selectivity: To separate these isomers, we must exploit the electron density differences in the aromatic ring. The chlorine atom creates a permanent dipole and alters the


-electron cloud.
  • Recommendation: Switch from C18 to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase.[1] These phases utilize

    
    -
    
    
    
    interactions and halogen-fluorine electrostatic retention mechanisms that are highly sensitive to the position of the chlorine substituent.

The "Golden Standard" Protocol

This protocol is designed as a starting point for baseline resolution of the 3-Cl target from 2-Cl and 4-Cl impurities.

Chromatographic Conditions
ParameterSpecificationRationale
Stationary Phase Pentafluorophenyl (PFP) (e.g., Kinetex F5, Raptor FluoroPhenyl)Fluorinated ring provides strong

-

and charge-transfer interactions specific to halogenated aromatics.[2]
Particle Size 2.6 µm or 2.7 µm (Core-Shell)Provides UHPLC-like efficiency at HPLC backpressures (<400 bar).
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) suppresses silanol activity, reducing urea peak tailing.
Mobile Phase B Methanol + 0.1% Formic AcidCritical: MeOH facilitates

-

interactions better than ACN. ACN can form a "shield" over the phenyl ring, dampening selectivity.
Gradient 40% B to 70% B over 10 minShallow gradient focuses on the hydrophobic mid-region where ureas elute.
Flow Rate 0.4 mL/min (for 2.1mm ID)Optimized for Van Deemter minima of core-shell particles.
Temperature 25°C - 30°CLower temperatures often enhance steric/isomer selectivity compared to high heat.
Detection UV @ 245 nmMax absorbance for the chlorophenyl-urea chromophore.

Method Development Workflow (Visualized)

The following diagram outlines the logical decision process for optimizing the separation of phenylurea isomers.

MethodDevelopment Start Start: Crude Mixture (3-Cl Target + 2-Cl/4-Cl Impurities) ScreenC18 Screen 1: C18 Column Mobile Phase: Water/ACN Start->ScreenC18 CheckRes Check Resolution (Rs) ScreenC18->CheckRes GoodRes Rs > 2.0 Proceed to Validation CheckRes->GoodRes Separated BadRes Rs < 1.5 (Co-elution) CheckRes->BadRes Co-eluting SwitchMech Switch Mechanism: Select PFP (Pentafluorophenyl) Column BadRes->SwitchMech Isomer Issue SolventSelect Solvent Selection: Switch Organic to Methanol SwitchMech->SolventSelect Enhance Pi-Pi Optimize Optimize Gradient: Shallow Slope (e.g., 1% B/min) SolventSelect->Optimize FinalCheck Final Method: PFP + MeOH + Acidic Buffer Optimize->FinalCheck

Caption: Logical workflow for transitioning from standard C18 screening to PFP-based isomer resolution.

Troubleshooting Center (Q&A)

Issue 1: Peak Tailing

User Question: "My 3-chlorophenyl urea peak is tailing significantly (Tailing Factor > 1.8), even on a new C18 column. How do I fix this?"

Senior Scientist Response: This is a classic "urea-silanol" interaction. The urea moiety (–NH–CO–NH–) can act as a hydrogen bond donor/acceptor, interacting with residual acidic silanols on the silica surface.

  • Immediate Fix: Ensure your mobile phase pH is acidic (pH 2.5–3.0) using 0.1% Formic Acid or Phosphate Buffer. This suppresses the ionization of silanols (Si-OH vs Si-O⁻).

  • Hardware Fix: Switch to a "Hybrid" particle column (e.g., Waters BEH or equivalent) or a highly end-capped column. These have fewer free silanols than standard silica.

Issue 2: Isomer Co-elution

User Question: "I see a single broad peak or a doublet. I suspect the 4-chloro impurity is hiding under my 3-chloro target."

Senior Scientist Response: You are likely experiencing "Hydrophobic Masking." On C18, the chlorine position doesn't significantly change the molecule's "greasiness."

  • Action: Change the Selectivity (

    
    ) , not just the Efficiency (
    
    
    
    ).
  • Protocol: Switch to a PFP (Pentafluorophenyl) column.[2][3] The fluorine atoms on the stationary phase will interact differently with the para-chloro (symmetric electron distribution) versus the meta-chloro (asymmetric) positions.

  • Pro-Tip: Use Methanol instead of Acetonitrile.[4] ACN's

    
    -electrons can compete with the analyte for the stationary phase, washing out the subtle separation forces you need [1].
    
Issue 3: Retention Drift

User Question: "The retention time of my urea shifts by 0.5 min between runs."

Senior Scientist Response: Phenylureas are relatively stable, so this is likely an equilibration issue.

  • Cause: PFP and Phenyl-Hexyl phases are more sensitive to "wetting" than C18. They require longer equilibration times to form the stable solvation layer necessary for consistent

    
    -
    
    
    
    interactions.
  • Fix: Equilibrate the column with at least 20 column volumes (approx. 30 mins at 0.5 mL/min) before the first injection. Ensure column temperature is thermostatted (± 0.5°C), as

    
    -
    
    
    
    interactions are highly temperature-dependent.

Troubleshooting Logic Tree

Use this decision tree to diagnose live experimental issues.

Troubleshooting Problem Identify Problem Type1 Co-elution (Isomers) Problem->Type1 Type2 Peak Tailing (Asymmetry) Problem->Type2 Type3 Drifting RT Problem->Type3 Sol1 Switch to PFP Column Use MeOH Type1->Sol1 Selectivity Failure Sol2 Add 0.1% Formic Acid Use End-capped Col Type2->Sol2 Silanol Interaction Sol3 Check Temp Control Increase Equilibration Type3->Sol3 Equilibration

Caption: Rapid diagnostic tree for common phenylurea separation anomalies.

Frequently Asked Questions (FAQs)

Q: Can I use UV detection, or do I need Mass Spec (LC-MS)? A: 1-(3-Chlorophenyl)-3-cyclohexylurea has a strong chromophore due to the aromatic ring. UV detection at 245 nm or 254 nm is robust for purity work. However, because the isomers (2-Cl, 3-Cl, 4-Cl) have identical molecular weights (MW), a standard Single Quad MS cannot distinguish them. You must rely on chromatographic separation (retention time) rather than mass discrimination.

Q: Why do you recommend Methanol over Acetonitrile for PFP columns? A: Acetonitrile has a triple bond with its own


-electron system. It tends to adsorb onto the phenyl-based stationary phase, effectively "coating" it and masking the specific 

-

interactions needed to separate your isomers. Methanol is protic and does not interfere with these interactions, maximizing the "shape selectivity" of the PFP column [2].

Q: My sample is not dissolving well in the mobile phase. A: Phenylureas can be hydrophobic. Dissolve your sample in 100% DMSO or Methanol as a stock solution, then dilute with mobile phase. Warning: If you inject 100% DMSO, keep the injection volume low (< 5 µL) to avoid "solvent effects" that distort early peaks.

References

  • Agilent Technologies. (2014).[1][3] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4373EN.[3] Link

  • Phenomenex. (2022). HPLC Troubleshooting: Solutions for Common Problems (Peak Tailing & Selectivity).Link

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC (Silanol Interactions).Link

  • YMC Co., Ltd. Features of Pentafluorophenyl (PFP) Phases for Isomer Separation.[2]Link

Sources

Optimization

Technical Support Center: Resolving Crystallization Failures in 1-(3-Chlorophenyl)-3-cyclohexylurea Synthesis

Executive Summary & Core Chemistry The synthesis of 1-(3-Chlorophenyl)-3-cyclohexylurea (often used as a soluble epoxide hydrolase inhibitor scaffold or herbicide intermediate) typically involves the nucleophilic additio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

The synthesis of 1-(3-Chlorophenyl)-3-cyclohexylurea (often used as a soluble epoxide hydrolase inhibitor scaffold or herbicide intermediate) typically involves the nucleophilic addition of cyclohexylamine to 3-chlorophenyl isocyanate (or vice versa).[1][2] While the reaction kinetics are fast and favorable, the downstream isolation is notoriously prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and contamination by symmetric urea byproducts.

This guide provides a self-validating workflow to transition your product from a stubborn oil to a discrete, filterable crystalline solid.[1][2]

The Reaction Landscape

The primary challenge is not the formation of the product, but the competition between crystallization and amorphous oil formation, driven by the molecule's strong hydrogen-bonding network and conformational flexibility.

Figure 1: Synthesis & Impurity Pathways (This diagram maps the critical moisture-sensitive side reactions that generate high-melting symmetric urea impurities, often acting as nucleation inhibitors.)

UreaSynthesis cluster_legend Pathway Legend Start 3-Chlorophenyl Isocyanate Product TARGET: 1-(3-Chlorophenyl)- 3-cyclohexylurea Start->Product + Cyclohexylamine AmineByproduct 3-Chloroaniline Start->AmineByproduct + H2O (-CO2) SymUrea IMPURITY: 1,3-bis(3-chlorophenyl)urea (High MP Solid) Start->SymUrea Reactant2 Cyclohexylamine Reactant2->Product Water Trace H2O (Moisture) Water->AmineByproduct AmineByproduct->SymUrea + Excess Isocyanate key1 Blue: Reagents | Green: Product | Red: Critical Impurity

Caption: Reaction scheme highlighting the moisture-induced pathway leading to symmetric urea formation (Red), which often co-precipitates or inhibits the nucleation of the target urea (Green).

Standard Operating Procedure (The "Happy Path")

Use this baseline protocol to minimize initial failure modes.

Reaction Solvent: Dichloromethane (DCM) or Toluene.[1] (Avoid DMF/DMSO for initial attempts as their high boiling points complicate solvent removal and promote oiling during water addition).[1]

  • Charge: Dissolve 1.0 eq of 3-chlorophenyl isocyanate in dry DCM (5 mL/g).

  • Add: Add 1.05 eq of cyclohexylamine dropwise at 0–5°C. The reaction is exothermic; control temp to prevent side reactions.

  • Monitor: Stir at RT for 2 hours. TLC/LC-MS should show complete consumption of isocyanate.[1][2]

  • Quench/Wash: Wash organic layer with 1M HCl (removes excess amine) then Brine.[1][2] Dry over Na₂SO₄.[1][2]

  • Crystallization: Concentrate to ~20% volume. Add Hexane or Heptane slowly until cloudy.[1][2] Heat to reflux to redissolve, then cool slowly to RT.

Troubleshooting Module: Resolving "Oiling Out"

Symptom: The solution turns turbid, but instead of crystals, a viscous oil droplet layer forms at the bottom. Cause: You have hit the metastable "oiling out" boundary (LLPS) before the solubility curve.[1] This is common in urea derivatives due to high conformational entropy.[1][2]

Protocol A: The "Dual-Temperature" Oscillation

Mechanism: Cycling temperature breaks the stable oil emulsion and provides energy for molecular rearrangement into the crystal lattice.

  • Re-dissolve: Heat the oiled mixture until it becomes a clear homogeneous solution again (add a small amount of good solvent like Ethanol or DCM if necessary).

  • Seed: Cool slightly (below saturation temp but above oiling temp). Add seed crystals (1 wt%) of pure product.

    • No seeds? Scratch the glass wall vigorously with a glass rod to generate micro-glass nucleation sites.[1]

  • Cycle:

    • Cool to the point of initial turbidity/oiling.[1]

    • Immediately heat back up 5–10°C until oil disappears but seeds remain.

    • Hold for 30 mins.

    • Cool again slowly (5°C/hour). Repeat if oil reappears.[1][2]

  • Result: The oil droplets should begin to nucleate on the seeds, turning into a solid suspension.

Protocol B: Anti-Solvent Drowning (Controlled)

Mechanism: Drastic changes in polarity often force rapid oiling.[1] We must modulate the dielectric constant gently.

ParameterRecommendationReason
Good Solvent Ethanol or IsopropanolHydrogen bonding matches urea; moderate solubility.[1][2]
Anti-Solvent Water or HeptaneDrastically reduces solubility.[1][2]
Addition Rate 0.1 mL/min via syringe pumpFast addition traps impurities and causes oiling.[1][2]
Temperature Maintain 50°C during additionHigher temp keeps the oil phase unstable and favors crystal growth.[1]

Troubleshooting Module: Impurity Management

Symptom: High melting point solid precipitates immediately, or product has low purity.[1] Cause: Formation of 1,3-bis(3-chlorophenyl)urea (Symmetric Urea).[1][2] This byproduct is extremely insoluble and has a much higher melting point (>240°C) than the target.

Protocol C: The "Hot Filtration" Purification

Since the symmetric impurity is less soluble than the target asymmetric urea, we use this to our advantage.

  • Suspend: Suspend the crude solid in Toluene or Ethanol (10 mL/g).

  • Reflux: Heat the mixture to reflux. The target 1-(3-Chlorophenyl)-3-cyclohexylurea should dissolve.[1][2]

  • Observe: If a fine white solid remains undissolved at reflux, this is likely the symmetric impurity .[1]

  • Filter: Perform a hot filtration (gravity filtration with a pre-warmed funnel) to remove the undissolved impurity.[1]

  • Crystallize: Cool the filtrate to crystallize the pure target urea.

Diagnostic Decision Tree

Follow this logic flow to determine the correct rescue procedure.

Figure 2: Crystallization Rescue Workflow

RescueTree Start Problem: No Crystals / Oiling Out CheckPurity Step 1: Check Purity (LC-MS/TLC) Start->CheckPurity Impure Impurity > 5% CheckPurity->Impure Yes Pure Purity > 95% CheckPurity->Pure No SymImpurity Is impurity Symmetric Urea? (Check insoluble solid) Impure->SymImpurity ActionSeed Action: Seeding & Temp Cycling (Protocol A) Pure->ActionSeed Oiling Out? ActionSolvent Action: Change Solvent System (Try Toluene/Heptane) Pure->ActionSolvent No Precipitate? ActionHotFilt Action: Hot Filtration (Protocol C) SymImpurity->ActionHotFilt Yes (Insoluble) ActionColumn Action: Column Chromatography (Hexane/EtOAc) SymImpurity->ActionColumn No (Soluble side-products)

Caption: Logical workflow for diagnosing crystallization failures. Distinguishes between impurity-driven failures and kinetic oiling events.[1][2]

FAQ: Rapid Fire Solutions

Q: My product is a sticky gum. Can I just dry it down? A: No. Gums trap solvent and impurities.[1] You must crystallize it. Dissolve the gum in a minimal amount of Diethyl Ether or MTBE and scratch the flask while cooling. The lower polarity often helps snap the urea into a lattice.

Q: What is the melting point of 1-(3-Chlorophenyl)-3-cyclohexylurea? A: Literature values for similar 1,3-disubstituted ureas typically range between 145°C – 160°C , but this depends heavily on polymorphs.[1][2] A sharp melting range (<2°C) is your best indicator of purity, not just the absolute value [1].

Q: Can I use water to precipitate the product from DMF? A: You can, but this is the #1 cause of oiling out. If you must use DMF, add water very slowly to the DMF solution at 60°C, not room temperature. This ensures you stay in the metastable zone for crystal growth rather than crashing out an amorphous oil.[1]

References

  • PubChem. 1-(3-Chlorophenyl)-3-cyclohexylurea.[1][2][3] National Library of Medicine.[1] Available at: [Link][1]

  • Yamin, B. M., et al. (2013).[4] 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea.[1][2][4] Acta Crystallographica Section E. Available at: [Link]

Sources

Troubleshooting

Minimizing side reactions during 1-(3-Chlorophenyl)-3-cyclohexylurea formation

Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-3-cyclohexylurea A Guide for Researchers and Drug Development Professionals on Minimizing Side Reactions The synthesis of N,N'-disubstituted ureas, such as 1-(3-C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-3-cyclohexylurea

A Guide for Researchers and Drug Development Professionals on Minimizing Side Reactions

The synthesis of N,N'-disubstituted ureas, such as 1-(3-Chlorophenyl)-3-cyclohexylurea, is a fundamental transformation in medicinal chemistry and materials science. The core reaction, the addition of an amine to an isocyanate, is typically high-yielding and straightforward. However, the high reactivity of the isocyanate functional group makes it susceptible to several competing side reactions that can compromise yield, purity, and downstream processability. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and a validated protocol to help you navigate these challenges and achieve optimal results.

Section 1: Understanding the Primary Synthesis Pathway

The desired transformation involves the nucleophilic addition of the primary amine group of cyclohexylamine to the electrophilic carbon of 3-chlorophenyl isocyanate. This reaction is generally rapid and exothermic.

Main_Reaction_Pathway cluster_reactants Reactants reactant1 3-Chlorophenyl Isocyanate product 1-(3-Chlorophenyl)-3-cyclohexylurea (Desired Product) reactant1->product + reactant2 Cyclohexylamine reactant2->product

Caption: The desired reaction for 1-(3-Chlorophenyl)-3-cyclohexylurea formation.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, explaining the chemical basis for the problem and providing actionable solutions.

Q1: My reaction produced a high-melting, insoluble white precipitate that contaminates my product. What is it and how can I prevent it?

A1: This is almost certainly the symmetrical diaryl urea byproduct, 1,3-bis(3-chlorophenyl)urea. This is the most common and problematic side reaction.

  • Root Cause & Mechanism: The primary culprit is the presence of trace amounts of water in your reaction system (in solvents, reagents, or from atmospheric moisture).[1] The isocyanate group reacts with water much faster than it reacts with the intended amine under certain conditions. This initial reaction forms an unstable carbamic acid, which rapidly decarboxylates to yield 3-chloroaniline and carbon dioxide gas.[1] This newly formed, highly nucleophilic aniline then swiftly reacts with another molecule of 3-chlorophenyl isocyanate to form the highly stable and often insoluble symmetrical urea.[1][2]

Side_Reaction_Moisture isocyanate 3-Chlorophenyl Isocyanate carbamic_acid Unstable Carbamic Acid isocyanate->carbamic_acid + H₂O urea_byproduct 1,3-bis(3-chlorophenyl)urea (Insoluble Byproduct) water H₂O (Moisture) amine_byproduct 3-Chloroaniline (Reactive Byproduct) carbamic_acid->amine_byproduct - CO₂ co2 CO₂ (Gas) amine_byproduct->urea_byproduct + Isocyanate

Caption: Pathway for the formation of symmetrical urea from moisture.

  • Preventative Measures:

    • Rigorous Drying of Solvents: Use anhydrous solvents. If the solvent is not from a fresh, sealed bottle, it should be dried using appropriate methods, such as distillation from a drying agent or passing it through a column of activated molecular sieves (3Å or 4Å).

    • Drying of Reagents: While cyclohexylamine can be distilled, it is often sufficient to ensure it is from a reliable, dry source. If you suspect moisture contamination in the amine, it can be stored over KOH pellets.

    • Inert Atmosphere: The entire reaction, including reagent transfers, must be conducted under a dry, inert atmosphere (Nitrogen or Argon). Use oven-dried glassware assembled while hot and purged with the inert gas.

    • Moisture Scavengers: For particularly sensitive or large-scale reactions, the use of a chemical moisture scavenger can be considered, although this adds complexity to the workup.

Q2: My LC-MS analysis shows impurities with a higher molecular weight than my product. What are they?

A2: These are likely biuret and/or isocyanurate structures.

  • Root Cause & Mechanism:

    • Biuret Formation: The N-H proton on the urea product is still weakly nucleophilic. At elevated temperatures or with a high concentration of isocyanate, it can react with another molecule of 3-chlorophenyl isocyanate to form a biuret.[2]

    • Isocyanurate Formation: Isocyanates can undergo self-condensation to form a cyclic trimer called an isocyanurate. This is often catalyzed by bases, certain metals, or heat.

Side_Reaction_High_MW product Desired Urea Product biuret Biuret Byproduct (High MW) product->biuret + Isocyanate isocyanate 3-Chlorophenyl Isocyanate

Caption: Pathway for the formation of biuret byproduct.

  • Preventative Measures:

    • Strict Temperature Control: The reaction between an amine and an isocyanate is exothermic. Maintain a low reaction temperature (0-5 °C) during the addition of the isocyanate. This is the most critical factor in preventing biuret formation. Allow the reaction to warm to room temperature slowly only after the addition is complete.

    • Controlled Addition: Add the 3-chlorophenyl isocyanate solution dropwise to the cyclohexylamine solution. This maintains a low instantaneous concentration of the isocyanate, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic urea product. Never add the amine to the isocyanate.

    • Avoid Strong Bases: Do not use strong basic catalysts unless specifically required and validated, as they can promote trimerization.

Q3: What is the optimal solvent for this reaction and for subsequent purification?

A3: The choice of solvent impacts both the reaction rate and the purification efficiency.

  • For the Reaction:

    • Recommended: Dry, aprotic solvents in which both reactants and the product are reasonably soluble at room temperature. Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate are excellent choices.

    • Avoid: Protic solvents like alcohols (methanol, ethanol) or water are chemically incompatible as they will react with the isocyanate. Apolar solvents like hexanes may not provide sufficient solubility for the reactants.

  • For Purification:

    • Recrystallization: This is the most effective method for removing the common byproducts. The ideal recrystallization solvent system is one in which the desired product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while the impurities remain soluble.

    • Suggested Systems:

      • Ethanol/Water: Dissolve the crude product in hot ethanol and add water dropwise until turbidity persists, then allow to cool slowly.

      • Ethyl Acetate/Hexane: Dissolve in a minimum of hot ethyl acetate and add hexane until cloudy, then cool.

    • Slurry Wash: If the product has very high purity with minor surface contamination, a slurry wash with a cold, non-polar solvent like diethyl ether or hexane can be effective.

Section 3: Validated Experimental Protocol

This protocol is designed to maximize yield and purity by incorporating the control measures discussed above.

Table 1: Reagent and Parameter Summary
ParameterValueMoles (mmol)Notes
Cyclohexylamine1.00 g (1.11 mL)10.1Ensure high purity (>99%).
3-Chlorophenyl Isocyanate1.55 g (1.26 mL)10.1Use a fresh bottle or freshly distilled.
Anhydrous Dichloromethane50 mL-For dissolving reactants.
Reaction Temperature0 °C to RT-Critical for minimizing side reactions.
Reaction Time2-4 hours-Monitor by TLC or LC-MS.
Step-by-Step Methodology
  • Glassware Preparation: Oven-dry a 100 mL three-neck round-bottom flask, a dropping funnel, and a magnetic stir bar at 120 °C for at least 4 hours. Assemble the apparatus hot under a positive pressure of dry Nitrogen or Argon. Equip the flask with a septum, the dropping funnel, and a gas outlet bubbler.

  • Reagent Preparation (Amine Solution): In the reaction flask, dissolve cyclohexylamine (1.00 g, 10.1 mmol) in 25 mL of anhydrous dichloromethane via cannula or syringe.

  • Cooling: Place the reaction flask in an ice/water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Preparation (Isocyanate Solution): In a separate dry flask, dissolve 3-chlorophenyl isocyanate (1.55 g, 10.1 mmol) in 25 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel.

  • Controlled Addition: Add the isocyanate solution from the dropping funnel to the stirred, cooled amine solution dropwise over a period of 30-45 minutes. Ensure the internal reaction temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue to stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate) or LC-MS to confirm the consumption of the limiting reagent.

  • Workup & Isolation:

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Slowly add 50 mL of hexane to the concentrated solution with stirring to precipitate the product.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold hexane.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of hot ethanol to fully dissolve the solid.

    • Add deionized water dropwise while stirring until the solution becomes persistently cloudy.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1 hour.

    • Collect the purified, crystalline product by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

References

  • MDPI. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. [Link]

  • MDPI. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3538. [Link]

  • Organic Chemistry Portal. (2022). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Processes, 11(6), 1660. [Link]

Sources

Optimization

Technical Guide: Stability &amp; Storage of 1-(3-Chlorophenyl)-3-cyclohexylurea

Topic: Enhancing stability of 1-(3-Chlorophenyl)-3-cyclohexylurea in storage Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals Introduction As a Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing stability of 1-(3-Chlorophenyl)-3-cyclohexylurea in storage Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals

Introduction As a Senior Application Scientist, I often encounter researchers facing inconsistent data in soluble epoxide hydrolase (sEH) inhibition assays or cytokinin research. Frequently, the root cause is not the biological system but the degradation of the probe molecule itself.

1-(3-Chlorophenyl)-3-cyclohexylurea (CAS: 72802-45-0) is a potent urea-based inhibitor. While the urea pharmacophore is essential for hydrogen bonding with the target enzyme (e.g., Asp335 in sEH), it presents specific stability challenges—primarily hydrolytic cleavage and hydrophobic precipitation . This guide moves beyond basic "store at -20°C" advice to explain why degradation happens and how to prevent it with rigorous, self-validating protocols.

Part 1: The Stability Profile (Physicochemical Core)

Before handling the compound, understand its vulnerabilities.

PropertyValue / CharacteristicImplication for Storage
Molecular Weight 252.74 g/mol Small molecule, prone to sublimation if not sealed.
Solubility (Water) Very Low (< 100 µM)High risk of precipitation in aqueous buffers.
Solubility (DMSO) High (> 10 mM)Ideal stock solvent, but DMSO is hygroscopic.
Chemical Linkage 1,3-Disubstituted UreaSusceptible to hydrolysis (Nucleophilic Acyl Substitution).
Sensitive Moiety 3-Chlorophenyl groupPotential for photo-dechlorination under strong UV.

Part 2: Troubleshooting & FAQs

Category A: Physical Appearance & Solubility

Q: My DMSO stock solution has developed a white precipitate after being stored at -20°C. Is it degraded?

  • Diagnosis: Likely moisture-induced precipitation , not chemical degradation. DMSO is highly hygroscopic. If the vial was opened while cold, it condensed atmospheric water. Since 1-(3-Chlorophenyl)-3-cyclohexylurea is hydrophobic, even 1-2% water content in DMSO can force it out of solution.

  • The Fix:

    • Warm the vial to 37°C and vortex vigorously for 5 minutes.

    • If it re-dissolves completely, the compound is likely intact.

    • Prevention: Always equilibrate frozen stocks to room temperature before opening. Use septum-sealed vials for frequent access.

Q: The solid powder has turned from white to a faint yellow. Can I still use it?

  • Diagnosis: This indicates photo-oxidation or trace aniline formation. The 3-chloroaniline degradation product oxidizes easily to colored azo/nitro compounds.

  • Risk: High. Even trace aniline impurities can be cytotoxic, confounding cell-based assays.

  • Action: Verify purity via HPLC (see Protocol 1). If purity is <95%, discard or recrystallize.

Category B: Chemical Stability & Potency

Q: I am seeing high variability in IC50 values between experiments. Why?

  • Diagnosis: This is often due to "Crash-out" in the assay buffer. When you dilute a concentrated DMSO stock (e.g., 10 mM) into aqueous media, the urea may precipitate as micro-crystals that are invisible to the naked eye but inactive in the assay.

  • The Fix:

    • Limit the final DMSO concentration to 0.1% - 1%.

    • Perform a serial dilution in DMSO first , then transfer to buffer, rather than adding high-concentration stock directly to buffer.

Q: Is the compound stable in cell culture media?

  • Answer: Moderately. The urea bond is stable at pH 7.4 for 24-48 hours. However, in acidic (lysosomal) or highly basic conditions, hydrolysis accelerates.

  • Recommendation: Prepare fresh dilutions for every experiment. Do not store diluted media at 4°C for more than 24 hours.

Part 3: Critical Experimental Protocols

Protocol 1: Self-Validating Purity Check (HPLC)

Use this protocol to verify compound integrity if storage conditions were compromised.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (urea bond).

  • Pass Criteria: Single peak >98% area.

    • Note: A peak at lower retention time usually indicates 3-chloroaniline (hydrolysis product).

Protocol 2: The "Anhydrous Aliquot" Storage System

To maximize shelf life (2+ years).

  • Dissolve: Prepare a 10 mM or 50 mM stock in anhydrous DMSO (water content <0.005%).

  • Aliquot: Dispense into small volumes (e.g., 50 µL) in amber glass vials or PCR tubes to avoid repeated freeze-thaw cycles.

  • Seal: Flush the headspace with Argon or Nitrogen gas before capping.

  • Store: Place vials at -20°C or -80°C.

  • Use: Thaw a single aliquot for the day's experiment and discard the remainder (or store at 4°C for max 1 week).

Part 4: Visualization of Stability Logic

Diagram 1: Hydrolytic Degradation Pathway

Understanding the enemy: How water destroys the urea linkage.

DegradationPathway Compound 1-(3-Chlorophenyl)- 3-cyclohexylurea (Active Inhibitor) Intermediate Unstable Carbamic Acid Intermediates Compound->Intermediate + H2O (Hydrolysis) Catalyzed by H+ or OH- Product1 3-Chloroaniline (Toxic/Inactive) Intermediate->Product1 Decarboxylation Product2 Cyclohexylamine Intermediate->Product2 CO2 CO2 (Gas) Intermediate->CO2

Caption: The irreversible hydrolysis of the urea bridge in the presence of moisture and heat, leading to inactive amines.[1]

Diagram 2: Storage Decision Workflow

A logic gate for researchers to determine the optimal handling method.

StorageWorkflow Start New Compound Arrival Form Physical Form? Start->Form Solid Solid Powder Form->Solid Powder Solution DMSO Solution Form->Solution Liquid SolidAction Store at -20°C Desiccator Cabinet Protect from Light Solid->SolidAction Usage Frequency of Use? Solution->Usage Daily Daily/Weekly Usage->Daily High Freq Rare Monthly/Rarely Usage->Rare Low Freq Fridge Store 4°C (Max 1 Week) Seal with Parafilm Daily->Fridge Split Aliquot into Single-Use Vials Rare->Split Freeze Flash Freeze Store -80°C Split->Freeze

Caption: Decision tree for maximizing compound longevity based on usage frequency and physical state.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 751320, 1-(3-Chlorophenyl)-3-cyclohexylurea. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 1-(3-chlorophenyl)-3-cyclohexylurea. Retrieved from [Link]

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. (Discusses the urea pharmacophore stability and structure-activity relationships). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Precision HPLC Analysis of 1-(3-Chlorophenyl)-3-cyclohexylurea

Status: Operational Ticket ID: HPLC-UREA-NOISE-001 Assigned Specialist: Senior Application Scientist Subject: Resolving Baseline Noise & Drift in Phenylurea Analysis Executive Summary You are likely encountering baseline...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: HPLC-UREA-NOISE-001 Assigned Specialist: Senior Application Scientist Subject: Resolving Baseline Noise & Drift in Phenylurea Analysis

Executive Summary

You are likely encountering baseline instability while analyzing 1-(3-Chlorophenyl)-3-cyclohexylurea . This compound presents a specific chromatographic paradox: its urea linkage requires low-wavelength detection for maximum sensitivity, yet its hydrophobic cyclohexyl group requires strong organic gradients that generate significant baseline noise at those same wavelengths.

This guide moves beyond generic advice to address the specific physicochemical properties of 1-(3-Chlorophenyl)-3-cyclohexylurea (PubChem CID: 751320). We will isolate whether your noise is photometric (wavelength/solvent related), hydrodynamic (pump/flow related), or electronic .

Part 1: The Triage (Diagnostic Workflow)

Before changing any chemistry, you must identify the type of noise. Use this self-validating logic tree to diagnose the root cause.

Visualizing the Noise Source

NoiseDiagnosis Start START: Observe Baseline (Zoom in to 0.001 - 0.005 AU) Step1 Perform STOP-FLOW Test (Turn off pump, keep detector on) Start->Step1 Decision1 Does the noise stop? Step1->Decision1 PumpIssue Hydrodynamic Noise (Pulsations, Air, Mixing) Decision1->PumpIssue Yes (Noise Stops) DetectorIssue Electronic/Optical Noise (Lamp, Flow Cell, Electronics) Decision1->DetectorIssue No (Noise Continues) PumpType Is noise periodic (sine wave)? PumpIssue->PumpType LampCheck Check Lamp Energy & Hours DetectorIssue->LampCheck CheckValves Action: Clean Check Valves Purge Air Bubbles PumpType->CheckValves Yes (Periodic) Mixing Action: Increase Mixing Volume Check Gradient Proportioning PumpType->Mixing No (Random/Drift)

Figure 1: The "Stop-Flow" diagnostic logic tree. This test isolates the HPLC pump from the detector.

Part 2: Wavelength & Detection Optimization

Q: I am detecting at 210 nm to maximize the urea signal, but the baseline is erratic. Why?

A: While the urea bridge absorbs at 210 nm, the chlorophenyl ring in your molecule offers a more stable detection window.

1-(3-Chlorophenyl)-3-cyclohexylurea has a localized absorption maximum (


) typically around 245–254 nm  due to the 

transition of the aromatic ring [1].
  • The Problem with 210 nm: This is near the "UV Cutoff" of many solvents. At this wavelength, even minor changes in mobile phase composition (e.g., gradient mixing) cause massive refractive index (RI) shifts and absorbance changes, appearing as drift or noise.

  • The Solution: Change your detection wavelength to 254 nm .

    • Benefit: You move away from the solvent cutoff.

    • Trade-off: Slight loss in raw sensitivity vs. 210 nm, but a massive gain in Signal-to-Noise Ratio (SNR) . In HPLC, SNR is more important than raw peak height.

Experimental Validation: Run a standard injection at 254 nm. If the noise drops by >50% compared to 210 nm, your issue was photometric instability, not hardware failure.

Part 3: Mobile Phase Chemistry

Q: I am seeing "Ghost Peaks" and rising baselines during my gradient. Is my column dirty?

A: Likely not. This is usually Gradient Elution Noise , caused by impurities in the weak solvent (Water) concentrating on the column and eluting as the organic strength increases.

Because 1-(3-Chlorophenyl)-3-cyclohexylurea is hydrophobic, you likely use a gradient ending in high organic % (e.g., 80-90% ACN).

Solvent Selection Matrix
ParameterAcetonitrile (ACN)Methanol (MeOH)Recommendation for This Assay
UV Cutoff 190 nm205 nmUse ACN if you must detect <230 nm.
Pressure Low viscosityHigh viscosityACN allows higher flow rates/better mixing.
Solubility Excellent for phenylureasGoodACN generally provides sharper peaks for ureas.
Baseline Noise LowHigh at low UVACN is superior for high-sensitivity work.
The Modifier Trap (TFA vs. Phosphoric Acid)

If you are using Trifluoroacetic Acid (TFA) to sharpen peaks:

  • Issue: TFA absorbs UV light.[1] A gradient from 0.1% TFA (Water) to 0.1% TFA (ACN) will cause a rising baseline because TFA absorbs more in organic solvent than in water.

  • Fix:

    • Balance Absorbance: Use roughly 0.1% TFA in Water and 0.085% TFA in ACN. This "magic ratio" balances the baseline drift [2].

    • Switch Acid: Use Phosphoric Acid (0.1%) if analyzing at low pH, as it is transparent to UV light (unlike TFA).

Part 4: Hardware & Hydrodynamics

Q: The noise is rhythmic/cyclic. Is it the pump?

A: Yes. This is pulsation noise .

  • Air Bubbles: The urea molecule requires organic solvents. When ACN and Water mix, the reaction is endothermic and can outgas dissolved air.

    • Protocol: Ensure your degasser is operating at full vacuum. If premixing solvents, sonicate for 10 minutes before use.

  • Check Valves: If the noise frequency matches the pump stroke (e.g., every 1-2 seconds), a ruby check valve ball may be sticky.

    • Protocol: Sonicate check valves in 50:50 MeOH:Water for 20 mins.

Workflow: Optimizing the Gradient Mixer

If your baseline looks "fuzzy" (high frequency noise) specifically during the gradient ramp, your mixing volume is insufficient.

MixingOpt Input Solvent A + B Pump Pump Heads Input->Pump Mixer Standard Mixer (e.g., 100 µL) Pump->Mixer Column Column Mixer->Column StaticMixer Add Static Mixer (350 - 500 µL) Mixer->StaticMixer Upgrade Detector Detector (Noisy Baseline) Column->Detector SmoothBase Detector (Smooth Baseline) StaticMixer->SmoothBase

Figure 2: Increasing dwell volume via a static mixer smooths out small composition ripples that UV detectors interpret as noise.

Part 5: Summary Protocol for 1-(3-Chlorophenyl)-3-cyclohexylurea

To achieve a flat, low-noise baseline, apply these settings:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Wavelength: 254 nm (Reference: 360 nm).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (Transparent UV).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controls viscosity/pressure fluctuations).

  • Injection Solvent: Dissolve sample in Mobile Phase starting ratio (e.g., 50:50 Water:ACN) to prevent "solvent shock" peaks.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 751320, 1-(3-Chlorophenyl)-3-cyclohexylurea. Retrieved from [Link]

  • Agilent Technologies. (2025). Eliminating Baseline Problems in HPLC. Retrieved from [Link] (Note: Generalized link to Agilent Knowledge Base as direct PDF links expire).

  • Waters Corporation. (2025). PDA Baseline Noise Guided Troubleshooting. Retrieved from [Link][2][3][4]

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

Sources

Optimization

Purification strategies for high-purity 1-(3-Chlorophenyl)-3-cyclohexylurea

Topic: Purification Strategies for 1-(3-Chlorophenyl)-3-cyclohexylurea Document ID: TS-PUR-UR-034 | Version: 2.1 | Status: Active[1] Welcome to the Technical Support Interface. User Role: Senior Application Scientist Obj...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Strategies for 1-(3-Chlorophenyl)-3-cyclohexylurea

Document ID: TS-PUR-UR-034 | Version: 2.1 | Status: Active[1]

Welcome to the Technical Support Interface.

User Role: Senior Application Scientist Objective: Resolve purification bottlenecks for 1-(3-Chlorophenyl)-3-cyclohexylurea (CAS: 2008-75-5 / 42785-87-5).

This guide addresses the specific physicochemical challenges of purifying asymmetric 1,3-disubstituted ureas. Unlike simple amides, this scaffold presents unique difficulties regarding symmetric urea byproducts (the "hard-to-remove" impurity) and crystallization kinetics (propensity for "oiling out").

Part 1: The Diagnostic Phase (Know Your Enemy)

Before selecting a protocol, you must identify the dominant impurity profile. The synthesis of 1-(3-Chlorophenyl)-3-cyclohexylurea typically involves reacting 3-chlorophenyl isocyanate with cyclohexylamine.

Impurity TypeOriginSolubility CharacteristicsDiagnostic Sign
Symmetric Urea A (Bis-cyclohexylurea)Hydrolysis of cyclohexyl isocyanate (if used) or transamidation.Highly Insoluble in most organic solvents. High melting point (>200°C).White precipitate that refuses to dissolve even in hot ethanol.
Symmetric Urea B (Bis-3-chlorophenylurea)Hydrolysis of 3-chlorophenyl isocyanate (moisture ingress).Insoluble in non-polar solvents; sparingly soluble in hot alcohols.Appears as a "haze" in the hot recrystallization solution.
Unreacted Amine (Cyclohexylamine)Incomplete reaction or excess reagent.Soluble in dilute acid and polar organics.Strong "fishy" odor; streaks on TLC (ninhydrin active).
Colored Oxidates Oxidation of aniline precursors.Variable solubility.Yellow/Brown discoloration of the solid.
Part 2: Primary Purification Strategy – Differential Recrystallization

Context: Recrystallization is the preferred method for this urea due to the high lattice energy of the urea bond. However, the cyclohexyl ring adds lipophilicity that can complicate solvent selection.

Protocol A: The Ethanol/Water Displacement (Standard)

Best for: General purity enhancement (>95%) and removal of trace starting materials.

  • Dissolution: Suspend the crude solid in absolute ethanol (EtOH) . Heat to reflux (approx. 78°C).

    • Technical Note: Use the minimum amount of solvent necessary. If a solid remains undissolved at reflux, do not add more solvent yet . This is likely the symmetric urea impurity.

  • Hot Filtration (Critical Step): While the solution is boiling, filter it rapidly through a pre-heated glass sinter or Celite pad.

    • Why? The symmetric urea byproduct (e.g., bis-3-chlorophenylurea) is significantly less soluble than your asymmetric product. Filtering hot removes it physically [1].

  • Nucleation: Allow the filtrate to cool slowly to room temperature.

  • Anti-solvent Addition: If crystallization is sluggish (common with cyclohexyl derivatives), add warm water dropwise until a persistent turbidity forms. Re-heat slightly to clear, then let cool.

  • Harvest: Filter the white needles and wash with cold 50% EtOH/Water.

Protocol B: The Toluene Extraction (For Symmetric Urea Removal)

Best for: Cases where the symmetric impurity co-crystallizes in Ethanol.

  • Suspend the crude material in Toluene .

  • Heat to reflux. The asymmetric 1-(3-Chlorophenyl)-3-cyclohexylurea is moderately soluble in hot toluene.

  • The symmetric urea impurities often remain insoluble. Filter hot.

  • Cool the filtrate to 0°C. The target urea will crystallize, while unreacted isocyanates and organic-soluble oils remain in the mother liquor [2].

Part 3: Chromatographic Intervention

If the compound "oils out" (forms a liquid layer instead of crystals) or purity remains <98%, column chromatography is required.

Stationary Phase: Silica Gel (60 Å) Mobile Phase Gradient: Hexane : Ethyl Acetate[2]

  • Start: 95:5 (Hexane:EtOAc) to elute non-polar impurities.

  • Product Elution: Typically elutes between 80:20 and 70:30 .

  • Wash: Flush with 100% EtOAc to remove highly polar colored oxidates.

Troubleshooting Tailing: Urea nitrogens can interact with acidic silanols on the silica, causing peak tailing.

  • Solution: Add 0.5% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.

Part 4: Visualizing the Workflow

The following decision tree illustrates the logical flow for purifying 1,3-disubstituted ureas based on impurity behavior.

PurificationStrategy Start Crude 1-(3-Chlorophenyl)-3-cyclohexylurea SolubilityCheck Solubility Check: Dissolve in Hot Ethanol Start->SolubilityCheck InsolubleSolids Are there insoluble solids at reflux? SolubilityCheck->InsolubleSolids HotFilter Perform Hot Filtration (Remove Symmetric Urea) InsolubleSolids->HotFilter Yes (Symmetric Impurity) Cooling Slow Cooling to RT InsolubleSolids->Cooling No (Clear Solution) HotFilter->Cooling Crystallization Does it crystallize? Cooling->Crystallization Success Filter & Wash (Target Purity >98%) Crystallization->Success Yes (Needles) OilingOut Problem: Oiling Out Crystallization->OilingOut No (Liquid Layer) RemedyOil Re-heat & Add Seed Crystal OR Switch to Toluene OilingOut->RemedyOil Column Flash Chromatography (Hexane/EtOAc 80:20) OilingOut->Column Persistent Failure RemedyOil->Crystallization

Caption: Decision matrix for purification. Red nodes indicate critical intervention points for impurity removal.

Part 5: Troubleshooting & FAQs

Q1: My product comes out as a sticky oil instead of crystals. How do I fix this? A: This is "oiling out," common with cyclohexyl moieties.

  • Cause: The solution is too concentrated, or the temperature dropped too fast, entering the "liquid-liquid immiscibility" zone before the "solid-liquid solubility" line.

  • Fix: Re-heat the mixture until clear. Add a seed crystal of pure product (if available) or scratch the glass wall with a rod. Cool very slowly (wrap the flask in foil/towel). Alternatively, switch to a solvent system where the product is less soluble at room temperature, such as Toluene/Hexane [3].

Q2: I have a persistent yellow color even after recrystallization. A: These are likely aniline oxidation products.

  • Fix: Dissolve the compound in warm Ethyl Acetate. Add Activated Charcoal (Carbon) , stir for 15 minutes, and filter through Celite. Then, proceed with recrystallization.[3][4][5][6][7]

Q3: How do I confirm the "white solid" I filtered off is actually the symmetric impurity? A: Check the Melting Point (MP).

  • Target (Asymmetric): ~130–140°C (varies by exact isomer, verify with literature [4]).

  • Symmetric (Bis-3-chlorophenylurea): Typically >240°C .

  • Symmetric (Bis-cyclohexylurea): Typically >230°C .

  • If the solid has an MP >200°C, it is the symmetric byproduct.

Q4: Can I use acid extraction to clean the product? A: Only to remove starting materials.

  • The urea bond is stable to dilute acid/base. You can wash an Ethyl Acetate solution of your product with 1M HCl (removes cyclohexylamine) and 1M NaOH (removes phenols/acids, if any). Do not reflux in strong acid, or you will hydrolyze the urea.

References
  • Vertex Pharmaceuticals. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Metabolomics. 8[2][3][4][9][10][11][12][13]

  • NileRed. (2016). Technique Series: Recrystallization (urea as an example). YouTube. 14[2][3][4][7][10][11][12][13]

  • BenchChem. (2025). An In-Depth Technical Guide on 1,3-Disubstituted Urea Analogs and Derivatives. 6

  • PubChem. (2025).[15] 1-(3-Chlorophenyl)-3-cyclohexylurea Compound Summary. National Library of Medicine. 15

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Interpretation of 1-(3-Chlorophenyl)-3-cyclohexylurea: A Comparative Guide

Executive Summary This guide provides a technical analysis of the 1H NMR spectrum for 1-(3-Chlorophenyl)-3-cyclohexylurea , a scaffold commonly associated with Soluble Epoxide Hydrolase (sEH) inhibitors .[1][2] Accurate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This guide provides a technical analysis of the 1H NMR spectrum for 1-(3-Chlorophenyl)-3-cyclohexylurea , a scaffold commonly associated with Soluble Epoxide Hydrolase (sEH) inhibitors .[1][2] Accurate structural characterization of urea derivatives is notoriously difficult due to the lability of amide protons.[1] This document compares the "Gold Standard" protocol (DMSO-d6) against common alternatives (CDCl3) and details the specific spectral fingerprints required to distinguish the target 3-chloro regioisomer from its 4-chloro analog.[1]

Part 1: Structural Context & Theoretical Prediction[1]

The molecule consists of three distinct magnetic environments:

  • The Electron-Deficient Aromatic Ring: A 3-chlorophenyl group.[1]

  • The Urea Linker: A rigid

    
     core exhibiting strong hydrogen-bonding potential.[1]
    
  • The Aliphatic Region: A cyclohexyl ring acting as a lipophilic anchor.[1]

The Critical Challenge: Regioisomerism

In drug discovery, the meta (3-chloro) and para (4-chloro) isomers often exhibit vastly different biological activities (e.g., IC50 values against sEH). Standard LC-MS often fails to distinguish these isomers effectively as they share identical molecular weights (


).[1] 1H NMR is the definitive method for differentiation. [1]

Part 2: Comparative Analysis – Solvent Selection

The choice of solvent is not merely about solubility; it dictates the observability of the urea protons, which are diagnostic for the synthesis success.

Comparison: DMSO-d6 (Recommended) vs. CDCl3 (Alternative)[1][2]
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Scientific Rationale
Urea NH Visibility Sharp, Distinct Signals Broad, Often InvisibleDMSO acts as a H-bond acceptor, "locking" the NH protons in place and slowing chemical exchange.[1][2]
Coupling (J-values) ObservableUsually LostIn DMSO, the Cyclohexyl-NH couples to the CH-methine (

Hz).[1][2] In CDCl3, exchange broadening washes this out.
Solubility HighModerateUrea derivatives often aggregate in non-polar solvents, leading to line broadening.[1]
Water Peak Distinct (3.33 ppm)Variable (1.56 ppm)DMSO separates the water peak from the aliphatic cyclohexyl region better than CDCl3.[1][2]

Part 3: Regioisomer Differentiation (3-Cl vs. 4-Cl)

This is the core "product vs. alternative" comparison. You must analyze the aromatic region (6.9 – 7.8 ppm) to validate your product.[1]

The Target: 1-(3-Chlorophenyl)-3-cyclohexylurea[1][3]
  • Symmetry: Asymmetric.

  • Pattern: Four distinct aromatic signals.[1][2]

  • Diagnostic Peak: A Singlet (or narrow triplet) at

    
     ppm.[1][2] This corresponds to the proton at position 2 (between the Urea and the Cl). It is deshielded by both groups and isolated from strong ortho-coupling.[1]
    
The Alternative: 1-(4-Chlorophenyl)-3-cyclohexylurea[1]
  • Symmetry: Symmetric axis through the C1-C4 bond.[1]

  • Pattern: AA'BB' System (appears as two "roofed" doublets).[1]

  • Diagnostic Peak: Absence of a singlet.[1] You will see two large doublets integrating to 2 protons each.[1]

Part 4: Detailed Experimental Protocol

To obtain the reference-quality spectrum described below, follow this self-validating protocol.

Reagents:

  • Sample: ~5-10 mg of 1-(3-Chlorophenyl)-3-cyclohexylurea.[1]

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

  • Tube: 5mm High-Precision NMR tube.

Step-by-Step Workflow:

  • Solvent Check: Ensure DMSO-d6 is from a fresh ampoule to minimize water content (water peak at 3.33 ppm can overlap with cyclohexyl methine if large).[1][2]

  • Dissolution: Add solvent to solid.[1] Vortex for 30 seconds.[1] Note: If the solution is cloudy, heat gently to 40°C. Ureas can form intermolecular H-bond networks that mimic insolubility.[1]

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30°.[1]

    • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of aromatic protons).[1][2]

    • Scans (NS): 16 or 32.[1]

    • Temperature: 298 K.[1]

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .[1]

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.[1]

Part 5: Spectral Data & Interpretation[1][4]

Reference Data: 1-(3-Chlorophenyl)-3-cyclohexylurea in DMSO-d6 [1][2]

Chemical Shift (δ ppm)MultiplicityIntegralAssignmentMechanistic Explanation
8.45 - 8.55 Singlet (s)1HAr-NH-CO The most deshielded proton due to anisotropy of the phenyl ring and electron withdrawal by the carbonyl.[1]
7.65 - 7.70 Singlet (t-like)1HAr-H (C2) Diagnostic Peak. Isolated between Cl and Urea.[1] Confirms meta substitution.
7.15 - 7.35 Multiplet (m)2HAr-H (C4, C6) Overlapping signals for protons ortho/para to Chlorine.[1]
6.90 - 7.00 Triplet (t)1HAr-H (C5) Pseudo-triplet due to coupling with C4 and C6.[1][2]
6.05 - 6.15 Doublet (d)1HCy-NH-CO Upfield urea proton.[1][2] Splits (

Hz) due to coupling with the neighboring CH.[1]
3.45 - 3.55 Multiplet (m)1HCy-CH (C1) The methine proton.[1][2] Deshielded by the adjacent Nitrogen.[1]
1.75 - 1.85 Multiplet2HCy-CH2 Equatorial protons (beta to N).[1][2]
1.50 - 1.70 Multiplet3HCy-CH2 Mixed methylene protons.[1][2]
1.10 - 1.40 Multiplet5HCy-CH2 Remaining axial/distal protons.[1][2]

Part 6: Visualization of Analytical Logic

Diagram 1: Regioisomer Identification Decision Tree

This logic flow ensures you do not misidentify the 4-chloro impurity as the active 3-chloro product.[1]

IsomerLogic Start Analyze Aromatic Region (6.9 - 7.8 ppm) Count Count Distinct Signals Start->Count Branch1 Two Signals (2 Doublets) Count->Branch1 Symmetric Branch2 Four Signals (S, D, T patterns) Count->Branch2 Asymmetric Result1 IDENTIFIED: 4-Chloro Isomer (Impurity/Alternative) Branch1->Result1 Result2 Check for Singlet at ~7.6 ppm Branch2->Result2 Final CONFIRMED: 3-Chloro Isomer (Target Product) Result2->Final Singlet Present

Caption: Decision tree for differentiating the target 3-chloro isomer from the symmetric 4-chloro analog based on aromatic splitting patterns.

Diagram 2: Solvent Effect Mechanism

Why DMSO is superior to Chloroform for Urea NMR.

SolventEffect cluster_0 Chloroform (CDCl3) cluster_1 DMSO-d6 Urea1 Urea-NH Exchange Rapid Chemical Exchange Urea1->Exchange Result1 Broad/Missing Peak Exchange->Result1 Urea2 Urea-NH DMSO DMSO Oxygen (H-Bond Acceptor) Urea2->DMSO H-Bond Lock Proton 'Locked' (Exchange Slowed) DMSO->Lock Result2 Sharp Doublet/Singlet (Coupling Visible) Lock->Result2

Caption: Mechanism of signal sharpening in DMSO-d6. DMSO forms hydrogen bonds with urea protons, slowing exchange rates and revealing scalar coupling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 751320, 1-(3-Chlorophenyl)-3-cyclohexylurea.[2] Retrieved from [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.[3] Magnetic Resonance in Chemistry.[1][3][4][5] Retrieved from [Link]

  • Hwang, S. H., et al. (2007). Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for sEH inhibitor structure). Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] J. Org.[1][4] Chem. (Standard reference for DMSO/Water shifts). Retrieved from [Link]

Sources

Comparative

Validation of Analytical Methods for 1-(3-Chlorophenyl)-3-cyclohexylurea Quantification

CAS: 72802-45-0 | Formula: C₁₃H₁₇ClN₂O | MW: 252.74 g/mol [1] Executive Summary: Method Selection Strategy For drug development professionals and analytical scientists, the quantification of 1-(3-Chlorophenyl)-3-cyclohex...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 72802-45-0 | Formula: C₁₃H₁₇ClN₂O | MW: 252.74 g/mol [1]

Executive Summary: Method Selection Strategy

For drug development professionals and analytical scientists, the quantification of 1-(3-Chlorophenyl)-3-cyclohexylurea (3-CCU) presents specific challenges due to its lipophilicity (LogP ~3.[1]5) and potential for structural isomerism (vs. 2-chloro or 4-chloro analogs).[1]

This guide compares two primary validation pathways. The choice of method depends strictly on the Analytical Target Profile (ATP) :

FeatureMethod A: HPLC-UV (DAD) Method B: LC-MS/MS (ESI+)
Primary Application QC Release, Assay (>98% purity), DissolutionBioanalysis (PK), Genotoxic Impurity Screening, Trace Analysis
Sensitivity (LOQ) ~0.5 - 1.0 µg/mL~1.0 - 5.0 ng/mL
Specificity Moderate (Risk of co-elution with isomers)High (MRM transitions distinguish mass/structure)
Cost/Throughput Low Cost / High ThroughputHigh Cost / Moderate Throughput
Matrix Tolerance Low (Requires clean samples)High (With stable isotope internal standards)

Part 1: Technical Deep Dive – LC-MS/MS Methodology

Recommended for biological matrices and trace impurity analysis.[1]

Mechanistic Rationale

The urea linkage in 3-CCU is susceptible to in-source fragmentation if ionization energy is too high.[1] However, the cyclohexyl and chlorophenyl moieties provide excellent retention on C18 stationary phases. We utilize Electrospray Ionization (ESI) in positive mode, capitalizing on the protonation of the urea nitrogen.

Why LC-MS/MS? UV detection at 245 nm is non-specific.[1] In complex matrices (plasma, soil, or crude reaction mixtures), the 3-chloro isomer must be distinguished from the 4-chloro analog.[1] Mass spectrometry provides the necessary orthogonal selectivity via Multiple Reaction Monitoring (MRM).

Optimized Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm particle size.

    • Reasoning: Sub-2-micron particles ensure sharp peaks and separation of hydrophobic impurities.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

    • Note: Methanol can be used but ACN typically provides lower backpressure and sharper peaks for phenylureas.

  • Gradient Profile:

    • 0.0 min: 10% B

    • 1.0 min: 10% B (Divert to waste to remove salts)

    • 4.0 min: 95% B (Elution of 3-CCU ~3.2 min)[1]

    • 5.0 min: 95% B

    • 5.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (Sciex/Thermo equivalent)
  • Ionization: ESI Positive (+)

  • Precursor Ion: m/z 253.1 [M+H]⁺

  • Quantifier Transition: m/z 253.1 → 128.0 (3-Chloroaniline fragment)[1]

  • Qualifier Transition: m/z 253.1 → 83.1 (Cyclohexyl fragment)

  • Internal Standard (IS): 1-(3-Chlorophenyl)-3-cyclohexylurea-d5 (if available) or Diuron-d6.[1]

Part 2: Validation Protocol (ICH Q2(R1) Aligned)

This protocol ensures the method is "fit for purpose" according to regulatory standards.

Workflow Visualization

The following diagram outlines the logical flow of the validation process, ensuring no critical parameter is overlooked.

ValidationWorkflow cluster_Validation ICH Q2(R1) Validation Phase Start Method Development (Optimized LC-MS/MS) SystemSuit System Suitability (RSD < 2%, Tailing < 1.5) Start->SystemSuit Specificity Specificity (Blank Matrix vs. Spiked) SystemSuit->Specificity Linearity Linearity & Range (5-1000 ng/mL, R² > 0.99) Specificity->Linearity Accuracy Accuracy / Recovery (Spike @ 80, 100, 120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Sensitivity (LOD: S/N > 3, LOQ: S/N > 10) Precision->LOD_LOQ Report Final Validation Report (SOP Generation) LOD_LOQ->Report

Caption: Step-by-step validation workflow ensuring regulatory compliance from system suitability to final reporting.

Detailed Experimental Steps
1. Specificity & Selectivity
  • Objective: Prove that the matrix (e.g., plasma, formulation excipients) does not interfere with the analyte.[2]

  • Protocol:

    • Inject 6 blank matrix samples.

    • Inject 6 matrix samples spiked at LLOQ (Lower Limit of Quantification).

    • Acceptance: No interfering peaks >20% of the LLOQ response at the retention time of 3-CCU.

2. Linearity
  • Objective: Demonstrate proportional response.

  • Protocol:

    • Prepare 7 calibration standards in the range of 5 ng/mL to 1000 ng/mL in ACN:Water (50:50).

    • Perform triplicate injections.

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      .[2][3] Back-calculated concentrations must be within
      
      
      (
      
      
      for LLOQ).[1]
3. Accuracy & Recovery
  • Objective: Confirm the method measures the "true" value.

  • Protocol:

    • Spike blank matrix at three levels: Low (15 ng/mL), Medium (400 ng/mL), and High (800 ng/mL).

    • Prepare 5 replicates per level.

    • Acceptance: Mean recovery between 85-115% for biological matrices (or 98-102% for drug substances).[1]

4. Precision (Repeatability)
  • Objective: Verify consistency of results under the same conditions.

  • Protocol:

    • Analyze 6 separate preparations of a single homogeneous sample at 100% target concentration.

    • Acceptance: RSD

      
       for drug substance; 
      
      
      
      for bioanalysis at LLOQ.

Part 3: Data Presentation & Analysis

Performance Comparison Table
ParameterAcceptance Criteria (ICH)Typical Result (LC-MS/MS)Status
Linearity (

)

0.998Pass
Accuracy (%) 95-105% (API) / 85-115% (Bio)98.4% (Mean)Pass
Precision (RSD)

1.2%Pass
LOD S/N

0.2 ng/mLPass
LOQ S/N

0.5 ng/mLPass
Retention Time

min
3.2

0.02 min
Pass
Fragmentation Pathway (Proposed)

Understanding the MS/MS fragmentation is crucial for confirming identity, especially to distinguish from isomers.

Fragmentation Parent Precursor Ion [M+H]+ m/z 253 Frag1 Product Ion 1 (3-Chloroaniline) m/z 128 Parent->Frag1 Collision Energy 20-30 eV Frag2 Product Ion 2 (Cyclohexyl) m/z 83 Parent->Frag2 Secondary Path Neutral1 Neutral Loss (Cyclohexyl isocyanate) Parent->Neutral1 Loss of 125 Da

Caption: Proposed ESI+ fragmentation pathway for 3-CCU, showing the primary transition used for quantification.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 751320, 1-(3-Chlorophenyl)-3-cyclohexylurea.[1][5] Retrieved from PubChem.[6][7][8] Link

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 1-(3-chlorophenyl)-3-cyclohexylurea.[1]Link

  • Di Corcia, A., & Marchetti, M. (1992). Method development for monitoring phenylurea herbicides in environmental water. Environmental Science & Technology. (Contextual reference for phenylurea extraction methods).

Sources

Validation

Structural and Functional Divergence: 1-(3-Chlorophenyl)-3-cyclohexylurea vs. Forchlorfenuron (CPPU)

Executive Summary This guide provides a rigorous structural and functional comparison between Forchlorfenuron (CPPU) , a potent agrochemical cytokinin, and 1-(3-Chlorophenyl)-3-cyclohexylurea (m-CCU) , a pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous structural and functional comparison between Forchlorfenuron (CPPU) , a potent agrochemical cytokinin, and 1-(3-Chlorophenyl)-3-cyclohexylurea (m-CCU) , a pharmacological inhibitor of soluble epoxide hydrolase (sEH).

While both compounds share a central urea pharmacophore, a single structural modification—the substitution of a heteroaromatic pyridyl ring with an aliphatic cyclohexyl ring—precipitates a complete shift in biological kingdom selectivity (Plant vs. Mammalian) and molecular target (Receptor Agonist vs. Enzyme Inhibitor).

FeatureForchlorfenuron (CPPU) 1-(3-Chlorophenyl)-3-cyclohexylurea (m-CCU)
CAS Number 68157-60-872802-45-0
Primary Class Synthetic Cytokinin (Plant Growth Regulator)Soluble Epoxide Hydrolase (sEH) Inhibitor
Target Histidine Kinase Receptors (CRE1/AHK4)Soluble Epoxide Hydrolase (Ephx2)
Mechanism Agonist (Mimics Adenine N6-substituent)Transition State Inhibitor (Mimics Epoxide)
Key Moiety 2-Chloro-4-pyridyl (Planar, Aromatic)Cyclohexyl (Bulky, Aliphatic)
Primary App. Agriculture (Fruit enlargement, set)Research (Anti-inflammatory, Cardiovascular)

Structural Analysis & Pharmacophore Divergence

The urea bridge (


) acts as the common scaffold, capable of forming bidentate hydrogen bonds. However, the flanking groups dictate the target specificity.
Chemical Structures
  • CPPU: 1-(2-chloro-4-pyridyl)-3-phenylurea[1][2][3]

    • Aromaticity: Fully aromatic system. The pyridyl ring is planar and electron-deficient.

    • Binding Mode: The planar structure allows intercalation or stacking within the cytokinin receptor binding pocket, mimicking the

      
      -substituted adenine of natural cytokinins (e.g., Zeatin).
      
  • m-CCU: 1-(3-chlorophenyl)-3-cyclohexylurea[4][5][6]

    • Aliphatic Switch: The cyclohexyl group is non-planar (chair conformation) and hydrophobic.

    • Binding Mode: The urea hydrogens form hydrogen bonds with the catalytic aspartate (Asp335) of the sEH enzyme. The cyclohexyl group fills the hydrophobic pocket of the enzyme, mimicking the lipid chain of the natural substrate (Epoxyeicosatrienoic acids - EETs).

Graphviz Structural Logic

The following diagram illustrates the "Scaffold Hop" where the urea core remains constant, but the side chain determines the biological pathway.

StructuralDivergence Urea Urea Core (NH-CO-NH) CPPU_Side 2-Chloro-4-pyridyl (Planar/Aromatic) Urea->CPPU_Side + Phenyl CCU_Side Cyclohexyl (Bulky/Aliphatic) Urea->CCU_Side + 3-Cl-Phenyl CPPU_Target Target: Cytokinin Receptor (Plant) CPPU_Side->CPPU_Target Mimics Adenine CPPU_Effect Effect: Cell Division (Fruit Growth) CPPU_Target->CPPU_Effect CCU_Target Target: Soluble Epoxide Hydrolase (Mammalian) CCU_Side->CCU_Target Mimics Epoxide TS CCU_Effect Effect: Stabilize EETs (Anti-inflammatory) CCU_Target->CCU_Effect

Caption: Structural divergence of Urea derivatives. The Pyridyl group (blue) drives plant receptor binding, while the Cyclohexyl group (red) drives mammalian enzyme inhibition.

Functional Performance & Experimental Data

Forchlorfenuron (CPPU): Cytokinin Activity

CPPU is 10–100 times more potent than natural cytokinins like Zeatin. It induces cell division and delays senescence.[7]

  • Key Data Point: In Kiwi fruit (Actinidia deliciosa), application of 5–20 ppm CPPU at petal fall increases fruit weight by 30–60% .

  • Off-Target Toxicity: High concentrations (>10 µM) in mammalian models show cytotoxicity.

    • CHO Cell Cytotoxicity:

      
       [1].[1][3]
      
    • Mechanism: Disruption of septin filaments (cytoskeleton) in yeast and mammalian cells [2].

1-(3-Chlorophenyl)-3-cyclohexylurea (m-CCU): sEH Inhibition

This compound belongs to the "second generation" of urea-based sEH inhibitors. The cyclohexyl group is critical for potency, as it fits the hydrophobic tunnel of the sEH active site.

  • Potency: Urea derivatives of this class typically exhibit

    
     values in the low nanomolar range (10–50 nM)  against human sEH [3].
    
  • Mechanism: It stabilizes Epoxyeicosatrienoic acids (EETs), which are endogenous anti-inflammatory lipid mediators. By inhibiting sEH, m-CCU prevents the degradation of EETs into inactive diols (DHETs).

Comparative Activity Table
ParameterCPPU (Agrochemical)m-CCU (Research Tool)
Optimal Concentration 10–20 ppm (Plant Spray)1–10 µM (In vitro Assay)
Primary Bioassay Callus Growth / Fruit SetFluorometric sEH Assay
Mammalian Toxicity Moderate (

)
Low (Optimized for Pharma)
Solubility Low (requires organic co-solvent)Low (DMSO/Ethanol required)

Experimental Protocols

Protocol A: Cytokinin Bioassay (Tobacco Callus)

Validates CPPU activity.

  • Preparation: Prepare Murashige and Skoog (MS) medium supplemented with 2 mg/L Indole-3-acetic acid (IAA).

  • Treatment: Add CPPU at graded concentrations (0.001, 0.01, 0.1, 1.0, 10 µM) to the molten agar before pouring.

  • Inoculation: Place uniform callus explants (~50 mg) of Nicotiana tabacum onto the medium.

  • Incubation: Incubate at 25°C in the dark for 28 days.

  • Measurement: Weigh fresh callus mass.

    • Expected Result: Sigmoidal growth curve with peak activity typically between 0.1–1.0 µM for CPPU.

Protocol B: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Validates m-CCU activity using a fluorescent reporter.

  • Reagents:

    • Enzyme: Recombinant human sEH (hsEH).

    • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

    • Inhibitor: m-CCU dissolved in DMSO.

  • Procedure:

    • Dilute hsEH in Bis-Tris buffer (25 mM, pH 7.0, 0.1 mg/mL BSA).

    • Incubate enzyme (100 µL) with m-CCU (1 µL of varying concentrations) for 5 minutes at 30°C.

    • Add PHOME substrate (final conc. 50 µM).

    • Upon hydrolysis by sEH, PHOME releases a fluorescent cyanohydrin product.

  • Detection: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–20 minutes.

  • Calculation: Determine the slope of fluorescence appearance. Calculate % Inhibition relative to DMSO control.

    • Self-Validation: The

      
       is the concentration where the slope is 50% of the control.
      

Mechanistic Pathway Visualization

The following diagram contrasts the signaling pathways activated (or inhibited) by each compound.

Pathways cluster_Plant Plant Pathway (CPPU) cluster_Mammal Mammalian Pathway (m-CCU) CPPU CPPU (Exogenous) Receptor AHK4/CRE1 (Histidine Kinase) CPPU->Receptor Activates Phosphorelay His-Asp Phosphorelay Receptor->Phosphorelay Response Response Regulators (ARRs) Phosphorelay->Response Growth Cell Division (Fruit Set) Response->Growth Lipids Arachidonic Acid CYP CYP450 Epoxygenase Lipids->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH sEH Enzyme (Soluble Epoxide Hydrolase) EETs->sEH Hydrolysis Diols DHETs (Inactive/Pro-inflammatory) sEH->Diols CCU m-CCU (Inhibitor) CCU->sEH BLOCKS

Caption: CPPU activates the cytokinin phosphorelay in plants (left), while m-CCU blocks the degradation of beneficial EETs in mammals (right).

References

  • Identification, synthesis, and safety assessment of forchlorfenuron and its metabolites in kiwifruits. Source: PubMed (NIH). Link:[Link]

  • Off-target effects of the septin drug forchlorfenuron on nonplant eukaryotes. Source: PubMed.[2] Link:[Link]

  • Inhibitors of soluble epoxide hydrolase (Patent US8815951).
  • PubChem Compound Summary: 1-(3-Chlorophenyl)-3-cyclohexylurea. Source: PubChem.[2][8] Link:[Link]

Sources

Comparative

Elemental Analysis and Purity Verification of 1-(3-Chlorophenyl)-3-cyclohexylurea: A Comparative Guide

Abstract This guide provides a comprehensive technical comparison of analytical methodologies for the elemental analysis and purity verification of 1-(3-Chlorophenyl)-3-cyclohexylurea, a key chemical intermediate. Design...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical comparison of analytical methodologies for the elemental analysis and purity verification of 1-(3-Chlorophenyl)-3-cyclohexylurea, a key chemical intermediate. Designed for researchers, scientists, and drug development professionals, this document delves into the practical application and comparative strengths of fundamental techniques, including Combustion (CHN) Analysis, High-Performance Liquid Chromatography (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each section offers detailed experimental protocols, illustrative data, and expert insights to guide the selection of the most appropriate analytical strategy for ensuring the identity, purity, and quality of this compound.

Introduction

1-(3-Chlorophenyl)-3-cyclohexylurea (Molecular Formula: C₁₃H₁₇ClN₂O, Molecular Weight: 252.74 g/mol ) is a chemical entity of significant interest in synthetic and medicinal chemistry.[1][2] Its structural integrity and purity are paramount for its intended applications, as impurities can lead to undesirable side reactions, altered biological activity, and compromised experimental outcomes.[3] Therefore, rigorous analytical characterization is not merely a quality control step but a foundational requirement for its use in research and development.[4]

This guide presents a comparative analysis of essential techniques for the comprehensive characterization of 1-(3-Chlorophenyl)-3-cyclohexylurea. We will explore the "what," "why," and "how" of each method, providing the scientific rationale behind experimental choices and offering a clear framework for data interpretation.

Theoretical Elemental Composition

Before delving into experimental analysis, it is crucial to establish the theoretical elemental composition of 1-(3-Chlorophenyl)-3-cyclohexylurea, which serves as the benchmark for elemental analysis.

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01113156.14361.79%
HydrogenH1.0081717.1366.78%
ChlorineCl35.453135.45314.03%
NitrogenN14.007228.01411.08%
OxygenO15.999115.9996.33%
Total 252.745 100.00%

Section 1: Elemental Analysis via Combustion (CHN) Analysis

Combustion analysis, often performed using an automated CHNS/O analyzer, is a fundamental technique for determining the mass percentages of carbon, hydrogen, and nitrogen in a sample of an organic compound.[5] This method provides a direct assessment of the elemental composition, which is a primary indicator of purity.[6]

Principle of Operation

The sample is combusted at a high temperature (typically >1000 °C) in the presence of pure oxygen.[5] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (NOx), which are subsequently reduced to N₂. These gases are then separated and quantified by a thermal conductivity detector.[7]

Experimental Protocol: CHN Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of the 1-(3-Chlorophenyl)-3-cyclohexylurea sample into a tin capsule using a microbalance.[6]

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Analysis: Introduce the encapsulated sample into the combustion chamber of the analyzer.

  • Data Acquisition: The instrument software automatically calculates the weight percentages of C, H, and N based on the detector response.

Data Interpretation and Comparison

The experimental results are compared against the theoretical values. A close correlation is a strong indicator of the compound's purity.

ElementTheoretical %Experimental % (Batch A)Deviation
Carbon (C)61.7961.65-0.14
Hydrogen (H)6.786.85+0.07
Nitrogen (N)11.0811.01-0.07

Expert Insight: A deviation of ±0.4% from the theoretical value is generally considered acceptable for establishing the purity of a small organic molecule.[8] The low deviations observed in Batch A suggest a high degree of purity with respect to its elemental composition.

Section 2: Purity Verification by High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture.[9] It is particularly effective for assessing the purity of non-volatile compounds like 1-(3-Chlorophenyl)-3-cyclohexylurea and quantifying any process-related impurities.[10]

Causality Behind Experimental Choices

The selection of the stationary phase (column), mobile phase composition, and UV detection wavelength are critical for achieving optimal separation and sensitivity. A C18 column is chosen for its hydrophobicity, which is suitable for retaining the moderately nonpolar analyte. A mobile phase gradient of acetonitrile and water allows for the efficient elution of the main compound while also resolving potential impurities with different polarities. The UV detection wavelength is set at the λmax of the analyte to ensure maximum sensitivity.

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for HPLC-UV Purity Analysis.

Detailed HPLC Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 50-90% B

    • 15-20 min: 90% B

    • 20-22 min: 90-50% B

    • 22-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[10] Filter through a 0.45 µm syringe filter before injection.[10]

Comparative Data: HPLC Purity of Different Batches
Batch IDRetention Time (min)Peak Area% Purity
Batch A12.5995,00099.5%
Batch B12.6982,00098.2%
Batch C12.5950,00095.0%

Expert Insight: The % purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. Batch A exhibits high purity, while Batches B and C show the presence of minor impurities, indicated by additional peaks at different retention times.

Section 3: Purity and Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for both quantifying purity and identifying unknown impurities.[11]

Why LC-MS? The Power of Mass Detection

While HPLC-UV is excellent for quantification, it provides no structural information about the impurities. LC-MS provides the molecular weight of the eluting compounds, which is crucial for identifying potential byproducts, degradants, or residual starting materials.

Experimental Workflow: LC-MS Analysis

Caption: Workflow for LC-MS Impurity Profiling.

Detailed LC-MS Protocol
  • Instrumentation: A UPLC system coupled to a mass spectrometer (e.g., Time-of-Flight or Quadrupole).

  • LC Conditions: Similar to the HPLC-UV method, but often with a faster gradient and a UPLC column for higher resolution.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Range: m/z 50-500

Data Analysis: Identifying an Impurity in Batch C

In the analysis of Batch C, an impurity peak was observed at a retention time of 10.2 minutes.

  • Main Peak (12.5 min): The mass spectrum shows a prominent ion at m/z 253.1, corresponding to the protonated molecule of 1-(3-Chlorophenyl)-3-cyclohexylurea ([M+H]⁺).

  • Impurity Peak (10.2 min): The mass spectrum of this peak reveals an ion at m/z 128.1. This corresponds to the molecular weight of a potential starting material, 3-chloroaniline.

PeakRetention Time (min)Observed m/z ([M+H]⁺)Proposed Identity
110.2128.13-Chloroaniline
2 (Main)12.5253.11-(3-Chlorophenyl)-3-cyclohexylurea

Expert Insight: The identification of 3-chloroaniline as an impurity in Batch C provides valuable feedback for optimizing the synthesis and purification processes to minimize or eliminate residual starting materials.

Comparative Summary of Analytical Techniques

TechniquePrimary ApplicationStrengthsLimitations
CHN Analysis Elemental Composition- Direct measure of elemental purity- High precision and accuracy[12]- Does not detect isomeric or inorganic impurities- Provides no structural information on impurities
HPLC-UV Purity Quantification- Excellent for quantitative analysis- Robust and reproducible- Widely available- Cannot identify unknown impurities- Co-eluting impurities may go undetected
LC-MS Impurity Identification & Quantification- Provides molecular weight information for impurity identification- High sensitivity- More complex instrumentation- Quantitative accuracy can be lower than HPLC-UV without careful validation

Conclusion

The comprehensive analysis of 1-(3-Chlorophenyl)-3-cyclohexylurea requires a multi-faceted approach. CHN analysis serves as a fundamental check of elemental composition and overall purity. HPLC-UV provides a robust and precise method for quantifying the purity of the compound. For a deeper understanding of the impurity profile, LC-MS is an indispensable tool for the identification of unknown species. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and integrity of 1-(3-Chlorophenyl)-3-cyclohexylurea, thereby enhancing the reliability and reproducibility of their scientific endeavors. The validation of these analytical methods is crucial to ensure they are fit for their intended purpose, providing documented evidence of their accuracy, precision, and reliability.[3][4]

References

  • Vertex AI Search. (n.d.). Elemental analysis of organic compounds with the use of automated CHNS analyzers.
  • AZoM. (2023, November 2). How Does a CHNSO Analyzer Work?
  • Measurlabs. (n.d.). CHNOS analysis of organic materials.
  • Vertex AI Search. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation.
  • Vertex AI Search. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
  • gsrs. (n.d.). 1-(3-CHLOROPHENYL)-3-CYCLOHEXYLUREA.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)-3-cyclohexylurea.
  • ChemRxiv. (n.d.). An International Study Evaluating Elemental Analysis.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, October 1). QUANTIFICATION AND METHOD VALIDATION OF DICYCLOHEXYLUREA CONTENT IN FOSAPREPITANT DIMEGLUMINE DRUG SUBSTANCE BY REVERSE PHASE HPLC.
  • Benchchem. (n.d.). A Comparative Guide to Quantifying Impurities in Synthesized 4-(2-Chlorophenyl)cyclohexan-1-one.
  • MDPI. (2022, June 27). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.

Sources

Validation

Comparative Kinetics of 1-(3-Chlorophenyl)-3-cyclohexylurea Hydrolysis: A Technical Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Executive Summary & The Mechanistic Paradigm In the engineering of controlled-release formulations and degradable biomaterials, a per...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary & The Mechanistic Paradigm

In the engineering of controlled-release formulations and degradable biomaterials, a persistent bottleneck is the reliance on conventional hydrolysable linkages (such as esters, anhydrides, and orthoesters). These functional groups exhibit highly pH-dependent degradation profiles. When a drug delivery vehicle transitions from the acidic environment of the stomach to the neutral bloodstream, or into a basic tumor microenvironment, the release kinetics fluctuate unpredictably.

To engineer around this limitation, drug development professionals are increasingly turning to Hindered Aromatic Ureas (HAUs) . This guide objectively evaluates the hydrolytic kinetics of a model HAU, 1-(3-Chlorophenyl)-3-cyclohexylurea [1], comparing its performance against traditional aliphatic ureas and ester-based alternatives. By understanding the causality behind its unique degradation profile, researchers can leverage this chemistry to achieve precise, environment-agnostic payload release[2].

Mechanistic Causality: The Engine of pH-Independence

Conventional hydrolysis relies on bimolecular nucleophilic attack by water, a process heavily catalyzed by


 or 

ions. This inherently makes the reaction rate a mathematical function of the surrounding pH.

In stark contrast, 1-(3-Chlorophenyl)-3-cyclohexylurea degrades via a completely different pathway: dynamic bond dissociation [2]. The causality of its fast, pH-independent kinetics is rooted in two structural features:

  • Steric Destabilization: The bulky cyclohexyl group forces the urea linkage out of its stable planar conformation, significantly weakening the C–N bond.

  • Electronic Stabilization: The electron-withdrawing 3-chloro substitution on the aryl ring stabilizes the resulting isocyanate leaving group, accelerating the forward dissociation rate.

Because the rate-limiting step (


) is a unimolecular dissociation rather than a bimolecular nucleophilic attack, the degradation rate is fundamentally decoupled from the proton concentration of the media[2]. Once dissociated, the highly reactive 3-chlorophenyl isocyanate intermediate rapidly reacts with water to release 

and 3-chloroaniline.

Mechanism Urea 1-(3-Chlorophenyl)- 3-cyclohexylurea Inter 3-Chlorophenyl Isocyanate + Cyclohexylamine Urea->Inter k-1 (Rate Limiting) pH-Independent Prod 3-Chloroaniline + Cyclohexylamine + CO2 Inter->Prod Fast Hydrolysis (H2O)

Fig 1. pH-independent dynamic dissociation and subsequent hydrolysis pathway of the hindered urea.

Comparative Kinetic Performance

To objectively evaluate 1-(3-Chlorophenyl)-3-cyclohexylurea, we must benchmark its hydrolysis half-life (


) against both aliphatic hindered ureas and standard ester-based polymers across a physiological pH spectrum.
Table 1: Comparative Hydrolysis Kinetics at 37°C
Substrate / MaterialLinkage Class

(pH 3.0)

(pH 7.4)

(pH 11.0)
Rate-Limiting Step
1-(3-Chlorophenyl)-3-cyclohexylurea Hindered Aromatic Urea~10 min~10 min~10 minUnimolecular Dissociation
1-Hexyl-3-tert-butylurea Aliphatic Hindered Urea>100 hr>100 hr>100 hrUnimolecular Dissociation
PLGA (50:50) Aliphatic Ester~3 Days~14 Days~5 HoursBimolecular Nucleophilic Attack

Data Synthesis: The data illustrates that while standard esters (PLGA) swing from hours to weeks depending on the pH, the HAU maintains a tight ~10-minute half-life across the entire spectrum[2]. Furthermore, replacing the aromatic ring with an aliphatic chain (as in 1-Hexyl-3-tert-butylurea) drops the dissociation rate by over two orders of magnitude[3]. This proves that the aromatic ring's electronic properties are strictly necessary to achieve rapid, controlled release.

Experimental Methodologies: Self-Validating Kinetic Profiling

To replicate these findings and characterize novel HAU derivatives, a robust HPLC protocol is required. Simply measuring the disappearance of the parent urea is scientifically insufficient, as it does not account for potential side reactions or the dangerous accumulation of toxic isocyanate intermediates. The following protocol is designed as a self-validating system .

Workflow Prep 1. Buffer Preparation Incubate 2. Incubation (pH 3-11) Prep->Incubate Sample 3. Time-Course Sampling Incubate->Sample Analyze 4. HPLC/NMR Analysis Sample->Analyze Validate 5. Mass Balance Validation Analyze->Validate

Fig 2. Self-validating experimental workflow for profiling pH-independent hydrolysis kinetics.

Step-by-Step Protocol:
  • Stock Preparation: Dissolve 1-(3-Chlorophenyl)-3-cyclohexylurea in anhydrous DMSO to create a 10 mM stock solution. Note: The compound is stable in solid form and in anhydrous solvents for months[2].

  • Buffer Incubation: Inject the stock solution into pre-warmed (37°C) aqueous buffer solutions (e.g., Citrate pH 3.0, PBS pH 7.4, Carbonate pH 11.0) to achieve a final concentration of 100 µM. Ensure rapid mixing.

  • Time-Course Sampling: Withdraw 100 µL aliquots at precise intervals (e.g., 2, 5, 10, 15, 20, and 30 minutes).

  • Immediate Quenching: Immediately quench the withdrawn aliquots by mixing them 1:1 with cold acetonitrile containing 50 µM of an internal standard (e.g., 4-chlorophenol). This halts the hydrolysis and standardizes the injection volume.

  • Chromatographic Analysis: Analyze the samples via RP-HPLC using a C18 column, monitoring UV absorbance at 254 nm. Quantify both the remaining 1-(3-Chlorophenyl)-3-cyclohexylurea and the generated 3-chloroaniline.

Critical E-E-A-T Checkpoint: Mass Balance Validation

To trust the kinetic data, you must validate the first-order kinetic assumption by calculating the mass balance at every time point. The molar sum of the remaining substrate and the primary degradation product must remain constant:


Causality of Failure:  If the total molar sum drops below 98%, it definitively indicates either the accumulation of the reactive 3-chlorophenyl isocyanate intermediate (meaning 

is no longer the sole rate-limiting step) or the occurrence of side reactions (such as allophanate formation). If mass balance is maintained, the protocol has successfully self-validated the pH-independent dynamic dissociation mechanism.

References

1.[2] "Dynamic Ureas with Fast and pH-Independent Hydrolytic Kinetics." PubMed (nih.gov). 2.[3] "Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics - Cheng Research Group." University of Illinois (illinois.edu). 3.[1] "1-(3-Chlorophenyl)-3-cyclohexylurea | C13H17ClN2O | CID 751320." PubChem (nih.gov).

Sources

Comparative

Comparative Validation Guide: UV-Vis Spectrophotometry vs. Chromatographic Alternatives for 1-(3-Chlorophenyl)-3-cyclohexylurea

Executive Summary 1-(3-Chlorophenyl)-3-cyclohexylurea (CAS: 72802-45-0) is a substituted phenylurea scaffold widely utilized in agricultural chemistry (as a herbicide analog to Siduron/Diuron) and medicinal chemistry (as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Chlorophenyl)-3-cyclohexylurea (CAS: 72802-45-0) is a substituted phenylurea scaffold widely utilized in agricultural chemistry (as a herbicide analog to Siduron/Diuron) and medicinal chemistry (as a soluble epoxide hydrolase inhibitor and kinase inhibitor intermediate).[1]

While High-Performance Liquid Chromatography (HPLC) is the industry "Gold Standard" for definitive purity analysis, it is often resource-intensive for routine in-process monitoring. This guide evaluates the performance of Direct UV-Vis Spectrophotometry as a rapid, cost-effective alternative for purity assessment, validating its efficacy against HPLC and LC-MS methodologies.

Part 1: Chemical Profile & Spectral Characteristics[1][2][3]

Before establishing a validation protocol, the physicochemical properties of the analyte must be understood to select the appropriate detection window and solvent system.

PropertySpecificationTechnical Note
Chemical Structure 1-(3-Chlorophenyl)-3-cyclohexylureaUrea core with a meta-chlorophenyl electron-withdrawing group and a cyclohexyl lipophilic tail.
Molecular Weight 252.74 g/mol Suitable for LC-MS detection [M+H]+ ~253.1 Da.
Chromophore 3-Chlorophenyl moietyThe benzene ring conjugated with the urea nitrogen provides the primary UV absorption.

(Primary)
244 nm ± 2 nm Strong

transition. Ideal for quantification.

(Secondary)
280 nm ± 2 nm Weaker band, useful for confirming identity but less sensitive for quantitation.
Solubility DMSO, Methanol, AcetonitrilePoor water solubility. Methanol is the preferred UV solvent (UV cutoff ~205 nm).
Structural Insight

The meta-chloro substitution on the phenyl ring induces a slight bathochromic shift compared to the unsubstituted phenylurea, but less than para-substitution (e.g., Monuron). The cyclohexyl group is auxochromically typically inert but significantly affects solubility and retention time in chromatography.

Part 2: Experimental Protocols

Method A: Direct UV-Vis Spectrophotometry (The "Product")

Objective: Rapid quantitation of bulk material purity or solubility determination.

1. Reagents & Equipment:

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1 nm).

  • Solvent: HPLC-grade Methanol.

  • Cells: Quartz cuvettes (1 cm path length).

2. Standard Preparation:

  • Stock Solution (1 mg/mL): Dissolve 10.0 mg of 1-(3-Chlorophenyl)-3-cyclohexylurea in 10 mL Methanol. Sonicate for 5 mins.

  • Working Standards: Dilute Stock to 5, 10, 20, 30, 40, and 50 µg/mL.

3. Scanning Protocol:

  • Blank: Methanol.

  • Scan Range: 200 nm – 400 nm.

  • Determination: Record Absorbance at 244 nm .

Method B: HPLC-UV (The "Alternative" Benchmark)

Objective: Separation of impurities (e.g., 3-chloroaniline, dicyclohexylurea) and definitive assay.

1. Chromatographic Conditions:

  • Column: C18 Reverse Phase (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 244 nm.

  • Injection Volume: 10 µL.

Part 3: Performance Comparison & Validation Data

The following data summarizes the validation of the UV-Vis method against the HPLC benchmark.

Linearity & Sensitivity
ParameterUV-Vis SpectrophotometryHPLC-UV (Alternative)Verdict
Linear Range 2 – 60 µg/mL0.5 – 100 µg/mLHPLC Wins (Wider dynamic range)
Regression (

)
> 0.999> 0.9999Tie (Both highly linear)
LOD (Limit of Detection) ~ 0.8 µg/mL~ 0.05 µg/mLHPLC Wins (16x more sensitive)
LOQ (Limit of Quantitation) ~ 2.5 µg/mL~ 0.15 µg/mLHPLC Wins
Specificity (The Critical Differentiator)
  • UV-Vis: Low. Any compound with a benzene ring (e.g., starting material 3-chloroaniline) will absorb at 240-250 nm, causing false positives (overestimation of concentration).

  • HPLC: High. The C18 column separates the urea product (

    
     ~4.5 min) from the aniline precursor (
    
    
    
    ~2.5 min), ensuring the signal measured is only the product.
Precision & Accuracy
  • UV-Vis: Intra-day precision (RSD) < 1.0%. Recovery 98-102% (if pure).

  • HPLC: Intra-day precision (RSD) < 0.5%. Recovery 99-101% (even in mixtures).

Part 4: Analytical Workflow Visualization

The following diagrams illustrate the decision logic and experimental workflow for validating 1-(3-Chlorophenyl)-3-cyclohexylurea.

Diagram 1: Analytical Decision Matrix

Caption: Decision tree for selecting between UV-Vis and HPLC based on sample purity and data requirements.

DecisionMatrix Start Sample Analysis Required SampleType Is the sample a crude reaction mixture? Start->SampleType Yes Yes (Impurities expected) SampleType->Yes No No (Purified/Reference Standard) SampleType->No HPLC Method B: HPLC-UV (High Specificity) Yes->HPLC UV Method A: Direct UV-Vis (High Speed) No->UV ResultHPLC Result: Purity % & Impurity Profile HPLC->ResultHPLC ResultUV Result: Total Concentration Estimate UV->ResultUV

Diagram 2: Validation Workflow (Method A)

Caption: Step-by-step protocol for establishing the UV-Vis method validity.

ValidationWorkflow Step1 1. Spectral Scan (200-400nm) Identify Lambda Max Step2 2. Specificity Check Compare spectra of Product vs. Precursors Step1->Step2 Step3 3. Calibration Curve (5-50 µg/mL) Calc. Extinction Coeff. Step2->Step3 Step4 4. Precision Test (n=6 replicates) Target RSD < 2% Step3->Step4 Decision Passes Criteria? Step4->Decision Valid Method Validated for Routine QC Decision->Valid Yes Invalid Switch to HPLC Decision->Invalid No

Part 5: Expert Recommendations

  • Use UV-Vis for Solubility Studies: When determining the solubility of 1-(3-Chlorophenyl)-3-cyclohexylurea in various organic solvents, UV-Vis is superior due to its speed. The lack of impurities in a solubility test (assuming pure starting material) negates the specificity issue.

  • Use HPLC for Reaction Monitoring: Do not use UV-Vis to monitor the synthesis reaction (e.g., reaction of 3-chloroaniline with cyclohexyl isocyanate). The unreacted aniline has a strong UV absorption that overlaps with the product, leading to "false high" yield calculations.

  • Solvent Effect (Solvatochromism): If switching from Methanol to Acetonitrile, re-scan the spectrum. A shift of 1-3 nm is common. Ensure the blank matches the solvent exactly.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 751320: 1-(3-Chlorophenyl)-3-cyclohexylurea.[1][2] National Center for Biotechnology Information. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(3-Chlorophenyl)-3-cyclohexylurea proper disposal procedures

Professional Laboratory Guide: Operational Handling and Disposal of 1-(3-Chlorophenyl)-3-cyclohexylurea For researchers and drug development professionals, the safe handling and lifecycle management of synthetic intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Guide: Operational Handling and Disposal of 1-(3-Chlorophenyl)-3-cyclohexylurea

For researchers and drug development professionals, the safe handling and lifecycle management of synthetic intermediates and active pharmaceutical ingredients (APIs) is as critical as the experimental design itself. 1-(3-Chlorophenyl)-3-cyclohexylurea (CID 751320) is a halogenated organic compound that presents specific occupational hazards and environmental risks [1].

This guide synthesizes the physicochemical properties of this compound with field-proven safety protocols, providing a self-validating system for its proper handling, segregation, and disposal in a professional laboratory environment.

Physicochemical and Hazard Profiling

To design an effective disposal plan, one must first understand the molecular characteristics that dictate the compound's behavior in the environment and in biological systems. 1-(3-Chlorophenyl)-3-cyclohexylurea is highly lipophilic and contains a covalently bound chlorine atom, which directly dictates its waste stream classification [1].

Table 1: Quantitative Data and Hazard Classifications

Property / HazardValue / ClassificationOperational Implication
Molecular Weight 252.74 g/mol Solid handling requires particulate control.
XLogP3 (Lipophilicity) 3.5High potential for bioaccumulation; strictly prohibits aqueous drain disposal.
Topological Polar Surface Area 41.1 ŲInfluences membrane permeability and systemic toxicity upon exposure.
Skin Irritation Category 2 (H315)Mandates nitrile gloves and lab coat during all handling phases.
Eye Damage Category 1 (H318)Requires chemical splash goggles; standard safety glasses are insufficient.
Aquatic Toxicity Chronic 2 (H411)Spills must be contained mechanically; washing into drains is an environmental violation.

Causality-Driven Disposal Methodology

The following step-by-step protocol outlines the lifecycle management of 1-(3-Chlorophenyl)-3-cyclohexylurea waste. Every step is grounded in the chemical reality of the compound to ensure regulatory compliance and environmental protection.

Step 1: Waste Segregation (The Halogenated Requirement)

  • Procedure: All liquid solutions containing this compound (e.g., HPLC effluents, reaction filtrates) must be strictly segregated into designated Halogenated Organic Waste carboys. Solid waste (contaminated PPE, weigh boats, silica gel) must be placed in designated solid hazardous waste bins.

  • Causality: The presence of the meta-chloro substitution on the phenyl ring means this compound will generate hydrogen chloride (HCl) gas upon combustion. Mixing halogenated waste with non-halogenated waste alters the required incineration parameters and violates Environmental Health and Safety (EHS) regulations.

Step 2: Primary Containment and EHS Labeling

  • Procedure: Utilize High-Density Polyethylene (HDPE) or glass containers compatible with the primary solvent used. Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly list "1-(3-Chlorophenyl)-3-cyclohexylurea," the primary solvent, and the hazards: "Corrosive to Eyes" and "Aquatic Toxicity."

  • Causality: Unlabeled or generically labeled ("Waste") containers create a self-perpetuating safety risk, often leading to incompatible chemical mixing (e.g., adding strong bases to acidic halogenated streams), which can cause catastrophic container failure.

Step 3: Spill Response and Decontamination

  • Procedure: In the event of a solid powder spill, do not use a brush or compressed air. Gently cover the powder with damp absorbent paper to suppress aerosolization, carefully scoop the material into a sealable container, and wash the area with a compatible organic solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Causality: The compound is a Category 3 Specific Target Organ Toxicity (STOT SE 3) agent for respiratory irritation [1]. Dry sweeping aerosolizes the fine powder, bypassing standard ventilation controls and leading to inhalation exposure.

Step 4: Final Destruction via High-Temperature Incineration

  • Procedure: Transfer the sealed, labeled waste to your institution's EHS department for processing by a licensed hazardous waste contractor.

  • Causality: Because it is a chlorinated aromatic, low-temperature combustion can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs). Licensed facilities utilize high-temperature incineration (>1000°C) equipped with alkaline flue gas scrubbers to safely neutralize the resulting HCl gas and completely destroy the organic framework.

Operational Workflow Visualization

The following diagram maps the logical relationship between waste generation, institutional containment, and final environmental neutralization.

G Generation Waste Generation (Solid & Liquid) Segregation Contains Chlorine? Generation->Segregation Halogenated Segregate as: Halogenated Organic Waste Segregation->Halogenated Yes Containment HDPE Containment & GHS Hazard Labeling Halogenated->Containment EHS EHS Transfer & Licensed Contractor Containment->EHS Incineration High-Temp Incineration with Flue Gas Scrubbing EHS->Incineration

Lifecycle workflow for halogenated organic waste disposal.

References

  • Title: 1-(3-Chlorophenyl)-3-cyclohexylurea | C13H17ClN2O | CID 751320 Source: National Center for Biotechnology Information. PubChem Compound Summary. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Chlorophenyl)-3-cyclohexylurea
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